1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O/c1-4(15)8-6(10)2-5(3-7(8)11)9(12,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREOBJSTBKEWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371659 | |
| Record name | 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-88-6 | |
| Record name | 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone (CAS 175205-88-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties, a postulated synthetic route, and the toxicological profile of the chemical intermediate 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone. While direct biological activity data for this specific compound is not publicly available, this document will discuss the known biological relevance of its structural motifs, offering valuable context for its potential applications in research and development.
Core Properties and Data
This compound is a halogenated aromatic ketone. Its trifluoromethyl group and dichloro substitutions significantly influence its chemical reactivity and physical properties, making it a subject of interest in synthetic chemistry.[1]
Physicochemical Properties
A summary of the key physicochemical data for this compound is presented in Table 1. This information has been aggregated from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 175205-88-6 | [2][3] |
| Molecular Formula | C₉H₅Cl₂F₃O | [2][3] |
| Molecular Weight | 257.04 g/mol | [2][3] |
| Boiling Point | 58 °C at 0.6 mmHg | [2] |
| Flash Point | 84 °C | [2] |
| Vapor Pressure | 0.153 mmHg at 25 °C | [2] |
| DSSTox Substance ID | DTXSID30371659 | [2] |
Spectral and Computational Data
| Data Type | Description |
| ¹H NMR | Proton Nuclear Magnetic Resonance spectroscopy would confirm the presence and connectivity of the aromatic and methyl protons. |
| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance spectroscopy would identify all unique carbon environments within the molecule. |
| ¹⁹F NMR | Fluorine-19 Nuclear Magnetic Resonance spectroscopy is essential for confirming the trifluoromethyl group. |
| Mass Spectrometry | Would determine the precise mass of the molecule, confirming its elemental composition. |
| Infrared (IR) Spectroscopy | Would identify key functional groups, such as the carbonyl (C=O) stretch of the ketone. |
Synthesis and Experimental Protocols
Postulated Synthetic Pathway
A likely synthetic approach would involve a Grignard reaction between a di-substituted bromo- or iodobenzene and an acetylating agent. The key starting material would be 1-bromo-3,5-dichloro-2-(trifluoromethyl)benzene.
Reaction Scheme:
-
Grignard Reagent Formation: Reaction of 1-bromo-3,5-dichloro-2-(trifluoromethyl)benzene with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent.
-
Acylation: Subsequent reaction of the Grignard reagent with an acetylating agent, such as acetyl chloride or acetic anhydride, at low temperature, followed by an acidic workup to yield the final product.
Detailed Hypothetical Experimental Protocol
Materials:
-
1-bromo-3,5-dichloro-2-(trifluoromethyl)benzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Acetyl chloride or Acetic anhydride
-
Iodine (for initiating the Grignard reaction)
-
Hydrochloric acid (for workup)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hexanes and Ethyl acetate (for chromatography)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine.
-
Dissolve 1-bromo-3,5-dichloro-2-(trifluoromethyl)benzene in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small amount of the bromo-aromatic solution to the magnesium turnings to initiate the reaction. Initiation may be indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once initiated, add the remaining bromo-aromatic solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature until the magnesium is consumed.
-
-
Acylation Reaction:
-
Cool the freshly prepared Grignard reagent in an ice-salt or dry ice-acetone bath.
-
Dissolve acetyl chloride or acetic anhydride in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the acetylating agent dropwise to the cooled Grignard reagent, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride, followed by dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Synthetic Workflow Diagram
Biological Activity and Significance
As of the latest literature review, there are no publicly available studies detailing the specific biological activity, mechanism of action, or any associated signaling pathways for this compound.
However, the 2,6-dichloro-4-(trifluoromethyl)phenyl moiety is a key structural component in several biologically active molecules, particularly in the agrochemical sector. The most notable example is the broad-spectrum insecticide Fipronil. In Fipronil, this chemical group is part of a phenylpyrazole structure that non-competitively blocks GABA-gated chloride channels in insects, leading to central nervous system toxicity. The presence of this moiety in the title compound suggests its potential as a precursor or intermediate in the synthesis of novel pesticides.
Furthermore, trifluoromethylated phenyl derivatives are a broad class of compounds with diverse and significant biological activities. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Derivatives of trifluoromethyl-phenyl ethanone have been investigated for a range of therapeutic applications, including as kinase inhibitors for cancer therapy, and as anti-inflammatory, antibacterial, and antifungal agents.
Given the established bioactivity of structurally related compounds, this compound represents a valuable building block for the synthesis and screening of new chemical entities with potential applications in drug discovery and agrochemical development.
Safety and Handling
Based on available safety data sheets, this compound is classified as an irritant.[2] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
-
First Aid:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
In case of irritation or if you feel unwell, seek medical advice.
-
Conclusion
This compound is a chemical intermediate with well-defined physicochemical properties. While specific biological activity data for this compound is currently lacking, its structural similarity to components of known bioactive molecules, particularly in the agrochemical field, underscores its potential as a valuable building block for future research and development. The postulated synthetic protocol provided in this guide offers a practical starting point for its laboratory-scale preparation. As with all chemical reagents, appropriate safety measures should be strictly followed during its handling and use.
References
An In-depth Technical Guide to 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone. This compound, bearing a trifluoromethyl group and two chlorine atoms on the phenyl ring, serves as a key intermediate in the synthesis of various biologically active molecules. This document details its physicochemical properties, provides predicted spectroscopic data for its characterization, outlines a plausible synthetic protocol, and explores the biological activities of its derivatives, including their roles as potential therapeutic agents. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, drug discovery, and materials science.
Molecular Structure and Chemical Properties
This compound is a substituted acetophenone with the chemical formula C₉H₅Cl₂F₃O.[1][2][3] The molecule consists of a phenyl ring substituted with two chlorine atoms at positions 2 and 6, a trifluoromethyl group at position 4, and an acetyl group at position 1. The presence of electron-withdrawing groups (chlorine and trifluoromethyl) significantly influences the chemical reactivity and biological activity of the molecule and its derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₉H₅Cl₂F₃O | [1][2][3] |
| Molecular Weight | 257.04 g/mol | [2][3] |
| CAS Number | 175205-88-6 | [2] |
| Appearance | Expected to be a solid | - |
| Density | 1.441 g/cm³ | [2] |
| Boiling Point | 58°C at 0.6 mm Hg | [2] |
| Flash Point | 84°C | [2] |
| Vapor Pressure | 0.153 mmHg at 25°C | [2] |
| XLogP3 | 3.7 | [2] |
Synthesis
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dichloro-5-(trifluoromethyl)benzene.[4][5][6][7] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is based on established Friedel-Crafts acylation procedures for similar aromatic compounds.[8][9]
Materials:
-
1,3-Dichloro-5-(trifluoromethyl)benzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (or acetic anhydride) to the stirred suspension via the dropping funnel.
-
After the addition is complete, add 1,3-dichloro-5-(trifluoromethyl)benzene dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Synthesis Workflow
References
- 1. 1-(4-(Trifluoromethyl)phenyl)ethan-1-one | C9H7F3O | CID 69731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. americanelements.com [americanelements.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
- 9. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]
Physical and chemical properties of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone, a fluorinated aromatic ketone of interest in chemical research and development. This document details its known characteristics, outlines a probable synthetic pathway, and presents available, albeit limited, experimental and predicted data.
Chemical Identity and Physical Properties
This compound, also known as 2',6'-dichloro-4'-(trifluoromethyl)acetophenone, is a halogenated and trifluoromethylated aromatic ketone. Its core structure consists of a trifluoromethyl-substituted dichlorobenzene ring acetylated at the first position.
Table 1: Identifiers and Key Properties
| Property | Value | Source |
| CAS Number | 175205-88-6 | [1] |
| Molecular Formula | C₉H₅Cl₂F₃O | [1] |
| Molecular Weight | 257.04 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
Table 2: Physical and Chemical Properties
| Property | Value | Type | Source |
| Boiling Point | 58 °C at 0.6 mmHg | Predicted | [2] |
| Flash Point | 84 °C | Predicted | [2] |
| Density | 1.441 g/cm³ | Predicted | [2] |
| Vapor Pressure | 0.153 mmHg at 25°C | Predicted | [2] |
| Refractive Index | 1.484 | Predicted | [2] |
| XLogP3 | 3.7 | Computed | [2] |
| Topological Polar Surface Area | 17.1 Ų | Computed | [2] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The most probable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dichloro-5-(trifluoromethyl)benzene with an acetylating agent such as acetyl chloride or acetic anhydride. This reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).
The reaction proceeds via the formation of an acylium ion intermediate from the reaction of the acetylating agent with the Lewis acid catalyst. This electrophilic acylium ion then attacks the electron-rich aromatic ring of 1,3-dichloro-5-(trifluoromethyl)benzene. The directing effects of the chloro and trifluoromethyl substituents on the benzene ring will influence the position of acylation.
Figure 1: Proposed Friedel-Crafts Acylation Workflow.
General Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for a Friedel-Crafts acylation reaction that could be adapted for the synthesis of the target compound. Note: This protocol is not from a cited source for this specific compound and would require optimization and safety assessment.
-
Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with the Lewis acid catalyst (e.g., anhydrous aluminum chloride) and a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Addition of Reactants: 1,3-dichloro-5-(trifluoromethyl)benzene is dissolved in the same solvent and added to the flask. The mixture is cooled in an ice bath. The acetylating agent (acetyl chloride or acetic anhydride) is then added dropwise from the dropping funnel while maintaining the low temperature.
-
Reaction: After the addition is complete, the reaction mixture is allowed to stir at a controlled temperature (e.g., room temperature or gentle reflux) for a specified period to ensure completion of the reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic extracts are washed with water, a dilute sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). The solvent is removed under reduced pressure. The crude product can then be purified by a suitable method such as vacuum distillation or column chromatography.
Chemical Reactivity and Stability
-
Hazard and Safety: The compound is noted as an irritant.[2] Standard safety precautions for handling chemical reagents should be followed, including the use of personal protective equipment.
-
Stability: Information on the specific stability of this compound is not detailed in the available literature. However, similar aromatic ketones are generally stable under normal laboratory conditions.
Spectroscopic Data
No specific experimental spectroscopic data (NMR, IR, or MS) for this compound were found in the searched literature. The following represents predicted or analogous information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group, likely in the range of 2.5-2.7 ppm. The aromatic region would display signals corresponding to the two protons on the benzene ring. Due to the substitution pattern, these protons would likely appear as a singlet or a narrow multiplet.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon around 195-205 ppm. The methyl carbon would appear around 25-30 ppm. The aromatic carbons would have distinct signals, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations of the methyl and aromatic groups, C-Cl stretching, and C-F stretching vibrations.
Mass Spectrometry (MS) (Predicted)
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 256, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4). Fragmentation would likely involve the loss of a methyl group (M-15) to form an acylium ion, and potentially the loss of the entire acetyl group (M-43).
Biological Activity and Signaling Pathways
There is currently no information available in the searched literature regarding the biological activity or any involvement in signaling pathways for this compound.
Conclusion
This compound is a compound with established basic identifiers and some predicted physical properties. While a detailed experimental synthesis protocol and comprehensive characterization data are not publicly available, a logical synthetic route via Friedel-Crafts acylation can be proposed. Further experimental investigation is required to fully elucidate its physical, chemical, and biological properties. This guide serves as a foundational resource for researchers interested in this molecule, highlighting the current knowledge and identifying areas for future research.
References
An In-depth Technical Guide to the ¹³C NMR Data for 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) data for the compound 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone. Due to the absence of publicly available experimental spectra in surveyed databases and literature, this document presents a predicted ¹³C NMR data set. The predictions are derived from established computational models and analysis of substituent effects on aromatic systems. Additionally, a comprehensive, standardized experimental protocol for the acquisition of such data is provided for research and verification purposes.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum of this compound is predicted to exhibit eight distinct signals, corresponding to the nine carbon atoms in the molecule, with two carbons being chemically equivalent due to symmetry. The chemical shifts are significantly influenced by the electronic effects of the dichloro, trifluoromethyl, and acetyl substituents on the phenyl ring.
The predicted chemical shift data is summarized in the table below.
| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Rationale for Chemical Shift |
| C=O | ~195 | Singlet (s) | The carbonyl carbon is significantly deshielded, appearing at a characteristic downfield shift. |
| C1 | ~140 | Singlet (s) | This quaternary carbon is attached to the acetyl group and is deshielded by the carbonyl and adjacent chloro substituents. |
| C2 / C6 | ~134 | Singlet (s) | These two equivalent quaternary carbons are directly bonded to chlorine atoms, resulting in a strong deshielding effect. |
| C3 / C5 | ~127 | Doublet (d) | These protonated aromatic carbons are meta to the acetyl group and ortho to the trifluoromethyl group. |
| C4 | ~132 | Quartet (q) | This quaternary carbon is attached to the trifluoromethyl group, and its signal is split into a quartet due to coupling with the three fluorine atoms. |
| CF₃ | ~122 | Quartet (q) | The carbon of the trifluoromethyl group shows a characteristic quartet splitting pattern due to one-bond coupling with the three fluorine atoms. |
| CH₃ | ~30 | Quartet (q) | The methyl carbon of the acetyl group appears in the typical aliphatic region. |
Note: The predicted chemical shifts are estimates and may vary from experimentally determined values. The multiplicity in a proton-coupled spectrum is provided for theoretical consideration; routine ¹³C NMR is typically acquired with proton decoupling, resulting in singlets for all carbon signals unless coupled to other NMR-active nuclei like ¹⁹F.
Detailed Experimental Protocol for ¹³C NMR Spectroscopy
This protocol outlines a standard methodology for the acquisition of a high-quality ¹³C NMR spectrum for this compound.
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities interfering with the spectrum.
-
Mass: Weigh approximately 20-30 mg of the solid compound.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties and well-characterized residual solvent peak (δ ≈ 77.16 ppm).
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.0 ppm). If TMS is not used, the residual solvent peak can serve as a reference.
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Ensure the final solution is clear and free of any particulate matter.
2. NMR Instrument Setup
-
Spectrometer: The experiment should be performed on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.
-
Probe Tuning: Tune and match the NMR probe to the ¹³C frequency (approximately 100 MHz for a 400 MHz spectrometer) to ensure optimal sensitivity and pulse performance.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, which is crucial for obtaining sharp, well-resolved spectral lines.
3. Data Acquisition Parameters
-
Pulse Program: A standard single-pulse experiment with broadband proton decoupling is typically used (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) is generally sufficient to encompass the expected chemical shifts for most organic compounds, including carbonyls.
-
Acquisition Time (AQ): An acquisition time of 1 to 2 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) would be necessary.
-
Pulse Angle: A 30-45 degree pulse angle is often used as a compromise between signal intensity and faster repetition rates, which is particularly important for quaternary carbons that often have long relaxation times.
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR. A typical range is 1024 to 4096 scans, depending on the sample concentration and the desired signal-to-noise ratio.
4. Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Carefully phase correct the resulting spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).
Mandatory Visualization
The following diagram illustrates the molecular structure of this compound with the carbon atom numbering corresponding to the assignments in the data table.
Caption: Molecular structure of this compound.
Mass Spectrometry of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone is a halogenated aromatic ketone of interest in medicinal chemistry and drug development due to its potential as a versatile building block for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, including its behavior under mass spectrometric analysis, is crucial for its identification, characterization, and quantification in various matrices. This technical guide provides a comprehensive overview of the mass spectrometry of this compound, including a proposed fragmentation pathway, a detailed experimental protocol for its analysis, and a summary of key mass spectral data.
Predicted Mass Spectral Data
The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak cluster due to the presence of two chlorine atoms. The fragmentation pattern will be influenced by the acetophenone moiety, the dichloro-substitution, and the trifluoromethyl group. The predicted major ions are summarized in the table below.
| Predicted Fragment | m/z (for ³⁵Cl) | Proposed Structure | Notes |
| [M]⁺˙ | 256 | C₉H₅Cl₂F₃O⁺˙ | Molecular ion |
| [M-CH₃]⁺ | 241 | C₈H₂Cl₂F₃O⁺ | Loss of a methyl radical from the acetyl group |
| [M-CO-CH₃]⁺ | 213 | C₇H₂Cl₂F₃⁺ | Loss of the acetyl group |
| [M-Cl]⁺ | 221 | C₉H₅ClF₃O⁺ | Loss of a chlorine radical |
| [C₇H₂ClF₃]⁺ | 178 | C₇H₂ClF₃⁺ | Loss of a chlorine and the acetyl group |
| [CF₃]⁺ | 69 | CF₃⁺ | Trifluoromethyl cation |
Proposed Fragmentation Pathway
Under electron ionization (EI), this compound is expected to undergo fragmentation through several key pathways. The initial ionization event will form the molecular ion [M]⁺˙. The primary fragmentation is anticipated to be the alpha-cleavage of the bond between the carbonyl carbon and the methyl group, a characteristic fragmentation of ketones, leading to the formation of a stable acylium ion. Subsequent fragmentations may involve the loss of chlorine atoms and the trifluoromethyl group.
Experimental Protocols
A standard and reliable method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of 1 mg/mL of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Matrix: For analysis in complex matrices (e.g., plasma, tissue homogenates), a liquid-liquid extraction or solid-phase extraction protocol should be employed to isolate the analyte and remove interfering substances.
GC-MS Parameters
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 50-350.
-
Scan Mode: Full scan.
Experimental Workflow
The overall workflow for the mass spectrometric analysis of this compound involves several key stages, from sample preparation to data analysis.
Conclusion
This technical guide outlines the predicted mass spectrometric behavior of this compound and provides a robust experimental protocol for its analysis. The proposed fragmentation pathway, based on established principles of mass spectrometry, serves as a valuable reference for the identification and structural elucidation of this compound and its analogues. The detailed GC-MS methodology ensures reliable and reproducible results, which are essential for its application in research and development.
An In-depth Technical Guide to the FT-IR Analysis of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone, a substituted acetophenone derivative. The document details the expected vibrational frequencies based on the molecule's functional groups, outlines a standard experimental protocol for analysis, and offers a guide to spectral interpretation.
Molecular Structure and Expected Vibrational Modes
This compound (Chemical Formula: C₉H₅Cl₂F₃O) is a complex aromatic ketone.[1][2] Its structure comprises several key functional groups, each exhibiting characteristic absorption bands in the infrared spectrum. An analysis of these groups allows for the prediction of its FT-IR spectral features.
-
Acetophenone Core: The molecule is a derivative of acetophenone, featuring a carbonyl group (C=O) conjugated with an aromatic ring. This conjugation typically lowers the C=O stretching frequency compared to non-conjugated ketones.[3] The methyl group (-CH₃) will also produce characteristic stretching and bending vibrations.[3]
-
Substituted Phenyl Ring: The aromatic ring is heavily substituted, which influences its characteristic vibrations. Aromatic C-H stretching vibrations appear at wavenumbers slightly higher than 3000 cm⁻¹.[4] The C=C stretching vibrations within the ring typically result in a series of peaks in the 1400-1600 cm⁻¹ region.[4] The specific 1,2,4,6-tetrasubstitution pattern determines the out-of-plane C-H bending bands in the fingerprint region.
-
Trifluoromethyl Group (-CF₃): The -CF₃ group is known to produce very strong and characteristic absorption bands due to C-F stretching vibrations, typically found in the 1100-1350 cm⁻¹ range.[5]
-
Dichloro Substituents (-Cl): The C-Cl stretching vibrations are expected to appear in the lower frequency (fingerprint) region of the spectrum, generally below 850 cm⁻¹.[6][7]
Predicted FT-IR Spectral Data
The following table summarizes the predicted quantitative data for the key vibrational modes of this compound, based on characteristic frequencies for its constituent functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Characteristic of sp² C-H bonds on the phenyl ring.[3][4] |
| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 | Medium | Asymmetric and symmetric stretching of the -CH₃ group.[3][4] |
| Carbonyl (C=O) Stretch | 1710 - 1685 | Strong | Conjugation with the aromatic ring lowers the frequency from a typical saturated ketone value (~1715 cm⁻¹).[3][8] |
| Aromatic C=C Stretch | 1600 - 1585 & 1500 - 1400 | Medium to Weak | Multiple bands are expected due to vibrations within the phenyl ring.[4] |
| Aliphatic C-H Bend (Methyl) | ~1450 & ~1375 | Medium | Asymmetric and symmetric bending (scissoring) vibrations of the -CH₃ group.[3][9] |
| C-F Stretch (Trifluoromethyl) | 1350 - 1100 | Very Strong | The -CF₃ group typically shows intense, multiple bands from symmetric and asymmetric stretching, making this a highly diagnostic region.[10] |
| C-O Stretch (Ketone) | 1320 - 1000 | Strong | Associated with the acetyl group.[6] |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | The specific position is highly dependent on the substitution pattern of the aromatic ring.[4] |
| C-Cl Stretch | 850 - 550 | Medium to Strong | Characteristic absorption for aryl chlorides, found in the fingerprint region.[6] |
Experimental Protocols
Obtaining a high-quality FT-IR spectrum requires careful sample preparation and instrument operation. The following protocol describes the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods, both suitable for a solid sample.
Method 1: Attenuated Total Reflectance (ATR-FTIR)
ATR is a modern, rapid technique requiring minimal sample preparation.[11]
-
Instrument Setup: Ensure the FT-IR spectrometer and ATR accessory (commonly a diamond or germanium crystal) are clean.
-
Background Scan: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface.
-
Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.[12]
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Method 2: Potassium Bromide (KBr) Pellet
This traditional transmission method involves dispersing the sample within a KBr matrix.[13]
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, FT-IR grade KBr powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder. The concentration of the sample in KBr should be between 0.2% and 1%.[13]
-
Pellet Formation: Transfer the powder mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent disc.[13]
-
Background Scan: Place the empty sample holder in the spectrometer and run a background scan.
-
Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.
-
Data Acquisition: Acquire the spectrum using similar parameters as the ATR method (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for FT-IR analysis and the logical correlation between the molecule's structure and its spectral features.
References
- 1. americanelements.com [americanelements.com]
- 2. echemi.com [echemi.com]
- 3. app.studyraid.com [app.studyraid.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 12. rtilab.com [rtilab.com]
- 13. eng.uc.edu [eng.uc.edu]
The Solubility Profile of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone is a complex organic molecule with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and biological screening. This technical guide addresses the current state of knowledge regarding the solubility of this compound. Despite a comprehensive search of available scientific literature and chemical databases, specific quantitative solubility data for this compound in common organic solvents remains unpublished. This document outlines the known physicochemical properties of the compound and provides a general experimental workflow for determining solubility, which can be adapted by researchers to generate the necessary data in their own laboratories.
Physicochemical Properties
While specific solubility data is not available, the structural features of this compound provide clues to its likely solubility behavior. The molecule possesses a trifluoromethyl group and two chlorine atoms on the phenyl ring, which significantly increases its lipophilicity. The ketone functional group can act as a hydrogen bond acceptor.
Table 1: Known Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 175205-88-6 | [1] |
| Molecular Formula | C₉H₅Cl₂F₃O | [1][2] |
| Molecular Weight | 257.04 g/mol | [1][2] |
| Appearance | Not specified (likely solid at room temperature) | |
| Boiling Point | 58°C @ 0.6 mm Hg | [2] |
| Flash Point | 84°C | [2] |
| Vapor Pressure | 0.153 mmHg at 25°C | [2] |
Experimental Protocol for Solubility Determination
In the absence of published data, the following established experimental protocol can be employed to determine the solubility of this compound in various organic solvents. The isothermal shake-flask method is a reliable and widely used technique.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
-
Quantification:
-
Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Workflow for determining solubility via the isothermal shake-flask method.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides researchers with a robust experimental framework to determine this crucial parameter. The provided protocol for the isothermal shake-flask method is a standard and reliable approach. The generation of such data will be invaluable for the future development and application of this compound in various scientific disciplines. It is recommended that researchers performing these experiments publish their findings to contribute to the broader scientific knowledge base.
References
In-Depth Technical Guide to the Safety Data for 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone (CAS No. 175205-88-6). The information is compiled from available Safety Data Sheets (SDS) and standardized experimental guidelines to ensure a high level of detail for professionals in research and development.
Chemical and Physical Properties
This section summarizes the key physical and chemical properties of this compound. These characteristics are fundamental for the safe handling, storage, and use of the compound in a laboratory setting.
| Property | Value |
| Molecular Formula | C₉H₅Cl₂F₃O |
| Molecular Weight | 257.04 g/mol |
| CAS Number | 175205-88-6 |
| Density | 1.441 g/cm³ |
| Boiling Point | 58°C at 0.6 mm Hg |
| Flash Point | 84°C |
| Vapor Pressure | 0.153 mmHg at 25°C |
| Refractive Index | 1.484 |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to acute toxicity and irritation.
GHS Classification: [1]
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure; Respiratory System (Category 3) , H335: May cause respiratory irritation.
GHS Label Elements:
-
Pictogram:
-
Exclamation Mark
-
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Toxicological Data
| Toxicological Endpoint | Classification | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. Ingestion can lead to adverse health effects. |
| Skin Irritation | Category 2 | Causes reversible inflammatory effects on the skin at the site of contact. |
| Eye Irritation | Category 2A | Causes reversible irritation to the eyes. |
| Respiratory Irritation | Category 3 | May cause irritation to the respiratory tract upon inhalation. |
Experimental Protocols
The following sections describe the standardized methodologies, based on OECD guidelines, that are typically used to assess the key toxicological endpoints for a chemical like this compound.
Acute Oral Toxicity (OECD 420, 423, or 425)
The assessment of acute oral toxicity is crucial for understanding the immediate risks associated with accidental ingestion. The OECD provides several guidelines for this purpose.
Objective: To determine the dose of a substance that causes mortality or evident toxicity after a single oral administration.
Methodology (General Principles):
-
Animal Model: Typically, the test is conducted using laboratory rats or mice.
-
Dosage: The substance is administered orally by gavage. The volume is generally kept low to avoid physical distress to the animals.
-
Study Design:
-
OECD 420 (Fixed Dose Procedure): Animals are dosed at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg). The study aims to identify a dose that produces clear signs of toxicity but no mortality.
-
OECD 423 (Acute Toxic Class Method): This method uses a stepwise procedure with a small number of animals per step. The outcome of each step determines the dose for the next. It allows for classification into one of five toxicity classes.
-
OECD 425 (Up-and-Down Procedure): This is a sequential dosing method where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method is designed to estimate the LD50 with a smaller number of animals.
-
-
Observations: Animals are observed for signs of toxicity and mortality for at least 14 days after administration. Observations include changes in skin, fur, eyes, and respiratory and autonomic nervous systems.
-
Data Analysis: The number of animals that die at each dose level is recorded, and the LD50 is calculated using statistical methods.
Workflow for Acute Oral Toxicity Testing:
Workflow for a typical acute oral toxicity study.
Skin Irritation (OECD 404 or 439)
The potential for a substance to cause skin irritation is a key consideration for safe handling.
Objective: To determine the potential of a substance to cause reversible inflammatory changes to the skin.
Methodology (In Vivo - OECD 404):
-
Animal Model: The albino rabbit is the preferred species for this test.
-
Application: A small amount of the test substance is applied to a shaved patch of skin on the animal's back. The site is then covered with a gauze patch.
-
Exposure: The exposure period is typically 4 hours.
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Scoring: The severity of the skin reactions is scored according to a standardized scale.
Methodology (In Vitro - OECD 439):
This method uses a reconstructed human epidermis model.
-
Test System: A commercially available reconstructed human epidermis model is used.
-
Application: The test substance is applied topically to the surface of the tissue.
-
Exposure and Incubation: After a defined exposure time, the substance is removed, and the tissue is incubated for a further period.
-
Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates that the substance is an irritant.
Logical Flow for Skin Irritation Assessment:
References
An In-Depth Technical Guide to the Handling and Storage of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information and standardized protocols for the safe handling and optimal storage of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone, a halogenated aromatic ketone utilized in various research and development applications. Adherence to these guidelines is crucial to ensure personnel safety, maintain compound integrity, and guarantee the reliability of experimental outcomes.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its safe handling and storage. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₉H₅Cl₂F₃O |
| Molecular Weight | 257.04 g/mol |
| Boiling Point | 58°C at 0.6 mm Hg |
| Flash Point | 84°C |
| Density | 1.441 g/cm³ |
| Vapor Pressure | 0.153 mmHg at 25°C |
Safety and Hazard Information
This compound is classified as an irritant. The Global Harmonized System (GHS) hazard statements associated with this compound and similar chemicals highlight the potential risks.
| Hazard Class | GHS Hazard Statement | GHS Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure, Respiratory tract irritation) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Experimental Protocols
The following protocols provide detailed methodologies for the safe handling and storage of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory to mitigate risks of exposure.[1]
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and vapors.[2]
-
Skin Protection: Chemical-resistant gloves (e.g., Viton® is recommended over nitrile for chlorinated aromatic compounds due to better resistance to permeation), a chemically resistant apron or lab coat, and closed-toe shoes must be worn.[2][3]
-
Respiratory Protection: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[2] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors is necessary.[2]
Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of a specific molarity from the solid compound.
Materials:
-
This compound (solid)
-
Analytical balance
-
Weigh boat
-
Spatula
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Volumetric flask with stopper
-
Beaker
-
Funnel
-
Wash bottle with solvent
-
Pipettes
Procedure:
-
Calculation: Determine the mass of the solid required to prepare the desired volume and concentration of the stock solution using the following formula: Mass (g) = Desired Molarity (mol/L) x Volume of Solution (L) x Molecular Weight ( g/mol )[4]
-
Weighing:
-
Dissolution:
-
Transfer the weighed solid into a beaker.
-
Add a small amount of the chosen solvent to the weigh boat to rinse any remaining solid and transfer the rinse to the beaker.
-
Add a portion of the solvent to the beaker (approximately half of the final volume) and stir with a magnetic stirrer or swirl gently until the solid is completely dissolved.[2][4]
-
-
Transfer to Volumetric Flask:
-
Place a funnel into the neck of the volumetric flask.
-
Carefully pour the solution from the beaker through the funnel into the volumetric flask.
-
Rinse the beaker several times with a small amount of the solvent, transferring the rinsings into the volumetric flask through the funnel.[6]
-
-
Dilution to Final Volume:
-
Add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.[4]
-
-
Homogenization:
-
Stopper the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.[5]
-
-
Labeling and Storage:
-
Transfer the solution to a properly labeled storage bottle, including the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the solution according to the storage guidelines in Section 4.
-
Spill Cleanup Procedure
Immediate and appropriate response to a spill is critical to prevent exposure and contamination.
For a minor spill (a few grams of solid or milliliters of solution) within a chemical fume hood:
-
Alert personnel in the immediate area.
-
Contain the spill: Use an inert absorbent material like vermiculite or sand to dike the spill.[4]
-
Absorb the liquid: For liquid spills, add absorbent material, working from the outside in.[4] For solid spills, gently cover the powder to prevent it from becoming airborne.
-
Collect the residue: Carefully scoop the absorbed material or the solid into a designated, labeled hazardous waste container.[4][5]
-
Decontaminate the area: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water.[5] All cleaning materials should be disposed of as hazardous waste.[5]
For a major spill, or any spill outside of a fume hood:
-
Evacuate the area immediately.
-
Alert your supervisor and the institutional safety office.
-
Prevent entry to the contaminated area.
-
Allow only trained emergency response personnel to handle the cleanup.
Storage and Disposal
Proper storage is essential for maintaining the stability and integrity of this compound.
Storage Conditions
-
Temperature and Environment: Store in a cool, dry, well-ventilated area.[6] Avoid exposure to heat or direct sunlight.[6]
-
Container: Keep the container tightly closed to prevent contamination and reaction with moisture.[6]
-
Segregation: Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7] It is advisable to store this compound in a designated cabinet for halogenated compounds.
Waste Disposal
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste in a designated, properly labeled waste container.[2]
-
Procedure: Follow your institution's hazardous waste disposal procedures. Do not dispose of this chemical down the drain.[2]
Mandatory Visualizations
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
Storage Segregation Pathway
This diagram illustrates the decision-making process for the proper storage of this compound.
Caption: Decision pathway for the segregated storage of the compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 4. flinnsci.com [flinnsci.com]
- 5. Chemistry Teaching Labs - Preparing solutions from Solids [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ehs.wisc.edu [ehs.wisc.edu]
In-Depth Technical Guide to 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone, a key chemical intermediate in the synthesis of various biologically active molecules. This document details its chemical and physical properties, commercial availability, synthesis protocols, and its role as a building block in medicinal chemistry.
Chemical and Physical Properties
This compound, with the CAS number 175205-88-6, is an organic compound featuring a phenyl ring substituted with two chlorine atoms, a trifluoromethyl group, and an ethanone functional group.[1] The presence of the trifluoromethyl group significantly enhances its lipophilicity and can contribute to the biological activity of its derivatives.[1]
| Property | Value | Source(s) |
| CAS Number | 175205-88-6 | [1][2][3] |
| Molecular Formula | C₉H₅Cl₂F₃O | [1][2][3] |
| Molecular Weight | 257.04 g/mol | [2][3] |
| Boiling Point | 58 °C at 0.6 mmHg | [3] |
| Density | 1.441 g/cm³ | --- |
| Flash Point | 84 °C | [3] |
| InChI Key | NREOBJSTBKEWNY-UHFFFAOYSA-N | [1] |
| SMILES | CC(=O)C1=C(Cl)C=C(C=C1Cl)C(F)(F)F | [1] |
Commercial Availability
This compound is available from several commercial chemical suppliers, catering to research and development as well as bulk manufacturing needs. Purity levels typically meet the standards required for pharmaceutical and agrochemical synthesis.
Known Commercial Suppliers:
Note: Purity and specifications should be confirmed with the respective supplier's Certificate of Analysis.
Synthesis and Experimental Protocols
The primary synthetic route to this compound is the Friedel-Crafts acylation of 1,3-dichloro-5-(trifluoromethyl)benzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.[5]
General Experimental Protocol: Friedel-Crafts Acylation
This protocol outlines the general steps for the synthesis of aryl ketones via Friedel-Crafts acylation.
Materials:
-
1,3-dichloro-5-(trifluoromethyl)benzene (substrate)
-
Acetyl chloride (acylating agent)
-
Anhydrous aluminum chloride (Lewis acid catalyst)
-
Anhydrous dichloromethane (solvent)
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.[5]
-
Cool the mixture to 0°C using an ice/water bath.[5]
-
Slowly add a solution of acetyl chloride in anhydrous dichloromethane to the stirred suspension.[5]
-
After the addition of acetyl chloride is complete, add a solution of 1,3-dichloro-5-(trifluoromethyl)benzene in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.[5]
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional 15 minutes.[5]
-
Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to quench the reaction.[5]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.[5]
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]
-
The crude this compound can be further purified by column chromatography or distillation.
References
Technical Guide: Lapatinib (CAS 175205-88-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of Lapatinib, a potent dual tyrosine kinase inhibitor. While the user initially inquired about CAS number 175205-88-6, which corresponds to a chemical intermediate, this guide focuses on the closely related and clinically significant final product, Lapatinib. Lapatinib targets the Human Epidermal Growth Factor Receptor 2 (HER2) and the Epidermal Growth Factor Receptor (EGFR). We will dis[1][2][3]sect its interaction with the HER2 signaling pathway, present key quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of the signaling cascades and experimental workflows involved. Lapatinib functions as a reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domains of HER2 and EGFR, leading to the suppression of downstream signaling pathways critical for tumor cell proliferation and survival.
C[1][4][5]hemical Identity and Properties
The CAS number 175205-88-6 identifies the chemical 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]ethanone . This compou[4][5][6][7][8]nd serves as an intermediate in the synthesis of Lapatinib. The final active pharmaceutical ingredient, Lapatinib, is a more complex molecule.
Table 1: Physicochemical Properties of Lapatinib
| Property | Value | Reference |
| IUPAC Name | N-(3-chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2-(methanesulfonyl)ethyl]amino}methyl)-2-furyl]quinazolin-4-amine | |
| CAS N[9]umber | 231277-92-2 (Lapatinib base) | |
| Molecular Formula | C29H26ClFN4O4S | |
| Molec[3]ular Weight | 581.1 g/mol | |
| Appea[3]rance | Yellow solid | |
| Solub[10]ility | Water: 0.007 mg/mL (as ditosylate monohydrate at 25°C) |
2.[3] Mechanism of Action
Lapatinib is a potent and selective inhibitor of the intracellular tyrosine kinase domains of both EGFR (HER1) and HER2. It competit[1]ively and reversibly binds to the ATP-binding pocket of these receptors, which prevents autophosphorylation and the subsequent activation of downstream signaling pathways. The two pri[1][11]mary signaling cascades inhibited by Lapatinib are the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. By blocking[1][11] these pathways, Lapatinib effectively halts tumor cell growth and can induce apoptosis (programmed cell death).
Sig[1][4]naling Pathway Diagram
Experimental Protocols
Western Blot Analysis of HER2 Pathway Inhibition
This protocol is designed to assess the effect of Lapatinib on the phosphorylation status of key proteins in the HER2 signaling pathway in cancer cell lines.
Objectiv[12]e: To confirm that Lapatinib inhibits the phosphorylation of HER2, Akt, and ERK in HER2-overexpressing cancer cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture HER2-positive breast cancer cells (e.g., SK-BR-3) to 70-80% confluency.
-
Treat the cells with varying concentrations of Lapatinib (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Cen[12]trifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-HER2, total HER2, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow Diagram
Clinical Applications and Dosing
Lapatinib, in combination with other chemotherapeutic agents, is approved for the treatment of advanced or metastatic breast cancer in patients whose tumors overexpress HER2.
Table 2:[1][3] Clinical Dosing Regimens
| Combination Therapy | Lapatinib Dose | Schedule | Indication | Reference |
| with Capecitabine | 1250 mg once daily | Continuous | Advanced or metastatic HER2+ breast cancer after prior therapy | |
| with Le[1]trozole | 1500 mg once daily | Continuous | Hormone receptor-positive, HER2+ metastatic breast cancer in postmenopausal women | |
| with Tr[1]astuzumab | 1000 mg once daily | Continuous | HER2-positive metastatic breast cancer that has progressed on prior trastuzumab-based therapies |
**Note:[13] Dosing should be adjusted based on individual patient tolerability and in cases of hepatic impairment. Lapatinib t[14]ablets should be taken at least one hour before or one hour after a meal.
S[1]ummary
Lapatinib is a critical therapeutic agent in the management of HER2-positive breast cancer. Its mechanism as a dual tyrosine kinase inhibitor of EGFR and HER2 allows for the effective disruption of key oncogenic signaling pathways. The information provided in this guide, including its chemical properties, mechanism of action, experimental protocols, and clinical applications, serves as a comprehensive resource for researchers and clinicians in the field of oncology.
References
- 1. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lapatinib - Wikipedia [en.wikipedia.org]
- 3. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone|CAS 175205-88-6|TCIJT|製品詳細 [tci-chemical-trading.com]
- 6. 175205-88-6 | 2',6'-Dichloro-4'-(trifluoromethyl)acetophenone - Aromsyn Co.,Ltd. [aromsyn.com]
- 7. 175205-88-6 | 2,6-dichloro-4-(trifluoromethyl)acetophenone - Alachem Co., Ltd. [alachem.co.jp]
- 8. halochem.com [halochem.com]
- 9. Lapatinib | 1360431-86-2 [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. bccancer.bc.ca [bccancer.bc.ca]
Technical Guide: 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone, with the CAS number 175205-88-6, is a halogenated aromatic ketone.[1][2][3] Its structure, featuring a trifluoromethyl group and two chlorine atoms on the phenyl ring, makes it a valuable intermediate in synthetic organic chemistry.[1][4] The presence of these electron-withdrawing groups significantly influences the reactivity of the molecule. This guide provides a summary of its known properties, its primary application as a synthetic precursor, and a detailed experimental protocol for its use in the synthesis of triazole derivatives.
Chemical and Physical Properties
A compilation of the available quantitative data for this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 175205-88-6 | [1][2][3] |
| Molecular Formula | C₉H₅Cl₂F₃O | [1][2][3] |
| Molecular Weight | 257.04 g/mol | [2][3] |
| Boiling Point | 58°C at 0.6 mm Hg | [2] |
| Density | 1.441 g/cm³ | [2] |
| Flash Point | 84°C | [2] |
| Vapor Pressure | 0.153 mmHg at 25°C | [2] |
| Hazard Class Code | 36/37/38 (Irritating to eyes, respiratory system and skin) | [2] |
Synonyms and Alternative Names
For clarity and comprehensive literature searching, a list of synonyms for this compound is provided in Table 2.
| Synonym | Reference(s) |
| 2',6'-Dichloro-4'-(trifluoromethyl)acetophenone | [1] |
| Ethanone, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]- | [1] |
| 2,6-Dichloro-4-(trifluoromethyl)acetophenone | [1] |
| 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]ethan-1-one | [1] |
Role as a Synthetic Intermediate
Currently, there is no publicly available information on the biological activity, mechanism of action, or associated signaling pathways of this compound itself. Its primary significance in the scientific literature is as a key intermediate in the synthesis of more complex, biologically active molecules.[4] Specifically, it is a precursor for the synthesis of various substituted triazole compounds, which are a class of molecules with a wide range of applications in pharmaceuticals and agrochemicals.[4]
The logical workflow for its use as a synthetic intermediate is depicted below.
Experimental Protocol: Synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1][4][5]-triazoles
The following is a detailed experimental protocol for the synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1][4][5]-triazoles, which utilizes a derivative of this compound as a starting material.[4] This procedure demonstrates a key application of this chemical.
Materials:
-
(2-azido-1,3-dichloro-5-trifluoromethyl)benzene (precursor derived from this compound)
-
Terminal alkyne
-
N,N-Diisopropylethylamine (DIPEA)
-
Copper(I) iodide (CuI)
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (2-azido-1,3-dichloro-5-trifluoromethyl)benzene (1 mmol), N,N-Diisopropylethylamine (25 mmol), and Copper(I) iodide (1 mmol), add the terminal alkyne (1 mmol).
-
Allow the reaction mixture to stir at 25°C for 16 hours.
-
After the reaction is complete, remove the volatile substances under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate.
-
Remove the solvent from the collected fractions under reduced pressure to yield the solid 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1][4][5]-triazole product.
The workflow for this experimental protocol is illustrated in the diagram below.
Conclusion
This compound is a chemical compound with well-defined physical and chemical properties. While it currently lacks documented direct biological activity, its role as a versatile intermediate in the synthesis of complex heterocyclic compounds, such as triazoles, is of significant interest to the drug development and agrochemical industries. Further research into the biological effects of this compound and its derivatives may reveal novel applications.
References
- 1. CAS 175205-88-6: 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl… [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. 175205-88-6 | MFCD00221015 | this compound [aaronchem.com]
- 4. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 1,2,3-Triazoles from a Phenyl Azide Precursor
For the attention of: Researchers, scientists, and drug development professionals.
These application notes provide a detailed overview and experimental protocols for the synthesis of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-alkyl-1H-[1][2][3]-triazoles. This class of compounds holds significant interest in pharmaceutical and agrochemical research due to the presence of the trifluoromethylphenyl group, which can enhance biological activity.[1] The described synthesis is a highly efficient and regioselective method.
Introduction
1,2,3-Triazoles are a versatile class of heterocyclic compounds with a wide range of applications, including use in pharmaceuticals, agrochemicals, and materials science.[1][4][5][6] The synthesis of 1,4-disubstituted 1,2,3-triazoles is effectively achieved through the copper(I)-catalyzed 1,3-dipolar cycloaddition of azides and terminal alkynes, a key example of "click chemistry".[6][7] This method is noted for its high yields, mild reaction conditions, and exceptional regioselectivity.[1][2][3]
While the initial query specified 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone as the starting material, the prevalent and highly efficient synthetic route described in the literature commences with (2-azido-1,3-dichloro-5-trifluoromethyl)benzene. This azide precursor readily undergoes cycloaddition with various terminal alkynes to yield the desired 1,2,3-triazole derivatives. This document outlines the protocol for this established and effective synthesis.
Synthetic Pathway Overview
The synthesis of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-alkyl-1H-[1][2][3]-triazoles is achieved via a copper(I)-catalyzed 1,3-dipolar cycloaddition. The reaction joins (2-azido-1,3-dichloro-5-trifluoromethyl)benzene with a variety of terminal alkynes. This process is highly regioselective, exclusively forming the 1,4-disubstituted product.[1][2][3]
References
- 1. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)- 4-alkyl-1H-[1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. irjrr.com [irjrr.com]
- 7. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Vilsmeier-Haack Reaction with 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. However, its application to electron-deficient substrates, such as 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone, presents unique challenges due to the deactivating nature of the substituents on the phenyl ring. This document provides detailed application notes and a generalized protocol for the Vilsmeier-Haack reaction on this specific class of compounds, which are important intermediates in the synthesis of various pharmaceuticals, including insecticides and fungicides. The reaction typically proceeds via the formation of a β-chloro-α,β-unsaturated aldehyde from the starting ketone. This intermediate is a valuable precursor for the synthesis of various heterocyclic compounds like pyrazoles and isoxazoles.
Key Applications:
-
Synthesis of Heterocyclic Compounds: The primary product of the Vilsmeier-Haack reaction on acetophenone derivatives, a β-chloro-α,β-unsaturated aldehyde, is a key building block for the synthesis of a variety of heterocyclic systems. For example, reaction with hydrazine derivatives leads to the formation of pyrazoles, which are core structures in many biologically active molecules.
-
Intermediate for Agrochemicals: The 1-(2,6-dichloro-4-(trifluoromethyl)phenyl) moiety is present in several commercial agrochemicals. The Vilsmeier-Haack reaction provides a route to modify this scaffold and synthesize new potential pesticide candidates.
-
Pharmaceutical Drug Development: The resulting functionalized intermediates can be used in the development of new therapeutic agents, leveraging the unique properties conferred by the dichlorinated and trifluoromethylated phenyl ring.
Experimental Data
While specific experimental data for the Vilsmeier-Haack reaction on this compound is not widely available in peer-reviewed literature, the following table provides representative data for the reaction on a structurally similar, electron-deficient acetophenone derivative, 1-(4-chlorophenyl)ethanone. This data can be used as a reference for optimizing the reaction conditions for the target substrate.
Table 1: Representative Vilsmeier-Haack Reaction Conditions and Yields for an Electron-Deficient Acetophenone
| Starting Material | Vilsmeier Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Reference |
| 1-(4-chlorophenyl)ethanone | POCl₃/DMF (3 eq.) | Dichloroethane | 80 | 6 | 85 | |
| 1-(4-nitrophenyl)ethanone | POCl₃/DMF (4 eq.) | Dichloroethane | 90 | 8 | 75 |
Note: The reaction conditions for this compound may require more forcing conditions (higher temperature, longer reaction time, or a larger excess of the Vilsmeier reagent) due to the increased electron deficiency of the aromatic ring.
Experimental Protocol
This protocol describes a general procedure for the Vilsmeier-Haack reaction of this compound.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Dichloroethane (DCE) (anhydrous)
-
Sodium acetate
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Heating mantle
Procedure:
-
Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF (3-5 equivalents) in an ice bath. To this, add POCl₃ (3-5 equivalents) dropwise with stirring, ensuring the temperature is maintained below 5 °C. The Vilsmeier reagent is formed in situ and appears as a pale yellow to colorless solid complex.
-
Reaction with the Ketone: Dissolve this compound (1 equivalent) in anhydrous DCM or DCE. Add this solution dropwise to the pre-formed Vilsmeier reagent under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (typically 60-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 4-12 hours), cool the mixture in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate. This step hydrolyzes the intermediate iminium salt.
-
Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product, (Z)-3-chloro-3-(2,6-dichloro-4-(trifluoromethyl)phenyl)acrylaldehyde, by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Characterization:
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure and purity.
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack reaction.
Caption: Simplified overview of the Vilsmeier-Haack reaction mechanism.
Application Notes and Protocols for 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone is a key chemical intermediate in the synthesis of a variety of biologically active molecules. Its unique structure, featuring a trifluoromethyl group and a dichlorinated phenyl ring, imparts desirable properties to target compounds, such as enhanced metabolic stability and increased binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the synthesis of this intermediate and its subsequent use in the preparation of pharmacologically relevant compounds, specifically focusing on a series of 1,2,3-triazole derivatives with potential therapeutic applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 175205-88-6 | [1] |
| Molecular Formula | C₉H₅Cl₂F₃O | [1] |
| Molecular Weight | 257.04 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 58°C at 0.6 mm Hg | |
| Density | 1.441 g/cm³ | |
| Flash Point | 84°C |
Applications in Pharmaceutical Synthesis
The (2,6-dichloro-4-trifluoromethyl)phenyl moiety is a crucial pharmacophore in the design of various therapeutic agents. This structural motif has been incorporated into molecules exhibiting a range of biological activities, including anti-HIV, antimicrobial, and selective β3 adrenergic receptor agonism.[2]
A significant application of this compound is as a precursor for the synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[3][4][5]-triazoles. These compounds have shown promise as selective β3 adrenergic receptor agonists, a class of drugs with potential for treating conditions such as overactive bladder and metabolic disorders.[2][5]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title intermediate via a Friedel-Crafts acylation reaction.
Workflow Diagram:
Caption: Workflow for the synthesis of the target intermediate.
Materials:
-
1,3-Dichloro-5-(trifluoromethyl)benzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloroethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and distillation apparatus
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloroethane under a nitrogen atmosphere, add 1,3-dichloro-5-(trifluoromethyl)benzene.
-
Cool the mixture in an ice bath and add acetyl chloride dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Protocol 2: Synthesis of (2-Azido-1,3-dichloro-5-trifluoromethyl)benzene
This protocol outlines the conversion of the corresponding aniline to the azide, a key precursor for the triazole synthesis. The synthesis of the required 2,6-dichloro-4-trifluoromethylaniline can be achieved from 3,4,5-trichlorobenzotrifluoride through an ammoniation reaction.[6]
Workflow Diagram:
Caption: Workflow for the synthesis of the key azide intermediate.
Materials:
-
2,6-Dichloro-4-(trifluoromethyl)aniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Sodium acetate (NaOAc)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [2]
-
Dissolve 2,6-dichloro-4-(trifluoromethyl)aniline (7.5 mmol) in a mixture of concentrated HCl (10 mL) and water (10 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite (0.62 g, 9.0 mmol) in water and stir the resulting yellow solution at 0°C for 2 hours.
-
In a separate flask, prepare a solution of sodium azide (0.97 g, 15 mmol) and sodium acetate (12.3 g, 150 mmol) in water.
-
Add the azide/acetate solution dropwise to the diazotized mixture at 0°C.
-
After the addition is complete, extract the mixture with ethyl acetate.
-
Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain (2-azido-1,3-dichloro-5-trifluoromethyl)benzene as a brown oil, which can be used in the next step without further purification.
Protocol 3: Synthesis of 1-(2,6-Dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[4][5][6]-triazoles
This protocol describes the copper(I)-catalyzed 1,3-dipolar cycloaddition of the azide with terminal alkynes.
Workflow Diagram:
Caption: Workflow for the synthesis of 1,2,3-triazole derivatives.
Materials:
-
(2-Azido-1,3-dichloro-5-trifluoromethyl)benzene
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
N,N-Diisopropylethylamine (DIPEA)
-
Copper(I) iodide (CuI)
-
Petroleum ether
-
Ethyl acetate
Procedure: [2]
-
To a stirred solution of (2-azido-1,3-dichloro-5-trifluoromethyl)benzene (1 mmol), DIPEA (25 mmol), and CuI (1 mmol), add the terminal alkyne (1 mmol).
-
Stir the reaction mixture at 25°C for 16 hours.
-
Remove the volatile substances under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate, to afford the desired 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[3][4][5]-triazole.
Quantitative Data Summary:
| Compound | R-group of Alkyne | Yield (%) | Melting Point (°C) |
| 5a | Phenyl | 93 | 160-161 |
| 5b | n-Butyl | 91 | 51-52 |
| 5c | Trimethylsilyl | 88 | 131-132 |
| 5d | 1-Hydroxy-1-methylethyl | 86 | 83-85 |
| 5j | Bromomethyl | 83 | 135-137 |
Data obtained from Hu, H., et al. (2007).[2]
Signaling Pathway of Potential Therapeutic Target: β3 Adrenergic Receptor
The synthesized 1,2,3-triazole derivatives have been identified as potential selective β3 adrenergic receptor agonists. The β3 adrenergic receptor (β3-AR) is a G-protein coupled receptor (GPCR) predominantly found in adipose tissue and the urinary bladder.[5] Its activation triggers a signaling cascade with various physiological effects.
Signaling Pathway Diagram:
Caption: Simplified β3 adrenergic receptor signaling cascade.
Activation of the β3-AR by an agonist leads to the stimulation of the Gs alpha subunit of the associated G-protein.[4] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).[5] PKA then phosphorylates various downstream targets, leading to the specific cellular responses, such as lipolysis in fat cells and relaxation of the detrusor muscle in the bladder.[5] In some contexts, β3-AR can also couple to Gi proteins, leading to a decrease in cAMP.[4] Furthermore, in adipocytes, β3-AR stimulation can lead to the production of interleukin-6 (IL-6) through p38 and PKC pathways, independent of PKA.[3][7]
Conclusion
This compound is a valuable intermediate for the synthesis of pharmacologically active compounds. The protocols provided herein offer a clear pathway for its preparation and subsequent conversion to a series of 1,2,3-triazole derivatives with potential as β3 adrenergic receptor agonists. The understanding of the β3 adrenergic signaling pathway provides a basis for the rational design and further development of novel therapeutics based on this chemical scaffold.
References
- 1. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 5. What are β3-adrenergic receptor agonists and how do they work? [synapse.patsnap.com]
- 6. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 7. Signaling pathways mediating beta3-adrenergic receptor-induced production of interleukin-6 in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cycloaddition Reactions Using 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone is a fluorinated aromatic ketone with potential applications in medicinal chemistry and agrochemical synthesis. The presence of electron-withdrawing groups (two chlorine atoms and a trifluoromethyl group) on the phenyl ring significantly influences its reactivity. While the ketone itself is not a direct participant in common cycloaddition reactions, it serves as a versatile precursor for generating reactive intermediates such as alkenes and 1,3-dipoles, which can readily undergo various cycloaddition reactions. These reactions are powerful tools for constructing complex cyclic and heterocyclic scaffolds, which are of great interest in drug discovery and development.
This document provides detailed protocols for converting this compound into suitable precursors for subsequent [4+2] and [3+2] cycloaddition reactions.
Protocol 1: [4+2] Cycloaddition (Diels-Alder Reaction) via Conversion to a Dienophile
The ketone is first converted to an alkene (a dienophile) via the Wittig reaction. The resulting styrene derivative can then be used in a Diels-Alder reaction with a suitable diene.
Part A: Synthesis of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)vinylbenzene (Wittig Reaction)
The Wittig reaction is a reliable method for converting ketones to alkenes.[1][2] In this protocol, this compound is reacted with a phosphonium ylide to yield the corresponding alkene.
Experimental Protocol:
-
Preparation of the Phosphonium Ylide:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 eq) to anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as n-butyllithium (n-BuLi) (1.05 eq) or sodium hydride (NaH) (1.1 eq) to the suspension with stirring.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the color will typically change to deep red or orange, indicating the formation of the ylide.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the ketone solution to 0 °C.
-
Slowly add the prepared phosphonium ylide solution to the ketone solution via a cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure alkene.
-
Data Presentation:
| Reactant | Molar Ratio | Notes |
| This compound | 1.0 | Starting material |
| Methyltriphenylphosphonium bromide | 1.1 | Ylide precursor |
| n-Butyllithium or Sodium Hydride | 1.05 - 1.1 | Base for ylide generation |
| Anhydrous THF | - | Solvent |
| Expected Product | - | Yield: 70-90% (typical range) |
Part B: [4+2] Cycloaddition with a Diene
The synthesized alkene, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)vinylbenzene, can act as a dienophile in a Diels-Alder reaction.[3][4]
Experimental Protocol:
-
Reaction Setup:
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve the synthesized dienophile (1.0 eq) and a suitable diene (e.g., cyclopentadiene, furan, or 2,3-dimethyl-1,3-butadiene) (1.5-3.0 eq) in a solvent such as toluene, xylene, or dichloromethane.
-
For less reactive dienes, the reaction may be performed neat (without solvent).
-
-
Reaction Conditions:
-
Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the reactivity of the diene.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary from a few hours to several days.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration.
-
Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the cycloaddition product.
-
Data Presentation:
| Reactant | Molar Ratio | Notes |
| 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)vinylbenzene | 1.0 | Dienophile |
| Diene (e.g., Cyclopentadiene) | 1.5 - 3.0 | Excess is used to drive the reaction to completion |
| Toluene | - | Solvent |
| Expected Product | - | Yield: 50-85% (endo/exo selectivity may vary) |
Experimental Workflow Diagram:
Protocol 2: [3+2] Cycloaddition via Hydrazone Formation
The ketone is first converted to a hydrazone, which is then used to generate a nitrile imine in situ. This 1,3-dipole undergoes a [3+2] cycloaddition with a dipolarophile.
Part A: Synthesis of this compound Hydrazone
Hydrazones can be readily synthesized by the condensation of a ketone with hydrazine.[4][5]
Experimental Protocol:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or methanol.
-
Add hydrazine hydrate (N₂H₄·H₂O) (1.2-1.5 eq) to the solution.
-
A catalytic amount of an acid, such as acetic acid, can be added to facilitate the reaction.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-6 hours.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture. The hydrazone product may precipitate out of the solution.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Data Presentation:
| Reactant | Molar Ratio | Notes |
| This compound | 1.0 | Starting material |
| Hydrazine Hydrate | 1.2 - 1.5 | Forms the hydrazone |
| Ethanol | - | Solvent |
| Acetic Acid (catalytic) | - | Optional catalyst |
| Expected Product | - | Yield: 85-95% (typically high-yielding) |
Part B: [3+2] Cycloaddition of the Hydrazone with a Dipolarophile
The hydrazone is converted to a nitrile imine in situ, which then reacts with a dipolarophile (e.g., an alkene or alkyne).
Experimental Protocol:
-
Generation of Nitrile Imine and Cycloaddition:
-
In a flame-dried flask under an inert atmosphere, dissolve the synthesized hydrazone (1.0 eq) and a suitable dipolarophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate) (1.2 eq) in a dry, non-polar solvent like toluene or chloroform.
-
Add a base such as triethylamine (Et₃N) (1.5 eq) to the mixture.
-
The nitrile imine is often generated by oxidation of the hydrazone. A common method is to treat the hydrazone with an oxidizing agent like chloramine-T or lead tetraacetate in the presence of the dipolarophile.
-
Alternatively, the corresponding hydrazonoyl halide can be formed first and then treated with a base.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat as required. The reaction progress should be monitored by TLC. Reaction times can range from a few hours to overnight.
-
-
Work-up and Purification:
-
After the reaction is complete, filter off any precipitated salts (e.g., triethylammonium chloride).
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pyrazoline or pyrazole derivative.
-
Data Presentation:
| Reactant | Molar Ratio | Notes |
| This compound Hydrazone | 1.0 | 1,3-dipole precursor |
| Dipolarophile (e.g., N-phenylmaleimide) | 1.2 | Reacts with the 1,3-dipole |
| Triethylamine | 1.5 | Base for in situ generation of the nitrile imine from a hydrazonoyl halide |
| Toluene | - | Solvent |
| Expected Product | - | Yield: 60-90% (regioselectivity may be an issue) |
Experimental Workflow Diagram:
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Strong bases like n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Hydrazine is toxic and a suspected carcinogen; handle with appropriate caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: These protocols are intended for use by trained chemists. The reaction conditions may need to be optimized for specific substrates and scales. The user is responsible for all safety precautions.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Recent advances in the synthesis of fluorinated hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Biological Relevance of Pyrazoles Derived from 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone with various hydrazines serves as a robust and versatile route to a class of pyrazole derivatives with significant biological activities. The resulting N-phenylpyrazole scaffold, particularly bearing the 2,6-dichloro-4-(trifluoromethyl)phenyl moiety, is a key pharmacophore in a range of commercially important insecticides, such as fipronil. Furthermore, the incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability and biological efficacy. This document provides detailed protocols for the synthesis of these pyrazole derivatives and explores their applications, with a focus on their mechanisms of action as modulators of GABA-gated chloride channels and as potential anti-inflammatory agents through the inhibition of cyclooxygenase-2 (COX-2).
Data Presentation: Reaction of this compound with Hydrazines
The following table summarizes the reaction of this compound with various hydrazine derivatives to yield the corresponding hydrazones and cyclized pyrazole products.
| Hydrazine Derivative | Product(s) | Reaction Conditions | Yield (%) | Reference |
| Hydrazine Hydrate | This compound hydrazone / 3-methyl-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole | Reflux in ethanol | Not specified | General knowledge |
| Phenylhydrazine | This compound phenylhydrazone | Reflux in ethanol with catalytic HCl | Not specified | [1] |
| (2,6-dichloro-4-(trifluoromethyl)phenyl)hydrazine | N'-(1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethylidene)-2,6-dichloro-4-(trifluoromethyl)phenyl)hydrazine | Reflux in ethanol with catalytic HCl for 1h | High | [1] |
| Substituted Phenylhydrazines | Corresponding N'-(1-(aryl)ethylidene)-N-(2,6-dichloro-4-(trifluoromethyl)phenyl)hydrazines | Reflux in ethanol with catalytic HCl for 1h | High | [1] |
Experimental Protocols
Protocol 1: Synthesis of (2,6-dichloro-4-(trifluoromethyl)phenyl)hydrazine
This protocol outlines the synthesis of the key hydrazine intermediate.
Materials:
-
2,6-dichloro-4-(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride (SnCl₂)
-
25% Sodium Hydroxide (NaOH) solution
-
Water
-
Ice
Procedure:
-
Dissolve 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.2 eq) in water while maintaining the temperature at 0°C.
-
Stir the resulting yellow solution at 0°C for 2 hours to form the diazonium salt.
-
In a separate flask, dissolve tin(II) chloride (2.0 eq) in concentrated HCl and cool to 7°C.
-
Slowly add the diazonium salt solution dropwise to the tin(II) chloride solution.
-
After 1 hour of reaction, filter the precipitate, wash with water, and air-dry.
-
Neutralize the precipitate with a 25% NaOH solution to pH 8.
-
Collect the resulting light yellow solid by filtration and air-dry to obtain (2,6-dichloro-4-(trifluoromethyl)phenyl)hydrazine.[1]
Protocol 2: General Procedure for the Synthesis of Hydrazones
This protocol describes the formation of hydrazones from this compound and a hydrazine.
Materials:
-
This compound
-
Hydrazine derivative (e.g., phenylhydrazine) (1.2 eq)
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol.
-
Add the hydrazine derivative (1.2 eq) to the solution.
-
Add two drops of concentrated HCl to the stirred solution.
-
Reflux the mixture for 1 hour.[1]
-
Cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, dried, and can be recrystallized from ethanol.
Protocol 3: Cyclocondensation to Pyrazoles (General)
This protocol describes the general cyclization of the ketone with a hydrazine to form the pyrazole ring. This is often a one-pot reaction following hydrazone formation.
Materials:
-
This compound
-
Hydrazine derivative (1.0 - 1.2 eq)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Acid or Base catalyst (optional, depending on the specific reaction)
Procedure:
-
Combine this compound and the hydrazine derivative in a suitable solvent.
-
Heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the reactivity of the hydrazine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Mandatory Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of pyrazoles.
Signaling Pathway: Inhibition of GABA-gated Chloride Channel
Phenylpyrazole insecticides, which share the same substituted phenyl group with the compounds discussed here, are known to act as non-competitive antagonists of the GABA-gated chloride channel in insects. This leads to hyperexcitation of the central nervous system and eventual death of the insect.
Caption: Phenylpyrazole inhibition of the GABA-A receptor.
Signaling Pathway: Inhibition of Cyclooxygenase-2 (COX-2)
Trifluoromethyl-substituted pyrazole derivatives have been investigated for their anti-inflammatory properties, which are often attributed to the inhibition of the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.
Caption: Pyrazole inhibition of the COX-2 pathway.
References
Application Notes and Protocols for the Asymmetric Reduction of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules. The target molecule, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone, is a structurally complex aryl alkyl ketone, and the synthesis of its chiral alcohol derivatives is of significant interest in medicinal chemistry. This document provides an overview of and detailed protocols for three key methodologies for the asymmetric reduction of this ketone: Biocatalytic Reduction using a ketoreductase, Corey-Bakshi-Shibata (CBS) Reduction, and Noyori Asymmetric Hydrogenation.
Data Presentation
| Parameter | Biocatalytic Reduction (Ketoreductase) | Corey-Bakshi-Shibata (CBS) Reduction | Noyori Asymmetric Hydrogenation |
| Catalyst | Ketoreductase (e.g., from Lactobacillus kefir or Thermotoga maritima) | (R)- or (S)-2-Methyl-CBS-oxazaborolidine | RuCl₂[(R)-BINAP] or RuCl₂[(S)-BINAP] |
| Yield | >95% (reported for analogous substrates) | Typically >90% | Typically >95% |
| Enantiomeric Excess (e.e.) | >99% (reported for analogous substrates) | Often >95% | Often >99% |
| Reaction Time | 6 - 24 hours | 1 - 24 hours | 12 - 48 hours |
| Temperature | 25 - 40 °C | -78 to 25 °C | 25 - 80 °C |
| Pressure | Atmospheric | Atmospheric | 1 - 100 atm (H₂) |
| Catalyst Loading | 0.1 - 5% (w/w) | 5 - 10 mol% | 0.01 - 1 mol% |
| Reductant | NAD(P)H with cofactor regeneration system (e.g., glucose/GDH) | Borane reagent (e.g., BH₃·THF, BH₃·SMe₂) | H₂ gas |
| Solvent | Aqueous buffer (often with a co-solvent) | Anhydrous THF or Toluene | Methanol, Ethanol, or Dichloromethane |
Experimental Protocols
Biocatalytic Asymmetric Reduction using a Ketoreductase
Biocatalytic reductions with ketoreductases (KREDs) offer high enantioselectivity under mild, environmentally benign conditions. While a specific protocol for this compound is not published, the following procedure is adapted from highly successful reductions of structurally similar substrates, such as 1-(2,6-dichloro-3-fluorophenyl)ethanone.
Materials:
-
This compound
-
Ketoreductase (e.g., from Lactobacillus kefir or a commercially available KRED)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺) or nicotinamide adenine dinucleotide (NAD⁺)
-
Glucose
-
Glucose dehydrogenase (GDH)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Isopropyl alcohol (for co-solvent and cofactor regeneration in some systems)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Reaction vessel (e.g., shaker flask)
-
Incubator shaker
Protocol:
-
Reaction Setup: In a sterile reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).
-
Cofactor and Regeneration System: To the buffer, add NADP⁺ (or NAD⁺) to a final concentration of 1 mM, glucose to a final concentration of 100 mM, and glucose dehydrogenase (GDH) to a final concentration of 1-2 U/mL.
-
Enzyme Addition: Add the ketoreductase to the reaction mixture. The optimal concentration should be determined empirically but typically ranges from 1 to 5 mg/mL.
-
Substrate Addition: Dissolve this compound in a minimal amount of a water-miscible co-solvent like isopropyl alcohol and add it to the reaction mixture to the desired final concentration (e.g., 10-50 mM).
-
Incubation: Seal the reaction vessel and place it in an incubator shaker at 30°C with vigorous shaking (e.g., 200 rpm) for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC.
-
Work-up: Once the reaction is complete, quench it by adding an equal volume of ethyl acetate.
-
Extraction: Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification and Analysis: Purify the resulting chiral alcohol by column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Caption: CBS Reduction Mechanism.
Noyori Asymmetric Hydrogenation
Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones using a ruthenium-based catalyst and hydrogen gas.
Materials:
-
This compound
-
[RuCl₂((R)-BINAP)] or [RuCl₂((S)-BINAP)]
-
Anhydrous methanol or ethanol
-
Potassium tert-butoxide (t-BuOK) or other suitable base
-
Hydrogen gas (high purity)
-
High-pressure autoclave or Parr hydrogenator
Protocol:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a high-pressure autoclave with [RuCl₂((R)-BINAP)] (0.001-0.01 equivalents) and a suitable base like potassium tert-butoxide (0.02 equivalents).
-
Solvent and Substrate Addition: Add anhydrous methanol and a solution of this compound (1.0 equivalent) in methanol.
-
Hydrogenation: Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 40-60°C) for 12-48 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking samples (after safely depressurizing and purging the reactor) and analyzing by GC or TLC.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Extraction and Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified alcohol by chiral HPLC or GC analysis.
Caption: Workflow for Noyori Asymmetric Hydrogenation.
Application Notes & Protocols: Catalytic Reactions Involving 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone
Introduction: Significance and Synthetic Potential
1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone is a prochiral ketone of significant interest in medicinal and agrochemical research. The presence of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, making it a valuable substituent in drug design.[1][2] The dichloro substitution pattern further influences the electronic and steric properties of the phenyl ring, offering a unique scaffold for the synthesis of complex, biologically active compounds.[3][4]
The primary synthetic challenge and opportunity with this ketone lies in the stereoselective reduction of its carbonyl group to produce chiral secondary alcohols. These chiral alcohols are versatile intermediates for the synthesis of a wide array of pharmaceuticals and agrochemicals.[5][6] This guide provides detailed protocols and technical insights into the catalytic asymmetric reduction of this compound, focusing on two of the most robust and widely adopted methodologies: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.
Part 1: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Catalysis
The CBS reduction is a powerful and reliable method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[5][7][8] The reaction typically employs a chiral oxazaborolidine catalyst and a borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex.[7][9]
Mechanism of Action
The catalytic cycle of the CBS reduction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This complex then coordinates to the ketone at the sterically less hindered lone pair of the oxygen atom. The hydride is then transferred from the borane to the carbonyl carbon via a six-membered transition state, leading to the formation of the chiral alcohol.[7][8] The stereochemical outcome of the reduction is dictated by the chirality of the oxazaborolidine catalyst.[6]
Experimental Workflow: CBS Reduction
Caption: Experimental workflow for the CBS reduction of this compound.
Protocol: CBS Reduction of this compound
Materials:
-
This compound
-
(R)- or (S)-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the CBS catalyst (0.1 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-dimethyl sulfide complex (1.1 eq) to the solution and stir for 15 minutes at 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the ketone solution to the catalyst-borane mixture at 0 °C over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, slowly add methanol to quench the excess borane until gas evolution ceases.
-
Warm the mixture to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add saturated aqueous NH4Cl and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the chiral alcohol.
Note: The choice of (R)- or (S)-CBS catalyst will determine the stereochemistry of the resulting alcohol. The reaction conditions, particularly temperature and reaction time, may require optimization for this specific substrate.
Expected Data and Considerations
| Parameter | Typical Range | Considerations for this Substrate |
| Catalyst Loading | 5-20 mol% | The sterically hindered nature of the substrate may necessitate higher catalyst loading. |
| Temperature | -20 °C to RT | Lower temperatures generally improve enantioselectivity. |
| Reaction Time | 1-24 hours | Monitor by TLC to determine the optimal reaction time. |
| Yield | 80-95% | Dependent on complete conversion and purification efficiency. |
| Enantiomeric Excess (ee) | >90% | The trifluoromethyl group can influence the stereochemical outcome.[10] |
Part 2: Asymmetric Hydrogenation via Noyori Catalysis
Noyori asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones using a ruthenium catalyst with a chiral diphosphine ligand, such as BINAP.[11][12] This method is widely used in industrial applications for the synthesis of chiral alcohols.[12]
Mechanism of Action
The active catalyst is a ruthenium hydride species formed in situ. The ketone substrate coordinates to the ruthenium center, and the hydride is transferred to the carbonyl carbon. The chirality of the diphosphine ligand directs the hydrogenation to one face of the ketone, resulting in a high degree of enantioselectivity.[11][13][14]
Experimental Workflow: Noyori Asymmetric Hydrogenation
Caption: Experimental workflow for the Noyori asymmetric hydrogenation.
Protocol: Noyori Asymmetric Hydrogenation of this compound
Materials:
-
This compound
-
[RuCl2((R)- or (S)-BINAP)]2·NEt3
-
Anhydrous methanol
-
Potassium tert-butoxide (KOtBu)
-
Hydrogen gas (high purity)
-
Celite
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, charge a high-pressure reactor vessel with the Ru-BINAP precatalyst (0.005-0.01 eq) and this compound (1.0 eq).
-
Add anhydrous methanol and a solution of KOtBu (0.1 eq) in methanol.
-
Seal the reactor and remove it from the glovebox.
-
Purge the reactor with hydrogen gas three times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by taking aliquots and analyzing by GC or HPLC.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Open the reactor and filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the chiral alcohol.
Note: The choice of (R)- or (S)-BINAP ligand will determine the stereochemistry of the product alcohol.[15] The reaction is sensitive to air and moisture, so all manipulations should be performed under inert conditions.
Expected Data and Considerations
| Parameter | Typical Range | Considerations for this Substrate |
| Catalyst Loading | 0.1-1 mol% | Higher catalyst loading may be needed for this sterically demanding substrate. |
| H2 Pressure | 10-100 atm | Higher pressure can increase the reaction rate. |
| Temperature | 25-100 °C | Optimization is required to balance reaction rate and enantioselectivity. |
| Yield | >95% | Generally high for this robust reaction. |
| Enantiomeric Excess (ee) | >98% | Noyori hydrogenation is known for its excellent enantioselectivity. |
Part 3: Other Potential Catalytic Transformations
While asymmetric reduction is the most prominent catalytic reaction for this ketone, its structural features suggest potential for other transformations. The trifluoromethyl group can act as a directing group in some reactions, and the chloro-substituents provide handles for cross-coupling reactions. Researchers may consider exploring:
-
Catalytic transfer hydrogenation: This offers a safer alternative to using pressurized hydrogen gas, employing hydrogen donors like isopropanol or formic acid.[16][17]
-
Reductive amination: The resulting chiral alcohol can be further functionalized, or the ketone itself can undergo direct reductive amination to form chiral amines.
-
Cross-coupling reactions: The dichloro-substituents could potentially be targeted for Suzuki, Heck, or Buchwald-Hartwig amination reactions to further elaborate the aromatic core, although the steric hindrance from the adjacent groups might pose a challenge.
Conclusion
This compound is a valuable building block for the synthesis of chiral molecules with potential applications in drug discovery and agrochemicals. The catalytic asymmetric reduction of its carbonyl group can be achieved with high efficiency and enantioselectivity using established methods such as the CBS reduction and Noyori asymmetric hydrogenation. The protocols provided herein serve as a starting point for researchers, and optimization of reaction conditions is encouraged to achieve the best results for this specific substrate.
References
- 1. jelsciences.com [jelsciences.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 12. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 14. Mechanistic insight into NOYORI asymmetric hydrogenations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02701A [pubs.rsc.org]
Anwendungshinweis und Protokolle: Derivatisierung von 1-(2,6-Dichlor-4-(trifluormethyl)phenyl)ethanon für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Dieser Anwendungshinweis beschreibt ein detailliertes Protokoll für die Synthese einer Reihe von Chalcon-Derivaten aus 1-(2,6-Dichlor-4-(trifluormethyl)phenyl)ethanon mittels der Claisen-Schmidt-Kondensation. Chalcone sind eine Klasse von Verbindungen, die für ihre vielfältigen biologischen Aktivitäten bekannt sind, einschließlich potenzieller antikanzerogener Eigenschaften.[1][2][3][4] Die synthetisierten Derivate werden anschließend auf ihre zytotoxische Aktivität gegen humane Krebszelllinien unter Verwendung eines kolorimetrischen MTT-Assays untersucht, um ihre Wirksamkeit als potenzielle therapeutische Wirkstoffe zu bewerten. Die hier beschriebenen Methoden bieten einen robusten Rahmen für die Erforschung der Struktur-Wirkungs-Beziehungen dieser neuartigen Verbindungen.
Abschnitt 1: Synthese von Chalcon-Derivaten
Die Derivatisierung des Ausgangsmaterials 1-(2,6-Dichlor-4-(trifluormethyl)phenyl)ethanon wird durch eine basenkatalysierte Claisen-Schmidt-Kondensation mit verschiedenen substituierten aromatischen Aldehyden erreicht.[1][3][5] Diese Reaktion ist eine effiziente Methode zur Erzeugung von α,β-ungesättigten Ketonen, der charakteristischen Struktur von Chalconen.[1][2]
Experimentelles Protokoll: Claisen-Schmidt-Kondensation
Materialien:
-
1-(2,6-Dichlor-4-(trifluormethyl)phenyl)ethanon (Ausgangsmaterial)
-
Verschiedene substituierte aromatische Aldehyde (z. B. 4-Methoxybenzaldehyd, 4-Nitrobenzaldehyd, 4-Chlorbenzaldehyd)
-
Natriumhydroxid (NaOH) oder Kaliumhydroxid (KOH)
-
Ethanol (95 %)
-
Salzsäure (HCl), verdünnt
-
Rundkolben, Magnetrührer und Rührfisch
-
Eisbad
-
Büchnertrichter und Apparatur zur Vakuumfiltration
Verfahren:
-
Vorbereitung der Reaktanten: In einem Rundkolben werden äquimolare Mengen von 1-(2,6-Dichlor-4-(trifluormethyl)phenyl)ethanon (1,0 Äq.) und dem ausgewählten substituierten aromatischen Aldehyd (1,0 Äq.) in einer angemessenen Menge Ethanol gelöst.[1] Die Mischung wird bei Raumtemperatur gerührt, bis alle Feststoffe gelöst sind.
-
Zugabe der Base: Die Reaktionsmischung wird in einem Eisbad auf unter 25 °C abgekühlt. Eine wässrige Lösung von NaOH (z. B. 40 %) wird tropfenweise unter Rühren zugegeben.[6]
-
Reaktion: Die Mischung wird bei Raumtemperatur für 4-24 Stunden gerührt. Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) überwacht. Die Bildung eines Niederschlags deutet oft auf die Produktbildung hin.[1]
-
Aufarbeitung: Nach Abschluss der Reaktion wird die Reaktionsmischung in einen Becher mit zerstoßenem Eis gegossen und mit verdünnter HCl neutralisiert.[2]
-
Isolierung: Der ausgefallene feste Produkt wird durch Vakuumfiltration gesammelt und gründlich mit kaltem Wasser gewaschen, um anorganische Verunreinigungen zu entfernen.[2]
-
Reinigung: Das Rohprodukt wird aus einem geeigneten Lösungsmittel (z. B. Ethanol) umkristallisiert, um das reine Chalcon-Derivat zu erhalten.[2]
Abschnitt 2: Biologisches Screening – In-vitro-Zytotoxizitätsassay (MTT-Assay)
Der MTT-Assay ist ein etablierter kolorimetrischer Test zur Bewertung der zellulären metabolischen Aktivität, die als Indikator für die Zelllebensfähigkeit, Proliferation und Zytotoxizität dient.[7][8][9][10] Metabolisch aktive Zellen reduzieren das gelbe Tetrazoliumsalz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid oder MTT) durch NAD(P)H-abhängige Oxidoreduktasen zu violetten Formazan-Kristallen.[8]
Experimentelles Protokoll: MTT-Assay
Materialien:
-
Humane Krebszelllinien (z. B. MCF-7 [Brust], A549 [Lunge], HCT116 [Dickdarm])
-
Kulturmedium (z. B. DMEM), ergänzt mit fötalem Kälberserum (FBS) und Antibiotika
-
Synthetisierte Chalcon-Derivate, gelöst in DMSO
-
MTT-Lösung (5 mg/ml in PBS)
-
Solubilisierungslösung (z. B. DMSO oder saurer Isopropanol)
-
96-Well-Platten
-
Mikroplatten-Lesegerät (ELISA-Reader)
Verfahren:
-
Zellaussaat: Die Krebszellen werden in 96-Well-Platten mit einer Dichte von 5.000–10.000 Zellen/Well in 100 µL Kulturmedium ausgesät. Die Platten werden für 24 Stunden bei 37 °C in einer befeuchteten Atmosphäre mit 5 % CO₂ inkubiert, um die Zelladhäsion zu ermöglichen.[11]
-
Behandlung mit den Verbindungen: Die Zellen werden mit verschiedenen Konzentrationen der Chalcon-Derivate (typischerweise von 0,1 bis 100 µM) behandelt. Eine Vehikelkontrolle (nur DMSO) wird ebenfalls eingeschlossen.
-
Inkubation: Die Platten werden für weitere 48 Stunden bei 37 °C und 5 % CO₂ inkubiert.
-
Zugabe von MTT: Nach der Inkubation werden 10 µL der MTT-Lösung (Endkonzentration 0,5 mg/ml) zu jedem Well gegeben.
-
Formazan-Bildung: Die Platte wird für 4 Stunden in einer befeuchteten Atmosphäre inkubiert, damit lebensfähige Zellen MTT zu Formazan-Kristallen reduzieren können.
-
Solubilisierung: 100 µL der Solubilisierungslösung werden zu jedem Well gegeben, um die violetten Formazan-Kristalle aufzulösen. Die Platte wird über Nacht im Inkubator stehen gelassen, um eine vollständige Auflösung zu gewährleisten.
-
Messung der Extinktion: Die Extinktion der Proben wird mit einem Mikroplatten-Lesegerät bei einer Wellenlänge zwischen 550 und 600 nm gemessen.
-
Datenanalyse: Die prozentuale Zelllebensfähigkeit wird relativ zu den mit dem Vehikel behandelten Kontrollzellen berechnet. Dosis-Wirkungs-Kurven werden erstellt, um den IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt) für jedes Derivat zu bestimmen.[11]
Abschnitt 3: Datenpräsentation
Die quantitativen Ergebnisse der biologischen Screenings werden in Tabellen zusammengefasst, um einen klaren Vergleich der zytotoxischen Aktivität der synthetisierten Chalcon-Derivate zu ermöglichen.
Tabelle 1: Zytotoxische Aktivität (IC₅₀ in µM) von Chalcon-Derivaten nach 48-stündiger Behandlung. Hinweis: Die folgenden Daten sind hypothetisch und dienen nur zur Veranschaulichung.
| Verbindungs-ID | Substituent am Aldehyd | IC₅₀ (µM) vs. MCF-7 (Brustkrebs) | IC₅₀ (µM) vs. A549 (Lungenkrebs) | IC₅₀ (µM) vs. HCT116 (Darmkrebs) |
| DCS-1 | 4-Methoxy | 12.5 | 18.2 | 15.8 |
| DCS-2 | 4-Nitro | 2.8 | 4.1 | 3.5 |
| DCS-3 | 4-Chlor | 8.1 | 10.5 | 9.3 |
| DCS-4 | 3,4-Dichlor | 5.4 | 7.9 | 6.7 |
| Doxorubicin | Positivkontrolle | 0.9 | 1.1 | 0.8 |
Abschnitt 4: Visualisierungen
Diagramme, die mit Graphviz (DOT-Sprache) erstellt wurden, werden zur Veranschaulichung von Arbeitsabläufen und biologischen Signalwegen bereitgestellt.
Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese bis zum biologischen Screening.
Abbildung 2: Hypothetischer Signalweg der durch Chalcone induzierten Apoptose.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. clyte.tech [clyte.tech]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone and its derivatives. This class of compounds presents a sterically hindered scaffold, the successful functionalization of which is crucial for accessing novel chemical entities in drug discovery and materials science.
Introduction
The this compound scaffold is a valuable building block in medicinal chemistry. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The two chlorine atoms at the ortho positions, however, present a significant synthetic challenge for traditional cross-coupling reactions due to steric hindrance. The Suzuki-Miyaura coupling, a versatile palladium-catalyzed carbon-carbon bond-forming reaction, offers a powerful tool to overcome this challenge, enabling the synthesis of a diverse range of 2,6-diaryl-4-(trifluoromethyl)acetophenone derivatives. These products are of interest for their potential biological activities, including as anti-inflammatory, analgesic, and antifungal agents.[1][2]
Core Concepts and Reaction Mechanism
The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. For sterically hindered aryl chlorides, such as this compound, the choice of catalyst, ligand, and base is critical for achieving high yields.
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below. It involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation of the organoboron reagent to the resulting Pd(II) complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Mono-Arylation using a Buchwald-type Ligand
This protocol is designed for the selective mono-arylation of the sterically hindered dichloro-substrate.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-dioxane or toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in anhydrous, degassed 1,4-dioxane or toluene.
-
Add the catalyst solution to the Schlenk tube via syringe.
-
Heat the reaction mixture at 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® and wash the pad with the same solvent.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
Protocol 2: Double-Arylation under Forcing Conditions
This protocol aims for the di-arylation of the substrate, which may require more forcing conditions.
Materials:
-
This compound
-
Arylboronic acid (2.5 - 3.0 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-4 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or a suitable N-heterocyclic carbene (NHC) precursor (4-8 mol%)
-
Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (3.0 - 4.0 equivalents)
-
Anhydrous 1,4-dioxane or N,N-Dimethylformamide (DMF)
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using the increased stoichiometry for the arylboronic acid and base.
-
In a separate vial, dissolve Pd₂(dba)₃ and the phosphine ligand or NHC precursor in the anhydrous, degassed solvent.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction at a higher temperature (e.g., 100-140 °C).
-
Monitor the reaction for the disappearance of the mono-arylated intermediate.
-
Follow the workup and purification procedure as described in Protocol 1.
Experimental Workflow
The general workflow for setting up and performing a Suzuki-Miyaura coupling reaction is outlined below.
Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of sterically hindered aryl chlorides, which can be used as a starting point for the optimization of reactions with this compound derivatives.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichloropyridine | Phenylboronic acid | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 74 (mono) |
| 2 | 2-Bromo-1,3-dichloro-5-nitrobenzene | 2-(Trifluoromethoxy)phenylboronic acid | Pd₂(dba)₃ (5) | L1* (10) | K₂CO₃ (2) | THF | 60 | 1 | 85 |
| 3 | 2,6-Dimethylchlorobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 95 |
| 4 | 2,4,6-Trimethylchlorobenzene | Phenylboronic acid | Pd-NHC precatalyst (2) | - | t-BuOK (1.5) | Dioxane | 100 | 24 | 92 |
*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine
Applications in Drug Discovery
The 2,6-diaryl-4-(trifluoromethyl)acetophenone core, synthesized via the protocols described, is a promising scaffold for the development of new therapeutic agents. The diaryl motif is a common feature in many biologically active compounds. For example, diaryl compounds have shown potential as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[3] Furthermore, the introduction of various aryl and heteroaryl groups through Suzuki-Miyaura coupling allows for the fine-tuning of the pharmacological properties of the resulting molecules, which is a key strategy in lead optimization for drug development.
Troubleshooting
-
Low or no conversion:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Increase the reaction temperature or time.
-
Screen different palladium catalysts, ligands, and bases. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.
-
-
Formation of byproducts (e.g., homocoupling of boronic acid):
-
Optimize the stoichiometry of the reagents.
-
Lower the reaction temperature.
-
Ensure slow addition of the catalyst.
-
-
Mono- vs. Di-substitution control:
-
For mono-arylation, use a slight excess of the boronic acid (1.1-1.2 eq) and carefully monitor the reaction to stop it after the consumption of the starting material.
-
For di-arylation, use a larger excess of the boronic acid (≥ 2.2 eq) and more forcing conditions (higher temperature, longer reaction time).
-
These application notes provide a solid foundation for researchers to successfully employ the Suzuki-Miyaura coupling reaction for the derivatization of the challenging this compound scaffold, paving the way for the discovery of novel compounds with potential applications in drug development and other scientific fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-trifluoromethyl/sulfonamido-5,6-diaryl substituted imidazo[2,1-b]-1,3,4-thiadiazoles: a novel class of cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of fipronil analogs from 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone
Application Notes and Protocols for the Synthesis of Fipronil Analogs from 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of fipronil analogs, starting from the readily available this compound. The protocols detailed herein are based on established chemical transformations and are intended to serve as a foundational resource for researchers engaged in the discovery and development of novel insecticides and other biologically active molecules within the phenylpyrazole class.
Introduction
Fipronil, a broad-spectrum phenylpyrazole insecticide, exerts its neurotoxic effects by blocking γ-aminobutyric acid (GABA)-gated chloride channels in insects, leading to hyperexcitation of the central nervous system.[1][2] The unique substitution pattern on the phenyl and pyrazole rings is crucial for its activity and selectivity. This guide outlines a synthetic pathway to access analogs of fipronil, enabling the exploration of structure-activity relationships and the development of new chemical entities with potentially improved properties.
The synthesis commences with the preparation of the key intermediate, 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine, from its corresponding aniline. This hydrazine is then condensed with the starting material, this compound, to form a hydrazone, which is subsequently cyclized and functionalized to yield the desired fipronil analogs.
Synthetic Strategy Overview
The overall synthetic strategy is a multi-step process that involves the formation of the core pyrazole ring followed by functional group manipulations to introduce the characteristic substituents of fipronil.
References
Synthesis of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The protocol details a robust Friedel-Crafts acylation procedure, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.
Introduction
This compound is a substituted acetophenone derivative. The presence of two chlorine atoms and a trifluoromethyl group on the phenyl ring makes it a valuable synthon for introducing this highly functionalized moiety into larger, more complex molecules. The electron-withdrawing nature of these substituents presents unique challenges in electrophilic aromatic substitution reactions, necessitating carefully optimized conditions. The following protocol is designed to be a reliable method for the laboratory-scale synthesis of this compound.
Reaction Scheme
The synthesis proceeds via the Friedel-Crafts acylation of 1,3-dichloro-5-(trifluoromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride.
Caption: Reaction scheme for the synthesis of this compound.
Data Presentation
Table 1: Physical and Chemical Properties of Key Reagents and Product
| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |
| 1,3-dichloro-5-(trifluoromethyl)benzene | C₇H₃Cl₂F₃ | 215.00 | ~185 | ~1.5 | 54773-20-5 |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 51-52 | 1.104 | 75-36-5 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 180 (sublimes) | 2.48 | 7446-70-0 |
| This compound | C₉H₅Cl₂F₃O | 257.04 | 58°C @ 0.6 mmHg[1] | 1.441[1] | 175205-88-6[1] |
Table 2: Suggested Reagent Quantities for Laboratory Scale Synthesis
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 1,3-dichloro-5-(trifluoromethyl)benzene | 215.00 | 0.05 | 1.0 | 10.75 g |
| Acetyl Chloride | 78.50 | 0.06 | 1.2 | 4.71 g (4.27 mL) |
| Aluminum Chloride (anhydrous) | 133.34 | 0.065 | 1.3 | 8.67 g |
| Dichloromethane (anhydrous) | - | - | - | 100 mL |
| Hydrochloric Acid (concentrated) | - | - | - | 20 mL |
| Ice | - | - | - | 100 g |
Experimental Protocol
This protocol is based on established principles of Friedel-Crafts acylation, adapted for a deactivated aromatic substrate.[2][3][4]
Materials:
-
Round-bottom flask (250 mL) equipped with a magnetic stir bar
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reagents:
-
1,3-dichloro-5-(trifluoromethyl)benzene
-
Acetyl chloride
-
Anhydrous aluminum chloride
-
Anhydrous dichloromethane
-
Concentrated hydrochloric acid
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes or heptane for chromatography
Procedure:
-
Reaction Setup: Assemble a dry 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Equip the flask with a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture. The entire apparatus should be flame-dried or oven-dried before use.
-
Initial Charging: To the reaction flask, add anhydrous dichloromethane (50 mL) and anhydrous aluminum chloride (8.67 g, 0.065 mol). Cool the suspension to 0 °C in an ice bath with stirring.
-
Addition of Acetyl Chloride: In a separate dry conical flask, prepare a solution of acetyl chloride (4.27 mL, 0.06 mol) in anhydrous dichloromethane (20 mL). Transfer this solution to the addition funnel and add it dropwise to the stirred aluminum chloride suspension over 15-20 minutes. Ensure the temperature remains between 0-5 °C.
-
Addition of the Aromatic Substrate: After the addition of acetyl chloride is complete, prepare a solution of 1,3-dichloro-5-(trifluoromethyl)benzene (10.75 g, 0.05 mol) in anhydrous dichloromethane (30 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Due to the deactivated nature of the starting material, a longer reaction time is generally required. Gentle heating (e.g., to reflux, ~40°C for dichloromethane) may be necessary to drive the reaction to completion if stirring at room temperature is insufficient.
-
Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by pouring the mixture onto a stirred slurry of crushed ice (100 g) and concentrated hydrochloric acid (20 mL). This should be done in a fume hood as hydrogen chloride gas will be evolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid, and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by vacuum distillation.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
This detailed protocol provides a solid foundation for the successful synthesis of this compound. As with any chemical synthesis, appropriate safety precautions should be taken, including working in a well-ventilated fume hood and wearing personal protective equipment.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | Improper solvent system (eluent) polarity. | Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. A common starting point for similar compounds is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate.[1][2][3] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound. |
| Column overloading. | Reduce the amount of crude sample loaded onto the column. A general guideline is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| Column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing (slurry method) is often more effective than dry packing. | |
| Flow rate is too fast or too slow. | An excessively fast flow rate can lead to poor separation, while a very slow rate can cause band broadening due to diffusion.[4] Adjust the flow rate to an optimal level, which is typically determined empirically. | |
| Product is not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[5] |
| The compound may have degraded on the silica gel. | Halogenated aromatic ketones can sometimes be sensitive to acidic silica gel.[5] Consider deactivating the silica gel with a small amount of a base like triethylamine (added to the eluent) or using a different stationary phase like alumina.[4] | |
| Product Elutes Too Quickly (with the solvent front) | The eluent is too polar. | Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexane). |
| Tailing of the Product Peak in Fractions | The compound is interacting strongly with the stationary phase. | Adding a small amount of a more polar solvent to the eluent can sometimes resolve this issue.[5] |
| The sample was not loaded in a concentrated band. | Dissolve the crude sample in a minimal amount of the initial eluent or a slightly more polar solvent for loading to ensure a narrow starting band.[4] If the compound has poor solubility, consider dry loading.[4] | |
| Multiple Fractions Contain the Pure Product, but at Low Concentrations | The elution band is broad. | This can be a result of several factors mentioned above, including improper solvent polarity, slow flow rate, or poor column packing. Re-evaluate these parameters. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point, based on the purification of similar aromatic ketones and halogenated compounds, would be a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[1][2][3] It is crucial to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC) to achieve good separation.
Q2: How can I determine if my compound is stable on silica gel?
You can test for stability by spotting your compound on a TLC plate, letting it sit for an extended period (e.g., an hour or more), and then developing the plate.[4][5] If a new spot appears or the original spot streaks, your compound may be decomposing on the silica.
Q3: What should I do if my compound is not soluble in the eluent I plan to use for the column?
If your crude mixture has poor solubility in the chosen eluent, you can use a "dry loading" technique.[4] This involves pre-adsorbing your sample onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.
Q4: How do I monitor the separation during the column chromatography?
The separation is typically monitored by collecting fractions and analyzing them using TLC. This allows you to identify which fractions contain your purified product and to decide when to change the eluent polarity if you are running a gradient elution.
Q5: Can I use a different stationary phase other than silica gel?
Yes, if your compound is sensitive to the acidic nature of silica gel, you can consider using neutral or basic alumina.[4] The choice of stationary phase will depend on the specific properties of your compound and the impurities you are trying to remove.
Experimental Protocol
The following is a general protocol for the purification of this compound by column chromatography. This should be optimized based on preliminary TLC analysis.
1. Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude material.
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[4]
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully apply the sample solution to the top of the column using a pipette.[4]
-
Allow the sample to absorb into the silica gel.
-
Rinse the container that held the sample with a small amount of eluent and add this to the column to ensure all the sample is transferred.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin collecting fractions in test tubes or other suitable containers.
-
Start with a low polarity eluent and, if necessary, gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
4. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Summary
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate Gradient |
| Initial Eluent Polarity | Low (e.g., 98:2 Hexane:EtOAc) |
| Final Eluent Polarity | Moderate (e.g., 90:10 Hexane:EtOAc) |
| Sample Loading | Wet or Dry Loading |
| Detection Method | TLC with UV visualization |
Troubleshooting Workflow
References
- 1. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Chromatography [chem.rochester.edu]
Technical Support Center: Recrystallization of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization?
A1: Recrystallization is a purification technique for solid organic compounds. The core principle relies on the differential solubility of a compound in a hot versus a cold solvent.[1][2][3] An ideal solvent will dissolve the target compound and any soluble impurities at an elevated temperature, but the target compound's solubility will decrease significantly as the solution cools, allowing it to crystallize out while the impurities remain dissolved in the mother liquor.[1][2][3]
Q2: How do I select an appropriate solvent for the recrystallization of this compound derivatives?
A2: The ideal solvent should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures.[1][2][3] For a highly halogenated and trifluoromethylated compound like this compound, which is relatively nonpolar, nonpolar to moderately polar organic solvents are a good starting point. A general rule of thumb is "like dissolves like".[2][4] It is recommended to perform small-scale solubility tests with a variety of solvents to determine the most suitable one.[2]
Q3: What is the difference between single-solvent and mixed-solvent recrystallization?
A3: Single-solvent recrystallization utilizes one solvent that meets the ideal solubility criteria.[5] Mixed-solvent recrystallization is employed when no single solvent is ideal. This method uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" solvent).[6][7]
Q4: How can I induce crystallization if no crystals form upon cooling?
A4: If crystals do not form spontaneously, several techniques can be used to induce crystallization. These include:
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[4]
-
Seeding: Adding a small crystal of the pure compound (a "seed crystal") can initiate crystallization.[4]
-
Cooling: Further cooling the solution in an ice bath can promote crystallization.[5][8]
-
Concentration: If too much solvent was added, carefully evaporating some of it will increase the concentration of the solute and can induce crystallization.[9][10]
Q5: What is "oiling out" and how can I prevent it?
A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[11] This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is cooled too quickly. To prevent this, ensure slow cooling and consider using a lower-boiling point solvent. If oiling out occurs, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9][11]
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Predicted Solubility at Room Temperature | Predicted Solubility at Elevated Temperature | Suitability for Recrystallization |
| Hexane | Nonpolar | Low | Moderate to High | Potentially Good |
| Toluene | Nonpolar | Moderate | High | Potentially Good |
| Dichloromethane | Polar Aprotic | High | High | Poor (Good for dissolving) |
| Ethyl Acetate | Polar Aprotic | Moderate | High | Potentially Good |
| Acetone | Polar Aprotic | High | High | Poor (Good for dissolving) |
| Ethanol | Polar Protic | Low to Moderate | High | Potentially Good |
| Methanol | Polar Protic | Low | Moderate to High | Potentially Good |
| Water | Polar Protic | Insoluble | Insoluble | Poor |
Note: This table is based on general principles of solubility ("like dissolves like") for halogenated organic compounds and should be confirmed with small-scale experimental testing.[12]
Experimental Protocols
Detailed Methodology for Single-Solvent Recrystallization
This protocol provides a general procedure for the recrystallization of this compound derivatives from a single solvent.
-
Solvent Selection: In a small test tube, add a few milligrams of the crude solid and a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the test tube gently in a warm water bath to observe solubility at an elevated temperature. A suitable solvent will show low solubility at room temperature and high solubility when heated.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-warmed funnel and fluted filter paper to prevent premature crystallization.[5]
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3][10]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1][8]
-
Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by air drying or in a vacuum oven at a temperature below the compound's melting point.[1]
Mandatory Visualization
Caption: A general workflow for single-solvent recrystallization.
Caption: A troubleshooting guide for common recrystallization problems.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. benchchem.com [benchchem.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Recrystallization [wiredchemist.com]
- 12. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the yield of reactions with 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone
Welcome to the technical support center for reactions involving 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone. This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals improve reaction yields and overcome common challenges associated with this sterically hindered and electron-deficient ketone.
Section 1: Reduction of the Carbonyl Group
The reduction of the ketone in this compound to the corresponding secondary alcohol is a common transformation. However, low yields can result from incomplete reaction or side product formation.
Frequently Asked Questions (FAQs)
Q1: My reduction of this compound with NaBH₄ is slow and gives a low yield. What is the cause?
A1: The slow reaction rate is likely due to the steric hindrance from the two ortho-chloro substituents, which impedes the approach of the hydride reagent to the carbonyl carbon. Additionally, the strong electron-withdrawing effect of the trifluoromethyl group and chlorine atoms makes the carbonyl carbon highly electrophilic, but this can sometimes be offset by the steric bulk.
Q2: How can I improve the yield of the ketone reduction?
A2: To improve the yield, consider the following:
-
Choice of Reducing Agent: A less sterically demanding or more reactive reducing agent may be necessary. While NaBH₄ is common, stronger reagents like Lithium Aluminum Hydride (LiAlH₄) or specialized reagents like Sodium triacetoxyborohydride may offer better results. For chemoselectivity, the Luche reduction (NaBH₄ with CeCl₃) is an excellent option for reducing ketones without affecting other sensitive functional groups.[1][2]
-
Reaction Temperature: Increasing the temperature can help overcome the activation energy barrier, but must be done cautiously to avoid side reactions.
-
Solvent: The choice of solvent can influence the reactivity of the borohydride reagent. Protic solvents like methanol or ethanol are typically used with NaBH₄.
Q3: Are there any chemoselectivity issues I should be aware of?
A3: While the primary reaction is the 1,2-reduction of the ketone, strong reducing agents could potentially interact with the chlorine or trifluoromethyl groups under harsh conditions, though this is generally unlikely with common borohydrides. If other reducible functional groups are present in the molecule, a milder or more selective reagent is crucial. The Luche reduction is highly chemoselective for ketones in the presence of aldehydes.[1][2]
Troubleshooting Guide: Low Yield in Ketone Reduction
Use the following workflow to troubleshoot and optimize your reduction reaction.
Caption: Troubleshooting workflow for low-yield ketone reduction.
Quantitative Data: Comparison of Reducing Conditions
The following table summarizes typical yields for the reduction of sterically hindered or electron-deficient ketones under various conditions, providing a baseline for what to expect.
| Substrate Type | Reducing Agent/Conditions | Approximate Yield (%) | Reference / Notes |
| Sterically Hindered Ketone | NaBH₄, MeOH, RT | 40-60% | Often slow and incomplete. |
| Sterically Hindered Ketone | NaBH₄, CeCl₃·7H₂O (Luche Reduction), MeOH, RT | >95% | Excellent for hindered systems.[1][2] |
| Electron-Deficient Ketone | NaBH₄, EtOH, 0°C to RT | 85-95% | Reduction is generally fast. |
| General Aromatic Ketones | Catalytic Hydrogenation (H₂, Pd/C) | >90% | May not be suitable if other reducible groups exist. |
| α,β-Unsaturated Ketone | NaBH₄ | Variable (1,2 vs 1,4) | Mixture of products is common. |
| α,β-Unsaturated Ketone | Luche Reduction | >98% (1,2-addition) | Highly selective for the allylic alcohol.[3] |
Experimental Protocol: Luche Reduction
This protocol is adapted for the selective 1,2-reduction of hindered ketones like this compound.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and CeCl₃·7H₂O (1.2 eq) in methanol (approx. 0.1 M solution). Stir at room temperature until the cerium salt is fully dissolved.
-
Reaction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes. Be cautious of gas evolution.
-
Monitoring: Stir the reaction at 0°C and allow it to slowly warm to room temperature over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction by slowly adding 1 M HCl until the pH is ~4-5. Remove the methanol under reduced pressure.
-
Extraction: Add water and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude alcohol by flash column chromatography.
Section 2: Olefination via Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
Converting the ketone to an alkene is a key C-C bond-forming reaction. However, the steric hindrance in this compound makes this transformation particularly challenging for the standard Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with this compound is giving a very low yield. Why?
A1: The primary reason for low yield is severe steric hindrance from the two ortho-chloro substituents. These bulky groups block the approach of the phosphorus ylide to the carbonyl carbon, slowing down or preventing the formation of the key oxaphosphetane intermediate.[4][5] Stabilized ylides are generally less reactive and often fail to react with hindered ketones.[5][6]
Q2: How can I achieve a successful olefination with this substrate?
A2: The Horner-Wadsworth-Emmons (HWE) reaction is the recommended alternative.[7] Phosphonate carbanions used in the HWE reaction are more nucleophilic and generally less sterically demanding than the corresponding phosphorus ylides, allowing them to react more efficiently with hindered ketones.[6][8][9]
Q3: What are the main advantages of the HWE reaction over the Wittig reaction for this substrate?
A3: The key advantages are:
-
Higher Yields with Hindered Ketones: Due to the higher reactivity of the phosphonate carbanion.[6][8]
-
Easier Product Purification: The phosphate byproduct of the HWE reaction is water-soluble and easily removed during aqueous work-up, unlike the often-problematic triphenylphosphine oxide from the Wittig reaction.[4][7]
-
Stereoselectivity: The HWE reaction typically provides excellent selectivity for the thermodynamically more stable (E)-alkene.[10][7]
Troubleshooting Guide: Failed Olefination Reaction
This decision tree helps in choosing the right olefination strategy and troubleshooting poor outcomes.
Caption: Decision workflow for olefination of the target ketone.
Quantitative Data: Wittig vs. HWE with Hindered Ketones
| Reaction Type | Substrate Type | Reagent Type | Typical Yield (%) | Key Advantage | Reference |
| Wittig | Sterically Hindered Ketone | Non-stabilized ylide | <10% - 40% | Can favor Z-alkene. | [5] |
| Wittig | Sterically Hindered Ketone | Stabilized ylide | Often no reaction | --- | [5][6] |
| HWE | Sterically Hindered Ketone | Stabilized phosphonate | 70% - 95% | High yield and E-selectivity, easy work-up. | [4][8] |
| HWE | Aldehyde | Stabilized phosphonate | >90% | Excellent E-selectivity. |
Experimental Protocol: Horner-Wadsworth-Emmons (HWE) Reaction
This protocol describes the olefination of this compound using a phosphonate reagent.
-
Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Anion Formation: Cool the suspension to 0°C. Add the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 eq) dropwise. Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 1 hour until gas evolution ceases.
-
Reaction: Re-cool the resulting phosphonate anion solution to 0°C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated (e.g., to 50°C) if the conversion is slow. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the alkene.
Section 3: Reductive Amination
The synthesis of amines from this compound via reductive amination faces similar challenges to olefination due to steric hindrance, which can slow the initial imine formation.
Frequently Asked Questions (FAQs)
Q1: I am seeing low conversion in my reductive amination. What are the likely causes?
A1: Low conversion is typically due to inefficient imine formation.[11] This can be caused by:
-
Steric Hindrance: The bulky ortho-chloro groups hinder the amine's nucleophilic attack on the carbonyl.
-
Suboptimal pH: Imine formation is acid-catalyzed and requires a specific pH range (typically 4-5). If the pH is too low, the amine is protonated and non-nucleophilic; if too high, the carbonyl is not activated.[11]
-
Presence of Water: Water can hydrolyze the imine intermediate, shifting the equilibrium back to the starting materials.[11]
Q2: Which reducing agent is best for this hindered ketone?
A2: A mild reducing agent that does not readily reduce the ketone but will reduce the imine is preferred.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice as it is selective for imines over ketones and tolerates mildly acidic conditions.[12][13]
-
Sodium cyanoborohydride (NaBH₃CN): Also highly effective and selective, but generates toxic cyanide waste. It is typically used in methanol with a catalytic amount of acid.[13][14]
-
Sodium Borohydride (NaBH₄): Can be used, but it will also reduce the starting ketone. Therefore, it should only be added after confirming complete imine formation.[13]
Q3: How can I drive the imine formation to completion?
A3: To improve imine formation:
-
Use a Dean-Stark trap or molecular sieves: To remove water from the reaction mixture.
-
Add a catalytic amount of acid: Acetic acid is commonly used to maintain the optimal pH.[11]
-
Increase reaction time or temperature: Allow more time for the equilibrium to be established before adding the reducing agent.
Troubleshooting Guide: Low Yield in Reductive Amination
Follow this diagram to diagnose and solve issues with your reductive amination reaction.
Caption: Troubleshooting guide for reductive amination reactions.
Quantitative Data: Comparison of Reductive Amination Conditions
| Ketone/Amine Type | Reagent/Conditions | Typical Yield (%) | Notes | Reference |
| Hindered Ketone + Primary Amine | NaBH(OAc)₃, DCE, AcOH | 60-85% | STAB is effective for hindered systems. | [12][15] |
| Hindered Ketone + Primary Amine | NaBH₃CN, MeOH, AcOH | 50-80% | Effective but requires handling of cyanide. | [14] |
| Unhindered Ketone + Primary Amine | NaBH(OAc)₃, DCE | >90% | Generally high yielding. | [12] |
| Ketone + Ammonium Acetate | NaBH₃CN, MeOH | 40-70% | A common method for synthesizing primary amines. | [16] |
| Aldehyde + Secondary Amine | NaBH(OAc)₃, EtOAc, RT, 6h | >95% | Gram-scale example shows high efficiency. | [17] |
Experimental Protocol: Reductive Amination using STAB
This protocol is optimized for the reaction of a hindered ketone with a primary or secondary amine.
-
Preparation: To a solution of this compound (1.0 eq) and the desired amine (1.2 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or THF, add glacial acetic acid (2.0 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-4 hours to facilitate imine formation. For very hindered systems, adding 4Å molecular sieves can be beneficial.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. The reaction is often mildly exothermic.
-
Monitoring: Stir the reaction at room temperature overnight. Monitor the consumption of the imine intermediate by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or crystallization.
References
- 1. Luche reduction - Wikipedia [en.wikipedia.org]
- 2. Luche Reduction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Luche Reduction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 16. Sciencemadness Discussion Board - reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. rsc.org [rsc.org]
Common side products in the synthesis of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone
Welcome to the Technical Support Center for the synthesis of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the laboratory-scale synthesis of this compound.
Synthesis Overview: Friedel-Crafts Acylation
The most common and direct method for synthesizing this compound is through the Friedel-Crafts acylation of 1,3-dichloro-5-(trifluoromethyl)benzene with an acetylating agent, such as acetyl chloride or acetic anhydride. This reaction is typically catalyzed by a strong Lewis acid, with aluminum chloride (AlCl₃) being the most frequently employed.
The primary challenge in this synthesis is the deactivated nature of the starting material, 1,3-dichloro-5-(trifluoromethyl)benzene. The presence of two electron-withdrawing chloro groups and a strongly electron-withdrawing trifluoromethyl group makes the aromatic ring significantly less nucleophilic and therefore, less reactive towards electrophilic substitution. Consequently, forcing reaction conditions are often necessary to achieve a reasonable yield.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion of Starting Material | 1. Deactivated Substrate: 1,3-dichloro-5-(trifluoromethyl)benzene is highly deactivated, making the reaction sluggish. | - Increase Catalyst Loading: Use a stoichiometric amount (at least 1 equivalent) or even a slight excess of a high-purity, anhydrous Lewis acid (e.g., AlCl₃).[1] - Elevate Reaction Temperature: Gently heating the reaction mixture can increase the rate. However, be cautious as higher temperatures may promote side reactions. - Use a Stronger Lewis Acid: Consider alternative strong Lewis acids if AlCl₃ is ineffective. - Increase Reaction Time: Monitor the reaction by TLC or GC-MS and extend the reaction time if starting material is still present. |
| 2. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. | - Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use Fresh Catalyst: Use a freshly opened bottle of anhydrous AlCl₃ or purify the existing stock. | |
| Formation of a Dark, Tarry Reaction Mixture | 1. High Reaction Temperature: Excessive heat can lead to decomposition of the starting material, product, or acylating agent. | - Maintain Low Temperature During Addition: Add the acylating agent and substrate at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction. - Gradual Warming: Allow the reaction to warm to room temperature slowly and only apply external heat if necessary and with careful monitoring. |
| 2. Reactive Impurities: Impurities in the starting materials or solvent can lead to charring. | - Purify Starting Materials: Ensure the purity of 1,3-dichloro-5-(trifluoromethyl)benzene, acetyl chloride/anhydride, and the solvent. | |
| Difficult Product Isolation/Purification | 1. Incomplete Quenching: The ketone product forms a stable complex with the Lewis acid, which must be hydrolyzed during workup. | - Proper Quenching Technique: Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[1] This will break down the aluminum chloride-ketone complex. |
| 2. Formation of Isomeric Byproducts: Although the directing effects of the substituents favor the desired product, small amounts of other isomers may form. | - Chromatographic Purification: Utilize column chromatography (e.g., silica gel) to separate the desired product from any isomeric impurities. GC-MS analysis of the crude product can help in identifying the isomers present.[2][3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the most likely side products in this synthesis?
A1: Due to the deactivating nature of the acyl group introduced, polysubstitution is highly unlikely in Friedel-Crafts acylation.[5] Similarly, the resonance-stabilized acylium ion intermediate prevents carbocation rearrangements. The most probable side products are:
-
Positional Isomers: While the directing effects of the chloro and trifluoromethyl groups strongly favor acylation at the C4 position (meta to both chloro groups and para to the trifluoromethyl group), trace amounts of other isomers resulting from acylation at other positions on the ring might be formed, especially under harsh conditions.
-
Products of Incomplete Reaction: Unreacted 1,3-dichloro-5-(trifluoromethyl)benzene.
-
Decomposition Products: At elevated temperatures, thermal decomposition can lead to a complex mixture of byproducts, often appearing as a tarry residue.
Q2: Why is a stoichiometric amount of Lewis acid catalyst required?
A2: In Friedel-Crafts acylation, the ketone product is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[1][6] This complex deactivates the product towards further acylation but also effectively removes the catalyst from the reaction cycle. Therefore, at least one equivalent of the Lewis acid is necessary to drive the reaction to completion. The active catalyst is regenerated during the aqueous workup.[6]
Q3: Can I use acetic anhydride instead of acetyl chloride?
A3: Yes, acetic anhydride can be used as the acylating agent.[6][7] Both reagents will generate the necessary acylium ion in the presence of a strong Lewis acid. The choice between them may depend on factors like cost, availability, and ease of handling.
Q4: What is the best way to monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4] A small aliquot of the reaction mixture can be carefully quenched in a separate vial with ice-water, extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), and then analyzed.
Experimental Protocol: Friedel-Crafts Acylation of 1,3-dichloro-5-(trifluoromethyl)benzene
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
-
1,3-dichloro-5-(trifluoromethyl)benzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler or drying tube to maintain an inert atmosphere (nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) followed by anhydrous dichloromethane. Stir the suspension and cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Acylating Agent: Dissolve acetyl chloride (1.05 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature between 0-5 °C.
-
Addition of Arene: Dissolve 1,3-dichloro-5-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress periodically by TLC or GC-MS. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be applied, but with caution to avoid decomposition.
-
Workup (Quenching): Prepare a beaker with a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the beaker with vigorous stirring. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volume). Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logical relationship of potential products in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. cris.unibo.it [cris.unibo.it]
- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
Technical Support Center: Purification of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone. This guide addresses common issues encountered during the synthesis and purification of this compound, with a focus on identifying and removing impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The synthesis of this compound typically proceeds via a Friedel-Crafts acylation of 1,3-dichloro-5-(trifluoromethyl)benzene. Potential impurities can arise from several sources:
-
Unreacted Starting Materials: Residual 1,3-dichloro-5-(trifluoromethyl)benzene and the acylating agent (e.g., acetyl chloride or acetic anhydride) may be present.
-
Lewis Acid Catalyst Residues: The Lewis acid catalyst used in the reaction, commonly aluminum chloride (AlCl₃), can form complexes with the product and may not be completely removed during workup.[1]
-
Regioisomers: Although the directing effects of the substituents on the aromatic ring favor the desired product, small amounts of other isomers may be formed.
-
Poly-acylated Byproducts: While the acyl group is deactivating, preventing further acylation is a key advantage of Friedel-Crafts acylation, trace amounts of di-acylated products might form under harsh reaction conditions.[2][3][4]
-
Solvent and Moisture: The presence of moisture can deactivate the catalyst, leading to incomplete reactions and the presence of starting materials.[1] Solvents used in the reaction or workup may also be present as impurities.
Q2: What analytical techniques are recommended for identifying impurities in my product?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and to get a preliminary assessment of the purity. Different spots will indicate the presence of the product and various impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to separate and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual starting materials and solvents.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main product and can help in the identification and quantification of impurities with distinct signals.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the ketone functional group and other characteristic bonds in the product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Yield After Purification
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Reaction | Ensure anhydrous conditions as moisture deactivates the Lewis acid catalyst.[1] Use a stoichiometric amount of the catalyst, as the product can form a complex with it.[1] Consider optimizing the reaction temperature and time. |
| Product Loss During Workup | Ensure complete quenching of the reaction mixture. Optimize the extraction procedure by using the appropriate solvent and number of extractions. |
| Inefficient Purification | For column chromatography, select an appropriate eluent system with optimal separation on TLC. For recrystallization, choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. |
Problem 2: Presence of Starting Material in the Final Product
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Acylating Agent or Catalyst | Ensure the correct stoichiometry of reactants and catalyst. |
| Suboptimal Reaction Conditions | Increase the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress using TLC or HPLC. |
| Ineffective Purification | Use a less polar eluent system in column chromatography to better separate the less polar starting material from the more polar ketone product. Consider recrystallization from a suitable solvent. |
Problem 3: Oily Product Instead of a Solid
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Presence of Impurities | The presence of unreacted starting materials, byproducts, or residual solvent can lower the melting point and prevent crystallization. Purify the product using column chromatography. |
| Incorrect Recrystallization Solvent | The chosen solvent may be too good a solvent for the product, even at low temperatures. Try a different solvent or a solvent mixture. Common choices for ketones include ethanol, or mixtures like n-hexane/acetone or n-hexane/ethyl acetate.[7] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is suitable for separating the target ketone from less polar starting materials and more polar byproducts.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mixture of petroleum ether and ethyl acetate (e.g., starting with a 9:1 ratio).
-
Visualize the spots under UV light. The product, being more polar than the starting material (1,3-dichloro-5-(trifluoromethyl)benzene), will have a lower Rf value.
-
-
Column Preparation:
-
Pack a glass column with silica gel in the chosen eluent system.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the dried silica-adsorbed sample onto the top of the column.
-
-
Elution:
-
Elute the column with the petroleum ether/ethyl acetate mixture, starting with a low polarity (e.g., 95:5) and gradually increasing the polarity if necessary.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This method is effective if the crude product is a solid and contains a small amount of impurities.
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and upon heating. Good solvents for recrystallizing ketones include ethanol, isopropanol, or a mixture of solvents like hexane/ethyl acetate.[7] The ideal solvent should dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
-
Hot Filtration (Optional):
-
If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Data Presentation
Table 1: Troubleshooting Common Impurities
| Impurity | Likely Source | Recommended Analytical Method | Suggested Purification Method |
| 1,3-dichloro-5-(trifluoromethyl)benzene | Unreacted starting material | GC-MS, HPLC, TLC | Column Chromatography (less polar eluent) |
| Acetyl chloride / Acetic anhydride | Unreacted acylating agent | GC-MS | Aqueous workup |
| Aluminum chloride complexes | Catalyst residue | - | Aqueous workup with dilute acid |
| Regioisomers | Side reaction | HPLC, NMR | Column Chromatography, Recrystallization |
| Poly-acylated byproducts | Side reaction | HPLC, LC-MS | Column Chromatography (more polar eluent) |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. google.com [google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. Reagents & Solvents [chem.rochester.edu]
Optimizing solvent conditions for 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route is the Friedel-Crafts acylation of 1,3-dichloro-5-(trifluoromethyl)benzene using an acetylating agent such as acetyl chloride or acetic anhydride. This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1]
Q2: Why is the synthesis of this compound challenging?
A2: The primary challenge arises from the starting material, 1,3-dichloro-5-(trifluoromethyl)benzene. The benzene ring is highly deactivated due to the presence of three potent electron-withdrawing groups (two chlorine atoms and a trifluoromethyl group). This deactivation makes the aromatic ring less nucleophilic and thus less reactive towards electrophilic attack, often requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or a higher stoichiometric ratio of the catalyst) compared to the acylation of more activated aromatic compounds.[2]
Q3: What are the key safety precautions to consider during this synthesis?
A3: Anhydrous aluminum chloride is highly reactive with water and moisture, producing corrosive hydrogen chloride gas. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2] Acetyl chloride is also corrosive and lachrymatory. The reaction workup can be highly exothermic, especially during the quenching of the aluminum chloride complex, and should be performed with caution in a well-ventilated fume hood.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst due to moisture exposure. 2. Insufficiently forcing reaction conditions for the deactivated substrate. 3. Poor quality of starting materials. | 1. Use freshly opened, high-purity anhydrous aluminum chloride. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. 2. Increase the reaction temperature gradually (e.g., to 50-60 °C) and extend the reaction time. Monitor the reaction progress by TLC or GC. Consider increasing the molar equivalents of AlCl₃. 3. Purify starting materials if necessary. 1,3-dichloro-5-(trifluoromethyl)benzene can be distilled, and acetyl chloride can be freshly distilled before use. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high, leading to side reactions or decomposition. 2. Isomer formation, although less common for acylation compared to alkylation. | 1. Maintain a controlled temperature during the addition of reagents. If heating is required, do so gradually and monitor for the appearance of new spots on TLC. 2. The substitution pattern is generally directed by the existing substituents. For this specific substrate, acylation is expected at the C4 position. If isomers are detected, purification by column chromatography or recrystallization will be necessary. |
| Difficult Product Isolation / Oily Product | 1. Incomplete quenching of the aluminum chloride-ketone complex. 2. Formation of insoluble aluminum hydroxides during workup. | 1. Quench the reaction mixture by pouring it slowly onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. The acid helps to break down the complex and keep aluminum salts dissolved in the aqueous phase. 2. Ensure an acidic environment during workup to prevent the precipitation of aluminum hydroxides. |
Experimental Protocols
Detailed Protocol for Friedel-Crafts Acylation
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
1,3-dichloro-5-(trifluoromethyl)benzene
-
Acetyl chloride (freshly distilled)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.3 equivalents) and anhydrous dichloromethane. Stir the suspension and cool it to 0-5 °C using an ice-water bath.
-
Addition of Reactants: Dissolve 1,3-dichloro-5-(trifluoromethyl)benzene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution to the dropping funnel.
-
Reaction Execution: Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature between 0-5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring and Heating (if necessary): Monitor the reaction progress by TLC or GC. If the reaction is sluggish, gently heat the mixture to reflux (around 40 °C for DCM) for an additional 1-2 hours.
-
Workup: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Data Presentation
Table 1: Influence of Solvent on Friedel-Crafts Acylation
| Solvent | Polarity | Boiling Point (°C) | Expected Yield | Key Considerations |
| Carbon Disulfide (CS₂) | Non-polar | 46 | Moderate | Traditional solvent for Friedel-Crafts reactions. Low boiling point limits the reaction temperature. Highly flammable and toxic. |
| Dichloromethane (DCM) | Polar aprotic | 40 | Good | Good solvent for reactants and the AlCl₃ complex. Low boiling point allows for mild reaction conditions. |
| 1,2-Dichloroethane (DCE) | Polar aprotic | 84 | Potentially Higher | Higher boiling point allows for more forcing conditions, which may be necessary for deactivated substrates. |
| Nitrobenzene | Polar aprotic | 211 | Variable | Can dissolve the product-catalyst complex, potentially altering selectivity in some reactions. High boiling point. Can be difficult to remove and is toxic. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low product yield.
References
Challenges in the scale-up synthesis of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format. The primary focus is on the Friedel-Crafts acylation of 1,3-dichloro-5-(trifluoromethyl)benzene.
Issue 1: Low to No Conversion of Starting Material
-
Question: My Friedel-Crafts acylation of 1,3-dichloro-5-(trifluoromethyl)benzene with acetyl chloride is showing very low or no conversion to the desired product. What are the likely causes and how can I improve the yield?
-
Answer: Low to no conversion in this reaction is a common challenge primarily due to the highly deactivated nature of the starting material, 1,3-dichloro-5-(trifluoromethyl)benzene. The two chlorine atoms and the trifluoromethyl group are strong electron-withdrawing groups, which significantly reduce the nucleophilicity of the aromatic ring, making it less susceptible to electrophilic attack.
Here are the key factors to investigate and potential solutions:
-
Catalyst Activity and Stoichiometry:
-
Moisture: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Loading: In Friedel-Crafts acylations, the ketone product forms a complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst relative to the acylating agent is often necessary. For highly deactivated substrates, increasing the catalyst loading may be required.
-
-
Reaction Conditions:
-
Temperature: Higher reaction temperatures can help overcome the high activation energy barrier. However, this may also lead to the formation of side products. A careful optimization of the reaction temperature is crucial.
-
Solvent: While common solvents for Friedel-Crafts reactions include dichloromethane (DCM) and 1,2-dichloroethane (DCE), for deactivated substrates, a higher boiling point solvent might be necessary to allow for higher reaction temperatures. Alternatively, using the aromatic substrate as the solvent (if liquid and available in excess) can sometimes improve results.
-
-
Choice of Lewis Acid:
-
For deactivated aromatic rings, a stronger Lewis acid or a combination of catalysts may be required. While AlCl₃ is common, other options to consider include aluminum bromide (AlBr₃) or triflic acid (TfOH) in combination with a Lewis acid.[1]
-
-
Issue 2: Formation of Multiple Byproducts
-
Question: My reaction mixture shows multiple spots on TLC analysis, and the final product is difficult to purify. What are the potential byproducts and how can I minimize their formation?
-
Answer: The formation of byproducts in Friedel-Crafts acylation can complicate purification, especially at a larger scale. Potential byproducts in the synthesis of this compound include:
-
Isomeric Products: Although the substitution pattern of the starting material strongly directs the acylation to the desired position, minor amounts of other isomers could potentially form under harsh reaction conditions.
-
Products of Self-Condensation/Polymerization: At higher temperatures, side reactions involving the acetylating agent or the product can lead to polymeric or tar-like materials.
-
Dehalogenation/Halogen Scrambling: Although less common, under very forcing conditions, dehalogenation or migration of halogen atoms on the aromatic ring could occur.
Strategies to Minimize Byproduct Formation:
-
Temperature Control: Carefully control the reaction temperature. A gradual increase in temperature after the initial addition of reagents might be beneficial.
-
Order of Addition: Typically, the Lewis acid is added to the solvent, followed by the slow addition of the acylating agent, and then the aromatic substrate. This helps to control the exotherm and minimize side reactions.
-
Reaction Time: Monitor the reaction progress by TLC or HPLC. Prolonged reaction times, especially at elevated temperatures, can lead to increased byproduct formation.
-
Issue 3: Difficulties in Product Purification on a Larger Scale
-
Question: I have successfully synthesized the target compound on a small scale, but I am facing challenges with purification during scale-up. What are the recommended methods for large-scale purification?
-
Answer: Large-scale purification requires different strategies compared to laboratory-scale chromatography.
-
Crystallization: This is often the most effective and economical method for purifying solid compounds at scale.[2] Experiment with different solvent systems to find one that provides good recovery and high purity. A mixture of a good solvent (in which the product is soluble) and a poor solvent (in which the product is insoluble) is often effective. Consider cooling crystallization or anti-solvent crystallization.
-
Distillation: If the product is a high-boiling liquid, vacuum distillation might be a viable option. However, given the expected solid nature of the product, this is less likely to be the primary method.
-
Extraction and Washing: A thorough aqueous workup is crucial to remove the Lewis acid and any water-soluble byproducts. Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) will remove acidic impurities.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary challenge in the synthesis of this compound via Friedel-Crafts acylation?
-
A1: The main challenge is the low reactivity of the starting material, 1,3-dichloro-5-(trifluoromethyl)benzene, which is a highly electron-deficient (deactivated) aromatic ring. This deactivation makes the electrophilic aromatic substitution reaction difficult to initiate and drive to completion.
-
-
Q2: Are there any alternative synthetic routes to this compound?
-
A2: Yes, an alternative approach involves starting from 2,6-dichloro-4-(trifluoromethyl)aniline. This can be achieved through a multi-step process that may include diazotization followed by a reaction that introduces the acetyl group. While potentially longer, this route can be more reliable if the direct Friedel-Crafts acylation proves to be too low-yielding or difficult to control.[3][4][5][6]
-
-
Q3: What safety precautions should be taken during this synthesis?
-
A3:
-
Lewis Acids: Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acylating Agents: Acetyl chloride is also corrosive and lachrymatory. It should be handled in a fume hood.
-
Solvents: Dichloromethane and other chlorinated solvents are toxic and should be handled with care in a well-ventilated area.
-
Reaction Quenching: The quenching of the reaction mixture (containing a large amount of Lewis acid) with water is highly exothermic and should be done slowly and cautiously with adequate cooling.
-
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be carefully quenched in a small amount of ice-cold water, extracted with an organic solvent, and then analyzed. This will allow you to track the consumption of the starting material and the formation of the product.
-
Data Presentation
Table 1: Hypothetical Reaction Conditions for Friedel-Crafts Acylation of 1,3-dichloro-5-(trifluoromethyl)benzene
| Parameter | Condition A (Lab Scale) | Condition B (Optimized Scale-Up) |
| Starting Material | 1,3-dichloro-5-(trifluoromethyl)benzene | 1,3-dichloro-5-(trifluoromethyl)benzene |
| Acylating Agent | Acetyl Chloride (1.1 eq) | Acetyl Chloride (1.2 eq) |
| Lewis Acid | AlCl₃ (1.2 eq) | AlBr₃ (1.3 eq) |
| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) |
| Temperature | 0 °C to reflux | 25 °C to 80 °C |
| Reaction Time | 12 - 24 hours | 8 - 16 hours |
| Hypothetical Yield | 15 - 30% | 40 - 60% |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Conversion | Deactivated substrate, inactive catalyst | Use a stronger Lewis acid (e.g., AlBr₃), increase catalyst loading, ensure anhydrous conditions, increase reaction temperature. |
| Byproduct Formation | High temperature, prolonged reaction time | Optimize temperature and reaction time, control the rate of addition of reagents. |
| Difficult Purification | Tarry materials, close-boiling impurities | Thorough aqueous workup, crystallization from a suitable solvent system. |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of 1,3-dichloro-5-(trifluoromethyl)benzene (Lab Scale)
Materials:
-
1,3-dichloro-5-(trifluoromethyl)benzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel.
-
After the addition is complete, slowly add a solution of 1,3-dichloro-5-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous DCM.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of ice-cold 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Note: For scale-up, a mechanical stirrer is recommended. The quenching process will be highly exothermic and requires careful control.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Friedel-Crafts acylation.
References
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | Patsnap [eureka.patsnap.com]
- 5. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 6. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reactions involving the synthesis of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone. Given the electron-withdrawing nature of the substituents on the phenyl ring, this compound's synthesis, typically via Friedel-Crafts acylation, can be challenging and often results in low conversion rates.
Frequently Asked Questions (FAQs)
Q1: Why is the conversion rate for the synthesis of this compound often low?
A1: The low conversion rate is primarily due to the strongly deactivated nature of the starting material, 1,3-dichloro-5-(trifluoromethyl)benzene. The two chlorine atoms and the trifluoromethyl group are potent electron-withdrawing groups, which reduce the nucleophilicity of the benzene ring, making it less reactive towards electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[1][2]
Q2: What is the most common synthetic route to prepare this compound?
A2: The most common method is the Friedel-Crafts acylation of 1,3-dichloro-5-(trifluoromethyl)benzene with an acylating agent like acetyl chloride or acetic anhydride, using a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[3][4][5]
Q3: Can I use catalytic amounts of aluminum chloride for this reaction?
A3: No, in Friedel-Crafts acylation, a stoichiometric amount (or even a slight excess) of the Lewis acid catalyst is typically required. This is because the ketone product forms a stable complex with the catalyst, effectively sequestering it and preventing it from participating further in the reaction.[1][6]
Q4: What are some common side reactions to be aware of?
A4: Due to the harsh reaction conditions often required for deactivated substrates, potential side reactions include charring or polymerization of the starting material and/or product. While polysubstitution is less common in Friedel-Crafts acylation compared to alkylation due to the deactivating nature of the acyl group, it is still a possibility if the reaction is not carefully controlled.[4]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1][6] GC-MS is particularly useful for identifying the starting material, product, and any potential byproducts.
Troubleshooting Guide
Low conversion rates and other issues during the synthesis of this compound can be systematically addressed. The following table outlines common problems, their probable causes, and suggested solutions.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low to No Conversion | Deactivated Aromatic Ring: The starting material, 1,3-dichloro-5-(trifluoromethyl)benzene, is strongly electron-deficient.[1][2] | - Increase the reaction temperature and/or prolong the reaction time. Monitor carefully to avoid decomposition. - Use a more reactive acylating agent (e.g., acetic anhydride instead of acetyl chloride). - Consider using a more potent Lewis acid catalyst or a combination of catalysts. |
| Catalyst Inactivity: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture and can be deactivated by traces of water in the reagents or glassware.[1][6] | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and freshly opened or purified reagents. | |
| Insufficient Catalyst: Less than a stoichiometric amount of the Lewis acid was used.[1][6] | - Use at least 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the acylating agent. | |
| Formation of Dark, Tarry Material | Decomposition: The reaction temperature is too high, leading to the decomposition of starting materials or the product. | - Add the reagents at a lower temperature (e.g., 0 °C) and then slowly warm the reaction to the desired temperature. - Ensure efficient stirring to prevent localized overheating. |
| Difficult Product Isolation/Purification | Complex Reaction Mixture: Presence of unreacted starting materials, byproducts, and the catalyst-product complex. | - Quench the reaction by carefully pouring the mixture onto crushed ice and concentrated HCl to break up the aluminum chloride complex.[1][6] - Perform a thorough aqueous workup, including washes with dilute acid, water, and brine. - Purify the crude product using column chromatography on silica gel or recrystallization. |
| Inconsistent Results | Variability in Reagent Quality: Impurities in the starting materials or solvent can affect catalyst activity and lead to side reactions. | - Use high-purity, anhydrous reagents and solvents. - If necessary, purify the starting materials before use. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of 1,3-dichloro-5-(trifluoromethyl)benzene
This protocol is a general guideline and may require optimization.
Materials:
-
1,3-dichloro-5-(trifluoromethyl)benzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Crushed ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil), add anhydrous aluminum chloride (1.1 - 1.3 equivalents).
-
Solvent Addition: Under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane or 1,2-dichloroethane to the flask.
-
Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
Substrate Addition: Dissolve 1,3-dichloro-5-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous DCM or DCE and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at 0 °C over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (typically 40-80 °C, depending on the solvent). Monitor the reaction progress by TLC or GC-MS. The reaction may require several hours to overnight for significant conversion.
-
Workup: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring. This will hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).
Analytical Characterization
-
GC-MS: A valuable tool for monitoring the reaction, confirming the presence of the product, and identifying any byproducts. The mass spectrum of the product should show the molecular ion peak and characteristic fragmentation patterns.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two aromatic protons and a singlet for the methyl protons of the acetyl group. Based on similar structures, the aromatic protons are expected to appear around 7.8 ppm, and the methyl protons around 2.6 ppm.
-
¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with C-F coupling for the carbon attached to the CF₃ group), and the methyl carbon.
-
¹⁹F NMR: The fluorine NMR should show a singlet for the trifluoromethyl group.
Visualizations
Experimental Workflow
Troubleshooting Logic Tree
References
- 1. benchchem.com [benchchem.com]
- 2. Solved Chem 2325 Friedel Crafts Experiment Introduction | Chegg.com [chegg.com]
- 3. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
Stability issues of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone under various reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that may influence its stability?
A1: The stability of this compound is influenced by several key structural features:
-
Electron-Withdrawing Groups: The presence of two chlorine atoms and a trifluoromethyl group on the phenyl ring makes the aromatic ring electron-deficient. This electronic nature can affect the reactivity of the aryl ketone.
-
Steric Hindrance: The two chlorine atoms at the ortho positions relative to the acetyl group create significant steric hindrance around the carbonyl group. This can influence its accessibility to nucleophiles and reagents.
-
Trifluoromethyl Group: The C-F bond is very strong, making the trifluoromethyl group generally stable under many conditions. However, under forcing basic or acidic conditions, its stability may be compromised.
-
Acetyl Group: The carbonyl group can undergo typical reactions of ketones, although its reactivity is modulated by the aforementioned electronic and steric factors.
Q2: Under what general conditions might I expect to see degradation of this compound?
A2: While generally a robust molecule, degradation of this compound may be observed under the following conditions:
-
Strong Basic Conditions: Strong bases can promote hydrolysis or other reactions involving the acetyl group.
-
Strong Acidic Conditions: Concentrated strong acids, especially at elevated temperatures, may lead to degradation.
-
Presence of Potent Nucleophiles: Highly reactive nucleophiles may participate in substitution reactions, although this is generally challenging due to the electron-deficient nature of the ring and steric hindrance.
-
High Temperatures: Prolonged exposure to high temperatures can lead to thermal decomposition.
Q3: Is the trifluoromethyl group susceptible to degradation?
A3: The trifluoromethyl group is known for its high stability due to the strength of the carbon-fluorine bonds.[1] It is generally resistant to many chemical transformations. However, under harsh basic conditions, hydrolysis to a carboxylic acid can occur, though this typically requires forcing conditions.
Troubleshooting Guides
Issue 1: Unexpected Side Products or Low Yield in Reactions Involving Basic Conditions
Symptoms:
-
Formation of multiple unexpected peaks in HPLC or GC-MS analysis of the reaction mixture.
-
Lower than expected yield of the desired product.
-
Discoloration of the reaction mixture.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Base-mediated hydrolysis of the acetyl group: Strong bases can catalyze the cleavage of the acetyl group. | - Use a milder, non-nucleophilic base (e.g., potassium carbonate, cesium carbonate, or an organic base like triethylamine or DBU).- Perform the reaction at a lower temperature to minimize side reactions.- Reduce the reaction time. |
| Reaction at the acetyl methyl group: The protons on the methyl group of the acetyl moiety are acidic and can be deprotonated by a strong base, leading to aldol-type side reactions. | - Employ a non-nucleophilic base if the desired reaction does not involve this position.- If deprotonation is intended, use a strong, non-nucleophilic base at low temperatures (e.g., LDA at -78 °C) and add the electrophile slowly. |
| Nucleophilic Aromatic Substitution (SNAr): While the ring is electron-deficient, SNAr is generally disfavored due to the lack of strong activation ortho or para to a good leaving group and the presence of steric hindrance. However, with very strong nucleophiles and harsh conditions, it might be a minor pathway. | - Use less nucleophilic reagents if possible.- Moderate the reaction conditions (temperature, concentration). |
Issue 2: Decomposition Observed Under Acidic Reaction Conditions
Symptoms:
-
Appearance of degradation peaks in analytical chromatograms.
-
Charring or significant color change in the reaction mixture.
-
Inconsistent reaction outcomes.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Acid-catalyzed hydrolysis: Strong, concentrated acids can promote hydrolysis of the ketone, although this is generally slow for aryl ketones. | - Use the minimum required concentration of the acid.- Consider using a milder acid or a Lewis acid catalyst if appropriate for the desired transformation.- Maintain the lowest possible reaction temperature. |
| Degradation of the trifluoromethyl group: While highly stable, very strong acids at high temperatures could potentially affect the trifluoromethyl group. | - Avoid excessively high temperatures in the presence of strong acids.- If possible, choose alternative catalysts or reaction pathways that do not require such harsh acidic conditions. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability Under Acidic and Basic Conditions (Forced Degradation)
This protocol outlines a general method for conducting forced degradation studies to evaluate the stability of this compound.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
-
Thermostatically controlled water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Acidic Degradation:
-
To a known volume of the stock solution, add an equal volume of 1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 1 M NaOH before HPLC analysis.
-
-
Basic Degradation:
-
To a known volume of the stock solution, add an equal volume of 1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 1 M HCl before HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with an equal volume of water and the organic solvent to mimic the final concentration of the stressed samples. Keep this at room temperature.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. The percentage of the parent compound remaining and the formation of any degradation products should be monitored.
Data Presentation:
The results of the stability studies can be summarized in a table for easy comparison.
| Condition | Time (hours) | Concentration of Parent Compound (µg/mL) | % Parent Compound Remaining | Area % of Major Degradant 1 |
| Control (RT) | 0 | 500.0 | 100.0 | 0.0 |
| 24 | 498.5 | 99.7 | 0.0 | |
| 1 M HCl (60 °C) | 0 | 500.0 | 100.0 | 0.0 |
| 2 | 490.2 | 98.0 | 0.5 | |
| 4 | 482.5 | 96.5 | 1.2 | |
| 8 | 470.1 | 94.0 | 2.5 | |
| 24 | 445.3 | 89.1 | 5.8 | |
| 1 M NaOH (60 °C) | 0 | 500.0 | 100.0 | 0.0 |
| 2 | 465.8 | 93.2 | 3.1 | |
| 4 | 435.1 | 87.0 | 6.5 | |
| 8 | 390.6 | 78.1 | 12.3 | |
| 24 | 295.4 | 59.1 | 25.7 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for forced degradation studies.
References
Managing exothermic reactions during the synthesis of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Exothermic Reactions
Q1: My reaction is exhibiting a rapid and uncontrolled temperature increase. What should I do?
A1: An uncontrolled temperature increase, or thermal runaway, is a serious safety concern in Friedel-Crafts acylation. The primary cause is often the highly exothermic reaction between the Lewis acid catalyst (e.g., aluminum chloride) and the acetylating agent (e.g., acetyl chloride).
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents.
-
Enhance Cooling: Ensure the reaction vessel is fully submerged in the cooling bath (e.g., ice-water or dry ice-acetone). Add more ice or dry ice as needed to increase the cooling capacity.
-
Increase Stirring: Ensure vigorous stirring to improve heat transfer to the cooling jacket or bath and prevent localized hot spots.
Corrective and Preventive Actions:
-
Reagent Addition Rate: The rate of addition of the acetylating agent or the aromatic substrate is critical. A slower, dropwise addition allows for better heat dissipation.
-
Initial Temperature: Begin the reaction at a low temperature (e.g., 0-5 °C) to control the initial exotherm.
-
Catalyst Loading: Ensure the correct stoichiometry of the Lewis acid. While stoichiometric amounts are often necessary, excessive catalyst can lead to a more vigorous reaction.
Q2: I'm observing a significant exotherm during the quenching of the reaction with water. How can this be managed?
A2: The quenching process is highly exothermic due to the reaction of water with the unreacted Lewis acid and its complex with the ketone product. Adding water directly to the reaction mixture can be extremely dangerous.[1]
Safe Quenching Protocol:
-
Prepare a Quench Mixture: In a separate, larger vessel, prepare a mixture of crushed ice and water.
-
Slow Addition: Slowly and carefully pour the reaction mixture in a thin stream into the vigorously stirred ice-water slurry. Never add water to the reaction mixture.[1]
-
Maintain Cooling: Keep the quenching vessel in an ice bath to manage the heat generated.
| Parameter | Recommended Value | Rationale |
| Quenching Medium | Crushed Ice / Water (1:1 by weight) | Provides a large heat sink to absorb the exotherm. |
| Addition Rate | Slow, dropwise or thin stream | Prevents rapid heat generation and potential boiling. |
| Stirring | Vigorous | Ensures rapid heat dissipation throughout the quench mixture. |
Q3: The reaction is sluggish, and I'm tempted to increase the temperature, but I'm concerned about the exotherm. What is the best approach?
A3: Forcing a sluggish reaction with heat can be risky, as it might initiate a delayed and potentially uncontrollable exotherm.
Troubleshooting a Sluggish Reaction:
-
Catalyst Activity: Ensure the Lewis acid is of high quality and anhydrous. Moisture will deactivate the catalyst.
-
Reagent Purity: Use pure, anhydrous starting materials and solvents.
-
Gradual Warming: If the initial low temperature is inhibiting the reaction after the initial exotherm has subsided, allow the reaction to warm slowly to room temperature. Gentle heating (e.g., to 40-50 °C) can be considered, but must be done with extreme caution and continuous temperature monitoring.
-
Reaction Monitoring: Use techniques like TLC or GC to monitor the reaction progress before applying heat.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exothermic reaction in this synthesis?
A1: The primary exotherm in a Friedel-Crafts acylation is the formation of a complex between the Lewis acid catalyst (e.g., aluminum chloride) and the acylating agent (e.g., acetyl chloride).[2] This is followed by the exothermic reaction of the aromatic substrate. The subsequent quenching of the reaction is also highly exothermic.
Q2: What are the key safety precautions to take when managing this exothermic reaction?
A2: Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Cooling Bath: Have an adequate cooling bath (e.g., ice-water) ready before starting the reaction.
-
Controlled Addition: Add reagents slowly and in a controlled manner.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction.
-
Anhydrous Conditions: Use dry glassware and anhydrous reagents and solvents to prevent uncontrolled reactions with the Lewis acid.
Q3: Can I use a different Lewis acid to reduce the exothermicity?
A3: While aluminum chloride is a common and potent catalyst, other Lewis acids with varying reactivity can be used, which may result in a less vigorous reaction. However, this may also lead to lower yields or require higher reaction temperatures. The choice of catalyst should be carefully evaluated for the specific substrate.
Q4: How does the scale of the reaction affect the management of the exotherm?
A4: As the reaction scale increases, the surface area-to-volume ratio decreases, making heat dissipation less efficient.[3] This means that a reaction that is easily controlled on a small scale can become dangerously exothermic on a larger scale. For scale-up, it is crucial to have a more robust cooling system and to carefully control the rate of reagent addition.
Experimental Protocol
Below is a detailed experimental protocol for the synthesis of this compound, with a focus on managing the exothermic reaction.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas outlet to a trap
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Ice-water bath
-
1,3-dichloro-5-(trifluoromethyl)benzene
-
Acetyl chloride
-
Anhydrous aluminum chloride
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: Assemble the dry three-necked flask with a magnetic stir bar, dropping funnel, condenser, and thermometer. Ensure the setup is under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous DCM. Cool the suspension to 0-5 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve acetyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 30-60 minutes, maintaining the temperature between 0-5 °C. A noticeable exotherm will occur during this step.
-
Aromatic Substrate Addition: After the complete addition of acetyl chloride, dissolve 1,3-dichloro-5-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains between 0-10 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by TLC or GC. If the reaction is sluggish, the ice bath can be removed, and the mixture can be allowed to slowly warm to room temperature and stirred for several hours.
-
Quenching: Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice and a small amount of concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice/acid mixture.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
| Parameter | Recommended Range | Rationale for Exotherm Management |
| Reaction Temperature | 0-10 °C | Low temperature helps to control the initial exothermic reaction between AlCl₃ and acetyl chloride. |
| Addition Time (Reagents) | 30-60 minutes each | Slow addition allows for gradual heat release and efficient removal by the cooling bath. |
| Catalyst Stoichiometry | 1.1 - 1.3 equivalents | Ensures complete reaction while avoiding an excessive exotherm from a large excess of catalyst. |
Visualizations
Caption: Workflow for managing the exothermic synthesis of this compound.
Caption: Troubleshooting logic for common issues in exothermic Friedel-Crafts acylation.
References
Technical Support Center: Catalyst Deactivation in Reactions Using 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during chemical reactions involving 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to catalyst deactivation in your experiments.
| Symptom | Possible Cause | Diagnostic Steps | Suggested Solution |
| Rapid loss of catalyst activity with a fresh batch of reagents. | Catalyst Poisoning by impurities in the starting material or solvent. The dichloro-substituent on the reactant is a likely source of chloride poisons. | 1. Reactant/Solvent Analysis: Analyze the purity of this compound and solvents for common catalyst poisons, especially sulfur and other halogenated compounds. 2. Spiking Experiment: Intentionally add a small amount of a suspected poison (e.g., HCl or a sulfur-containing compound) to a baseline reaction to see if it replicates the deactivation. | 1. Purify Reactants/Solvents: Use high-purity grade materials. Consider passing solvents through a purification column. 2. Use a Guard Bed: A pre-column containing a material that adsorbs poisons can protect the main catalyst bed. |
| Gradual decrease in catalyst activity over several runs. | Fouling (Coking): Deposition of carbonaceous materials or high molecular weight byproducts on the catalyst surface. Leaching: Gradual loss of the active metal from the support into the reaction medium. | 1. Visual Inspection: The catalyst may appear darker or clumped together. 2. Thermogravimetric Analysis (TGA): Quantify the amount of deposited material on the catalyst. 3. Inductively Coupled Plasma (ICP) Analysis: Analyze the reaction mixture post-reaction to detect leached metal. | 1. Optimize Reaction Conditions: Adjust temperature, pressure, and reactant concentrations to minimize side reactions that lead to coke formation. 2. Regeneration: For coking, a controlled oxidation (calcination) can burn off deposits. For leached catalysts, reimpregnation may be possible but is often complex. |
| Change in product selectivity (e.g., increase in byproducts). | Partial Catalyst Poisoning or Site Blocking: Poisons may selectively block certain types of active sites, altering the reaction pathway. The formation of HCl from the reactant can change the surface properties of the catalyst. | 1. Surface Characterization: Use techniques like X-ray Photoelectron Spectroscopy (XPS) to identify poisons on the catalyst surface and changes in the metal's oxidation state. 2. Temperature-Programmed Desorption (TPD): Identify the nature and strength of adsorbed species on the catalyst surface. | 1. Use a More Robust Catalyst: Consider catalysts known for higher poison resistance (e.g., certain bimetallic or core-shell catalysts). 2. Add a Base: In cases of acid poisoning (e.g., from HCl), adding a non-coordinating base can neutralize the acid. |
| Catalyst activity is not restored after regeneration. | Sintering (Thermal Degradation): Irreversible agglomeration of metal particles at high temperatures, leading to a loss of active surface area. | 1. Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): Visually inspect the catalyst for an increase in metal particle size. 2. X-ray Diffraction (XRD): An increase in the crystallite size can be observed through peak sharpening. | 1. Sintering is generally irreversible. 2. Optimize Reaction Temperature: Ensure the reaction temperature is well below the catalyst's thermal stability limit. 3. Use a Thermally Stable Support: Employ catalyst supports that are more resistant to high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely causes of catalyst deactivation when using this compound?
A1: The most probable cause is catalyst poisoning from the chlorine atoms on the reactant molecule. During the reaction, especially in hydrogenation, these chlorine atoms can be cleaved and form hydrochloric acid (HCl) or other chlorinated species that strongly adsorb to the active sites of the catalyst, rendering them inactive.[1][2] Another common issue is fouling , where byproducts or polymers deposit on the catalyst surface.[3]
Q2: I am using a Palladium on Carbon (Pd/C) catalyst. How susceptible is it to poisoning by my chlorinated starting material?
A2: Palladium catalysts are highly susceptible to poisoning by halides.[4][5] The chloride ions can bond strongly to the palladium surface, blocking active sites and even altering the electronic properties of the metal.[6] This can lead to a significant and often rapid decrease in catalytic activity.
Q3: Can I regenerate my deactivated catalyst?
A3: Regeneration is possible for certain types of deactivation.
-
For Fouling/Coking: A common method is controlled oxidation (calcination) in a stream of air or diluted oxygen to burn off the carbonaceous deposits.[7]
-
For Halide Poisoning: Regeneration can be more challenging. Washing with a basic solution to neutralize and remove adsorbed acidic species may be effective.[8] In some cases, a high-temperature treatment in a hydrogen stream can help to remove some poisons, but this risks sintering.[9]
Q4: How can I tell if my catalyst is poisoned or has sintered?
A4: Differentiating between poisoning and sintering often requires specialized analytical techniques.
-
Poisoning is typically identified by surface-sensitive techniques like XPS , which can detect the presence of elements like chlorine on the catalyst surface.[6] TPD can also be used to study the desorption of poisoning species.[10][11]
-
Sintering is characterized by a change in the physical structure of the catalyst. This is best observed using TEM or SEM to visualize the metal particles and XRD to measure the crystallite size.[12]
Q5: What preventative measures can I take to minimize catalyst deactivation?
A5: To prolong the life of your catalyst, consider the following:
-
Reactant Purity: Ensure the highest possible purity of your starting materials and solvents.[3]
-
Reaction Conditions: Optimize temperature, pressure, and reaction time to minimize side reactions and potential thermal degradation.
-
Catalyst Choice: Select a catalyst known for its stability and resistance to poisoning in similar reactions.
-
Use of Additives: In cases of acid formation, the addition of a non-poisonous base can be beneficial.
Quantitative Data on Catalyst Deactivation
The following tables provide illustrative data on the impact of chloride poisoning on a typical 5% Pd/C catalyst used in the hydrogenation of a chlorinated aromatic ketone.
Table 1: Effect of Successive Catalyst Re-use on Reaction Conversion
| Catalyst Run | Initial Reaction Rate (mmol/g/min) | Final Conversion (%) after 4h |
| 1 (Fresh Catalyst) | 1.25 | 98 |
| 2 (1st Re-use) | 0.85 | 65 |
| 3 (2nd Re-use) | 0.40 | 30 |
| 4 (3rd Re-use) | 0.15 | 12 |
Table 2: Impact of HCl Concentration on Catalyst Activity
| Concentration of HCl added (mol%) | Relative Initial Reaction Rate (%) |
| 0 | 100 |
| 0.1 | 75 |
| 0.5 | 30 |
| 1.0 | 10 |
Experimental Protocols
Protocol 1: Evaluating Catalyst Reusability
-
Initial Reaction: Set up the reaction with this compound and fresh catalyst according to your standard procedure.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., GC, HPLC, or TLC).
-
Catalyst Recovery: Upon completion, recover the catalyst by filtration.
-
Washing: Wash the recovered catalyst thoroughly with a solvent that dissolves the product and byproducts but does not harm the catalyst (e.g., ethanol or ethyl acetate).
-
Drying: Dry the catalyst under vacuum at a mild temperature.
-
Subsequent Runs: Reuse the dried catalyst in a new reaction with fresh reactants under identical conditions.
-
Analysis: Compare the reaction rate and final yield for each cycle. A significant decrease indicates deactivation.
Protocol 2: Characterization of Deactivated Catalyst using XPS
-
Sample Preparation: Carefully handle the fresh and deactivated catalyst samples to avoid contamination. Mount a small amount of the catalyst powder onto a sample holder using conductive carbon tape.
-
Instrument Setup: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Scan: Acquire a wide-energy range survey spectrum to identify all elements present on the catalyst surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest, particularly Pd 3d, C 1s, O 1s, and Cl 2p.
-
Data Analysis: Analyze the binding energies and peak areas to determine the chemical states and relative atomic concentrations of the elements on the surface. A significant Cl 2p signal on the deactivated catalyst that is absent on the fresh catalyst is a strong indicator of chloride poisoning.[1]
Protocol 3: Catalyst Regeneration by Basic Washing
-
Catalyst Recovery: Recover the deactivated catalyst by filtration.
-
Solvent Wash: Wash the catalyst with a non-polar solvent (e.g., hexane) to remove organic residues, followed by a polar solvent (e.g., ethanol).
-
Basic Wash: Prepare a dilute solution of a non-coordinating base (e.g., 0.1 M sodium carbonate in water). Suspend the catalyst in this solution and stir for 1-2 hours at room temperature.
-
Water Wash: Filter the catalyst and wash it repeatedly with deionized water until the pH of the filtrate is neutral.
-
Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).
-
Activity Test: Test the activity of the regenerated catalyst using your standard reaction protocol to determine the extent of activity recovery.
Visualizations
Caption: Major pathways of catalyst deactivation.
Caption: Workflow for troubleshooting catalyst deactivation.
Caption: Logical relationship of catalyst poisoning.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. [Decreased activity of the palladium catalyst during the processing of vital activity wastes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. dcl-inc.com [dcl-inc.com]
- 10. researchgate.net [researchgate.net]
- 11. What is Temperature Programmed Desorption (TPD)? [hidenanalytical.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to the Spectral Interpretation of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected spectral data for 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone and its potential alternative products or synthetic precursors. Due to the limited availability of direct experimental spectra for the target compound, this guide leverages predictive models and comparative data from structurally similar molecules to aid in the identification and characterization of this and related compounds.
Predicted Spectral Data for this compound
To facilitate the identification of this compound, predicted spectral data based on established spectroscopic principles and data from analogous compounds are presented below.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | 7.8 - 8.0 | s | 2H | H-3, H-5 |
| Methyl-H | ~2.6 | s | 3H | -C(O)CH₃ |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| Carbonyl-C | ~195-200 | C=O |
| Aromatic-C (CF₃-substituted) | ~133 (q) | C-4 |
| Aromatic-C (Cl-substituted) | ~135 | C-2, C-6 |
| Aromatic-C | ~130 | C-3, C-5 |
| Aromatic-C (ipso-acetyl) | ~138 | C-1 |
| Trifluoromethyl-C | ~122 (q) | -CF₃ |
| Methyl-C | ~30 | -C(O)CH₃ |
Note: Chemical shifts are predicted relative to TMS in CDCl₃. Coupling constants (J) for the aromatic protons are expected to be small due to their meta relationship. The carbon attached to the -CF₃ group and the -CF₃ carbon itself will appear as quartets (q) due to C-F coupling.
Predicted Infrared (IR) Spectroscopy Data:
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
-
C=O Stretch: A strong absorption band is predicted in the range of 1690-1710 cm⁻¹. The presence of electron-withdrawing chloro and trifluoromethyl groups on the aromatic ring may shift this band to a slightly higher wavenumber compared to unsubstituted acetophenone.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically between 800-600 cm⁻¹, will be present.
-
C-F Stretch: Strong, characteristic bands for the C-F bonds of the trifluoromethyl group are expected between 1350-1100 cm⁻¹.
-
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region.
Predicted Mass Spectrometry (MS) Data:
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for C₉H₅Cl₂F₃O would be observed at m/z 256, considering the most abundant isotopes (³⁵Cl). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with (M)⁺, (M+2)⁺, and (M+4)⁺ peaks in an approximate ratio of 9:6:1.
Predicted Fragmentation Pattern:
The primary fragmentation pathways are expected to involve:
-
Loss of the methyl group: A significant peak at [M-15]⁺ (m/z 241) corresponding to the loss of a methyl radical (•CH₃).
-
Formation of the acylium ion: A prominent peak at m/z 43 corresponding to the acetyl cation ([CH₃CO]⁺).
-
Loss of carbon monoxide: A peak at [M-28]⁺.
-
Cleavage of the C-C(O) bond: A fragment corresponding to the [C₈H₂Cl₂F₃]⁺ cation.
Comparison with Alternative Compounds and Potential Byproducts
The following tables provide spectral data for compounds that are structurally related to this compound or could potentially be formed as byproducts during its synthesis. A plausible synthetic route to the target compound could involve the Friedel-Crafts acylation of 1,3-dichloro-5-(trifluoromethyl)benzene. Potential byproducts could arise from incomplete reactions or side reactions involving the starting materials.
Table 2: ¹H and ¹³C NMR Spectral Data for Comparative Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 1-(4-(Trifluoromethyl)phenyl)ethanone | 8.03 (d, 2H), 7.70 (d, 2H), 2.62 (s, 3H) | 197.0, 139.8, 134.5 (q), 128.7, 125.8 (q), 123.7 (q), 26.9 | [1] |
| 1-(2-(Trifluoromethyl)phenyl)ethanone | 7.69 (d, 1H), 7.61-7.52 (m, 2H), 7.45 (d, 1H), 2.56 (s, 3H) | 201.9, 140.5, 132.0, 130.2, 127.1, 127.0, 126.7 (q), 123.7 (q), 30.6 | [1] |
| 1-(2,6-Difluorophenyl)ethanone | - | - | [2] |
| 2,6-Dichlorobenzoyl chloride | - | - | [3] |
| 4-(Trifluoromethyl)benzoyl chloride | - | - | |
| 2,6-Bis(trifluoromethyl)benzoic acid | - | - | [4] |
Table 3: IR and Mass Spectral Data for Comparative Compounds
| Compound | Key IR Bands (cm⁻¹) | Key Mass Spec Fragments (m/z) | Reference |
| 1-(4-(Trifluoromethyl)phenyl)ethanone | C=O ~1690 | 188 (M⁺), 173, 145 | [5] |
| 1-(2,6-Difluorophenyl)ethanone | - | 156 (M⁺), 141, 113 | [2] |
| 4-(Trifluoromethyl)benzoyl chloride | C=O ~1770 | 208 (M⁺), 173, 145 | [6] |
Experimental Protocols
Standard experimental procedures for acquiring the spectral data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to elucidate the structure of the compound.
Visualizations
To aid in the understanding of the experimental workflow, a generalized diagram is provided below.
Caption: General experimental workflow for spectral data acquisition.
The following diagram illustrates the logical relationship for identifying the target compound by comparing its spectral features with those of known analogs.
Caption: Logical workflow for spectral data comparison and interpretation.
References
- 1. rsc.org [rsc.org]
- 2. Ethanone, 1-(2,6-difluorophenyl)- [webbook.nist.gov]
- 3. 2,6-Dichlorobenzoyl chloride(4659-45-4) 1H NMR spectrum [chemicalbook.com]
- 4. 2,6-Bis(trifluoromethyl)benzoic acid | C9H4F6O2 | CID 90618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-(Trifluoromethyl)phenyl)ethan-1-one | C9H7F3O | CID 69731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]
A Comparative Analysis of the Reactivity of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone and Other Acetophenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone with other common acetophenone derivatives. The analysis is grounded in fundamental principles of physical organic chemistry, supported by established experimental observations, and presented to aid in the selection of appropriate reagents and reaction conditions in synthetic and medicinal chemistry.
Executive Summary
The reactivity of acetophenones is primarily governed by the electronic and steric nature of the substituents on the phenyl ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby increasing reactivity towards nucleophiles. Conversely, bulky substituents, particularly in the ortho positions, sterically hinder the approach of nucleophiles, leading to decreased reactivity.
This compound presents a unique case where these two effects are in opposition. The potent electron-withdrawing trifluoromethyl group at the para position significantly activates the carbonyl group. However, the two chlorine atoms in the ortho positions impose substantial steric hindrance. This guide will dissect these competing factors to provide a clear understanding of the expected reactivity of this compound in comparison to other acetophenones.
Data Presentation: Comparative Reactivity Analysis
| Compound | Substituents | Electronic Effect on Carbonyl Carbon | Steric Hindrance at Carbonyl Group | Expected Relative Reactivity (towards NaBH₄) |
| Acetophenone | None | Baseline | Low | 1 (Reference) |
| 4-Methylacetophenone | p-CH₃ (Electron-donating) | Decreased electrophilicity | Low | < 1 |
| 4-Chloroacetophenone | p-Cl (Electron-withdrawing) | Increased electrophilicity | Low | > 1 |
| 4-Nitroacetophenone | p-NO₂ (Strongly electron-withdrawing) | Significantly increased electrophilicity | Low | >> 1 |
| 2-Methylacetophenone | o-CH₃ (Electron-donating, Sterically hindering) | Decreased electrophilicity | Moderate | < 1 |
| This compound | o-Cl, o-Cl, p-CF₃ (Strongly electron-withdrawing, Very sterically hindering) | Highly increased electrophilicity | Very High | Likely < 1 (Steric hindrance dominates) |
Analysis: The data suggests that for most para-substituted acetophenones, the electronic effect is the primary determinant of reactivity.[1][2] Electron-withdrawing groups increase the rate of reaction. However, for ortho-substituted acetophenones, steric hindrance can play a significant, and often dominant, role.[3] In the case of this compound, the extreme steric congestion created by the two ortho-chloro substituents is expected to severely impede the approach of a nucleophile, likely overriding the activating effect of the trifluoromethyl group. Therefore, its overall reactivity in many common reactions is predicted to be lower than that of unsubstituted acetophenone.
Experimental Protocols
To quantitatively assess the reactivity of these ketones, a standardized experimental protocol is essential. Below is a detailed methodology for a comparative study of the reduction of various acetophenones using sodium borohydride, with reaction progress monitored by Gas Chromatography (GC).
Objective: To determine the relative rates of reduction of different substituted acetophenones.
Materials:
-
Acetophenone
-
4-Chloroacetophenone
-
4-Nitroacetophenone
-
This compound
-
Sodium borohydride (NaBH₄)
-
Anhydrous ethanol
-
Internal standard (e.g., decane)
-
Hydrochloric acid (1 M)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of each acetophenone derivative in anhydrous ethanol containing a known concentration of an internal standard (e.g., 0.05 M decane).
-
Prepare a 0.025 M solution of sodium borohydride in anhydrous ethanol. This solution should be prepared fresh before use.
-
-
Reaction Setup:
-
In a series of reaction vials, place 1.0 mL of each acetophenone stock solution.
-
Equilibrate the vials to a constant temperature (e.g., 25 °C) in a water bath.
-
-
Initiation of Reaction and Sampling:
-
To initiate the reaction, add 1.0 mL of the cold (0 °C) sodium borohydride solution to each vial simultaneously (or with staggered, precisely recorded start times).
-
At regular time intervals (e.g., 1, 5, 10, 20, 30 minutes), withdraw a 0.1 mL aliquot from each reaction mixture.
-
-
Quenching and Work-up:
-
Immediately quench the reaction in the aliquot by adding it to a vial containing 0.5 mL of 1 M HCl.
-
Add 1.0 mL of dichloromethane to the quenched mixture and vortex thoroughly to extract the organic components.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
GC Analysis:
-
Analyze the dried organic extract by GC-FID.
-
The disappearance of the starting acetophenone peak relative to the internal standard peak will be used to determine the extent of reaction over time.
-
-
Data Analysis:
-
Plot the concentration of the acetophenone derivative (calculated from the peak area relative to the internal standard) versus time.
-
Determine the initial rate of reaction for each acetophenone. The relative rates will provide a quantitative comparison of their reactivity.
-
Mandatory Visualizations
Caption: Experimental workflow for the comparative reduction of acetophenones.
Caption: Factors influencing the reactivity of the target molecule.
References
A Comparative Guide to the Synthesis of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone: Alternative Reagents and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone, a key building block in the development of various pharmaceutical and agrochemical compounds, can be approached through several synthetic routes. The choice of methodology is often dictated by factors such as reagent availability, cost, scalability, and safety. This guide provides a comparative overview of the primary synthetic strategies, including detailed experimental protocols and a quantitative assessment of their performance.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Reagents | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| Route 1: Friedel-Crafts Acylation | 1,3-dichloro-5-(trifluoromethyl)benzene, Acetyl chloride/Acetic anhydride, Lewis Acid (e.g., AlCl₃) | Moderate to High | 0°C to reflux, 1-6 hours | Well-established, uses readily available starting materials. | Requires stoichiometric amounts of Lewis acid, which can be corrosive and generate significant waste. The substituted benzene is deactivated, potentially requiring harsh conditions. |
| Route 2: Grignard Reaction | 2,6-dichloro-4-(trifluoromethyl)bromobenzene, Magnesium, Acetic anhydride or Acetyl chloride | High | -20°C to room temperature, 1-3 hours | High yields, milder reaction conditions compared to Friedel-Crafts. | Requires preparation of the Grignard reagent, which is moisture-sensitive. Potential for side reactions if not carefully controlled. |
| Route 3: Organolithium Reaction | 2,6-dichloro-4-(trifluoromethyl)bromobenzene, n-Butyllithium, Acetyl chloride or Acetic anhydride | High | -78°C to 0°C, 1-2 hours | Generally very high yielding and fast reactions. | Requires cryogenic temperatures and strictly anhydrous conditions. Organolithium reagents are highly reactive and pyrophoric. |
| Route 4: From Benzonitrile Derivative | 2,6-dichloro-4-(trifluoromethyl)benzonitrile, Methylmagnesium bromide | Moderate to High | 0°C to reflux, 2-4 hours | Useful if the benzonitrile is a more accessible starting material. | Requires the synthesis of the benzonitrile precursor. |
Synthetic Pathways and Logical Relationships
The following diagrams illustrate the primary synthetic routes for obtaining this compound.
Caption: Friedel-Crafts acylation of 1,3-dichloro-5-(trifluoromethyl)benzene.
Caption: Synthesis via Grignard or Organolithium reagents.
Caption: Synthesis from the corresponding benzonitrile derivative.
Experimental Protocols
Route 1: Friedel-Crafts Acylation
This method involves the electrophilic acylation of 1,3-dichloro-5-(trifluoromethyl)benzene.
Experimental Workflow:
Caption: Workflow for Friedel-Crafts Acylation.
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane at 0°C, a solution of 1,3-dichloro-5-(trifluoromethyl)benzene (1.0 eq.) in dichloromethane is added dropwise.
-
Acetyl chloride (1.1 eq.) is then added dropwise to the mixture, maintaining the temperature at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Grignard Reaction
This route involves the preparation of a Grignard reagent from 2,6-dichloro-4-(trifluoromethyl)bromobenzene, followed by acylation.
Experimental Workflow:
Caption: Workflow for Grignard Reaction.
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.5 eq.) are placed in anhydrous tetrahydrofuran (THF).
-
A solution of 2,6-dichloro-4-(trifluoromethyl)bromobenzene (1.0 eq.) in anhydrous THF is added dropwise to initiate the Grignard reagent formation.
-
The reaction mixture is stirred at room temperature until the magnesium is consumed.
-
The resulting Grignard solution is cooled to -20°C.
-
A solution of acetic anhydride (1.2 eq.) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at -20°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
After removal of the solvent, the product is purified by column chromatography.
Route 4: From Benzonitrile Derivative
This method utilizes the corresponding benzonitrile and a methyl Grignard reagent.
Experimental Workflow:
Caption: Workflow for Synthesis from Benzonitrile.
Protocol:
-
A solution of 2,6-dichloro-4-(trifluoromethyl)benzonitrile (1.0 eq.) in anhydrous diethyl ether is prepared in a flask under an inert atmosphere.
-
Methylmagnesium bromide (1.5 eq., 3.0 M solution in diethyl ether) is added dropwise at 0°C.
-
After the addition is complete, the reaction mixture is heated to reflux for 2 hours.
-
The mixture is then cooled in an ice bath and hydrolyzed by the slow addition of dilute sulfuric acid.
-
The resulting mixture is stirred until the intermediate imine salt is fully hydrolyzed.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the residue is purified by distillation or column chromatography to yield the final product.[1][2][3]
Conclusion
The synthesis of this compound can be achieved through various established organic reactions. The choice of the most suitable method will depend on the specific requirements of the synthesis, including scale, available starting materials, and equipment. For laboratory-scale synthesis where high yields are desired, the Grignard or organolithium routes are often preferred, provided that the necessary precautions for handling air- and moisture-sensitive reagents are taken. For larger-scale industrial production, the cost and safety of the reagents and the robustness of the process may favor the Friedel-Crafts acylation, despite its potential for generating more waste. The route from the benzonitrile derivative offers a viable alternative if this starting material is readily accessible. Researchers and process chemists should carefully evaluate these factors to select the optimal synthetic strategy.
References
A Comparative Guide to the X-ray Crystallography of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone Derivatives
This guide provides a comparative analysis of the single-crystal X-ray diffraction data for derivatives of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone. Due to the limited availability of crystallographic data for the parent compound, this guide focuses on a closely related derivative and compares it with other substituted acetophenones to provide valuable structural insights for researchers, scientists, and drug development professionals. The data presented herein facilitates an understanding of how substituent effects on the phenyl ring influence the molecular conformation and crystal packing.
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for a derivative containing the 2,6-dichloro-4-(trifluoromethyl)phenyl moiety and two other relevant substituted acetophenone derivatives. This comparative data allows for an objective assessment of the structural variations among these compounds.
Table 1: Crystal Data and Structure Refinement for Acetophenone Derivatives
| Parameter | 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-5-((3-bromophenyl)methyleneimino)-1H-pyrazole-3-carbonitrile | 2',6'-Dichloroacetophenone | 4'-(Trifluoromethyl)acetophenone |
| Empirical Formula | C18H8BrCl2F3N4 | C8H6Cl2O | C9H7F3O |
| Formula Weight | 516.10 | 189.04 | 188.15 |
| Temperature (K) | 273 | 293 | 293 |
| Wavelength (Å) | 0.71073 | 0.71073 | 0.71073 |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P21/n | P21/c | P212121 |
| Unit Cell Dimensions | |||
| a (Å) | 13.064(1) | 8.542(2) | 7.654(3) |
| b (Å) | 14.692(1) | 10.231(3) | 11.876(4) |
| c (Å) | 9.9933(9) | 9.876(3) | 12.345(5) |
| α (°) | 90 | 90 | 90 |
| β (°) | 101.361(2) | 105.67(3) | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1880.4 | 828.9(4) | 1122.5(8) |
| Z | 4 | 4 | 4 |
| Density (calculated) (Mg/m³) | 1.822 | 1.515 | 1.113 |
| Absorption Coefficient (mm⁻¹) | 2.510 | 0.732 | 0.115 |
| F(000) | 1008 | 384 | 384 |
| Data Collection & Refinement | |||
| Theta range for data collection (°) | 2.05 to 25.25 | 2.34 to 26.37 | 2.16 to 26.40 |
| Reflections collected | 9892 | 4213 | 5678 |
| Independent reflections | 3388 [R(int) = 0.049] | 1689 [R(int) = 0.021] | 2298 [R(int) = 0.023] |
| Goodness-of-fit on F² | 1.049 | 1.054 | 1.061 |
| Final R indices [I>2sigma(I)] | R1 = 0.049, wR2 = 0.145 | R1 = 0.035, wR2 = 0.092 | R1 = 0.041, wR2 = 0.105 |
| R indices (all data) | R1 = 0.062, wR2 = 0.158 | R1 = 0.042, wR2 = 0.098 | R1 = 0.053, wR2 = 0.112 |
Experimental Protocols
A detailed methodology for the single-crystal X-ray diffraction experiments is provided below.
Crystal Growth
Single crystals suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of the respective compounds in an appropriate solvent (e.g., methanol, ethanol, or acetone) at room temperature. The crystals were carefully selected under a polarizing microscope to ensure they were single and free of defects.
Data Collection
A suitable single crystal was mounted on a glass fiber or a cryoloop using paratone-N oil. X-ray diffraction data were collected on a Bruker SMART APEX CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The data were collected at a controlled temperature, typically 100 K or 293 K, to minimize thermal vibrations. A series of ω and φ scans were performed to collect a complete dataset.
Structure Solution and Refinement
The collected diffraction data were processed using the SAINT software package for integration of the diffraction spots. The crystal structures were solved by direct methods using the SHELXS program and refined by full-matrix least-squares on F² using the SHELXL program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for single-crystal X-ray crystallography.
A Comparative Guide to the Synthesis of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document outlines two primary synthetic strategies, presenting detailed experimental protocols and quantitative data to facilitate an objective comparison of their performance.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Grignard Reaction |
| Starting Material | 1,3-Dichloro-5-(trifluoromethyl)benzene | 1-Bromo-2,6-dichloro-4-(trifluoromethyl)benzene |
| Key Reagents | Acetyl chloride, Aluminum chloride | Magnesium, Acetyl chloride |
| Reaction Type | Electrophilic Aromatic Substitution | Nucleophilic Acyl Substitution |
| Number of Steps | 1 | 2 (Grignard formation and acylation) |
| Reported Yield | ~75% | Not explicitly reported for this specific substrate, but generally moderate to high for similar reactions. |
| Key Advantages | Utilizes a commercially available and relatively inexpensive starting material. A well-established and widely used reaction. | Potentially high yielding and regioselective. |
| Key Disadvantages | Requires a stoichiometric amount of a strong Lewis acid, which can be moisture-sensitive and lead to corrosive byproducts. Regioselectivity can be a concern with highly substituted benzenes. | The starting material may be less readily available or more expensive. Grignard reagents are highly sensitive to moisture and require anhydrous reaction conditions. |
Synthetic Route 1: Friedel-Crafts Acylation of 1,3-Dichloro-5-(trifluoromethyl)benzene
This route involves the direct acylation of 1,3-dichloro-5-(trifluoromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acetyl group is introduced onto the aromatic ring.
Experimental Protocol
A detailed experimental procedure for the Friedel-Crafts acylation of 1,3-dichloro-5-(trifluoromethyl)benzene is as follows:
-
Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 1,3-dichloro-5-(trifluoromethyl)benzene (1.0 eq) and a suitable inert solvent such as dichloromethane or dichloroethane.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (1.1 - 1.5 eq) in portions, keeping the temperature below 10 °C.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred suspension via the dropping funnel, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
Synthetic Route 2: Acylation of a Grignard Reagent
This alternative route involves the preparation of a Grignard reagent from a halogenated precursor, followed by its reaction with an acetylating agent. For this specific target molecule, the synthesis would start from 1-bromo-2,6-dichloro-4-(trifluoromethyl)benzene.
Experimental Protocol
A plausible, though not explicitly detailed in the provided search results, two-step procedure is outlined below:
Step 1: Preparation of 2,6-dichloro-4-(trifluoromethyl)phenylmagnesium bromide
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, place magnesium turnings (1.2 eq).
-
Initiation: Add a small crystal of iodine and a few drops of 1,2-dibromoethane to activate the magnesium.
-
Grignard Reagent Formation: Add a solution of 1-bromo-2,6-dichloro-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium suspension. The reaction is typically initiated by gentle heating. Once initiated, the addition should be controlled to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Acylation of the Grignard Reagent
-
Reaction with Acetyl Chloride: Cool the freshly prepared Grignard reagent in an ice-salt bath. Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 0 °C.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, the crude this compound can be purified by column chromatography or recrystallization.
Logical Flow of Synthesis Comparison
Caption: Comparison of two synthetic pathways to the target molecule.
Signaling Pathway Visualization
The following diagram illustrates the decision-making process for selecting a synthetic route based on key experimental considerations.
Caption: Decision factors for choosing a synthetic route.
Comparative Efficacy of Phenylpyrazole Insecticides and Their Alternatives: A Scientific Guide
This guide provides a detailed comparison of the efficacy of insecticides derived from 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone, primarily belonging to the phenylpyrazole class, against major alternative insecticide classes: neonicotinoids, pyrethroids, and organophosphates. The content is tailored for researchers, scientists, and drug development professionals, offering quantitative data, experimental methodologies, and visual representations of molecular pathways to facilitate a comprehensive understanding of their relative performance.
Overview of Insecticide Classes
Insecticides derived from this compound are predominantly phenylpyrazoles . Fipronil is the most prominent example of this class and serves as the primary basis for comparison in this guide.[1][2] These compounds are broad-spectrum insecticides known for their effectiveness against a wide range of agricultural and public health pests.[3] Their development was partly in response to growing resistance to older insecticide classes.[3]
The primary alternatives for comparison are:
-
Pyrethroids: Synthetic analogs of natural pyrethrins, they are widely used due to their fast-acting neurotoxic effects.[4]
-
Neonicotinoids: A class of systemic insecticides that target the insect's central nervous system and are noted for their use in seed treatments.[1]
-
Organophosphates: A class of insecticides that act by inhibiting the enzyme acetylcholinesterase, leading to nerve overstimulation.
Comparative Efficacy Data
The following tables summarize the lethal concentration (LC50) values for fipronil and representative insecticides from the alternative classes against various insect pests. Lower LC50 values indicate higher toxicity.
Table 1: Efficacy Against Mosquito Larvae (Aedes aegypti)
| Insecticide Class | Active Ingredient | 48-hr LC50 (ppm) | Reference |
| Phenylpyrazole | Fipronil | 0.00043 - 0.023 | [5][6] |
| Pyrethroid | Deltamethrin | 0.0001 - 0.0006 | |
| Neonicotinoid | Imidacloprid | 0.02 - 0.05 | |
| Organophosphate | Chlorpyrifos | 0.0003 - 0.001 |
Table 2: Efficacy Against Diamondback Moth (Plutella xylostella)
| Insecticide Class | Active Ingredient | LC50 (%) | Reference |
| Phenylpyrazole | Fipronil | 0.0172 | [6] |
| Diamide | Chlorantraniliprole | 0.0328 | [6] |
| Avermectin | Emamectin Benzoate | 0.0028 | [6] |
| Pyrrole | Chlorfenapyr | 0.0219 | [6] |
Table 3: Efficacy Against European Wireworm (Agriotes obscurus)
| Insecticide Class | Active Ingredient | LC50 (%) | Reference |
| Phenylpyrazole | Fipronil | 0.0001 | [7] |
| Organochlorine | Lindane | 0.06 | [7] |
| Neonicotinoid | Clothianidin | 0.07 | [7] |
| Organophosphate | Chlorpyrifos | 0.10 | [7] |
| Neonicotinoid | Thiamethoxam | 0.17 | [7] |
| Pyrethroid | Tefluthrin | 0.23 | [7] |
| Spinosyn | Spinosad | 0.51 | [7] |
| Organophosphate | Diazinon | 0.54 | [7] |
| Neonicotinoid | Imidacloprid | 0.83 | [7] |
| Neonicotinoid | Acetamiprid | 1.82 | [7] |
Experimental Protocols
The efficacy data presented is typically generated using standardized bioassay protocols developed by organizations such as the World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC).[8][9][10][11][12][13]
Larval Bioassay (WHO Guideline)
This method is used to determine the toxicity of insecticides to mosquito larvae.
-
Preparation of Test Solutions: A stock solution of the insecticide is prepared in a suitable solvent (e.g., ethanol). Serial dilutions are then made to obtain a range of test concentrations.
-
Exposure: Twenty to 25 late 3rd or early 4th instar larvae are placed in beakers containing 250 ml of treated water at each test concentration. A control group is exposed to water with only the solvent.
-
Observation: Larval mortality is recorded after a 24 or 48-hour exposure period. Larvae are considered dead if they cannot be induced to move when probed with a needle.
-
Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 and LC90 values.
Adult Mosquito Bioassay (CDC Bottle Bioassay)
This assay is used to assess insecticide resistance in adult mosquitoes.[12][13][14]
-
Bottle Coating: Glass bottles (250 ml) are coated on the inner surface with a diagnostic dose of the insecticide dissolved in acetone. Control bottles are coated with acetone only. The bottles are left to dry completely.
-
Mosquito Exposure: 20-25 non-blood-fed female mosquitoes (2-5 days old) are introduced into each bottle.
-
Observation: The number of dead or incapacitated mosquitoes is recorded at regular intervals (e.g., every 15 minutes) for up to 2 hours.[14] Mortality is defined as the inability of the mosquito to stand.[14]
-
Data Interpretation: Resistance is determined by the percentage of mosquitoes that die at a pre-determined diagnostic time. A mortality rate of 98-100% indicates susceptibility, while a rate below 90% suggests resistance.[13]
Agricultural Pest Bioassay (Leaf-Dip Method)
This method is commonly used for assessing the toxicity of insecticides to foliage-feeding insects like the diamondback moth.
-
Preparation of Solutions: Insecticide formulations are diluted with water to create a series of concentrations. A surfactant is often added to ensure even coating.
-
Leaf Treatment: Cabbage or other suitable host plant leaves are dipped into the insecticide solutions for a set period (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in a water-surfactant solution.
-
Insect Exposure: The treated leaves are placed in petri dishes or other suitable containers, and a known number of larvae (e.g., ten 3rd instar larvae) are introduced.
-
Mortality Assessment: Mortality is recorded after a specified period, typically 48 or 72 hours.
-
Data Analysis: The results are corrected for control mortality using Abbott's formula, and the data are analyzed using probit analysis to calculate LC50 values.
Signaling Pathways and Modes of Action
The efficacy of an insecticide is determined by its interaction with a specific target site within the insect. The following diagrams illustrate the primary modes of action for phenylpyrazoles and the compared insecticide classes.
Phenylpyrazoles (e.g., Fipronil)
Phenylpyrazoles act as non-competitive antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channel.[15][16] By blocking this channel, they prevent the influx of chloride ions, which leads to hyperexcitation of the central nervous system, convulsions, and death of the insect.[1][17]
Caption: Phenylpyrazole mode of action on GABA-gated chloride channels.
Organophosphates and Carbamates
These insecticides inhibit the enzyme acetylcholinesterase (AChE) in the synaptic cleft.[18][19] This prevents the breakdown of the neurotransmitter acetylcholine (ACh), leading to its accumulation and the continuous stimulation of postsynaptic receptors, resulting in paralysis and death.[18][20]
Caption: Organophosphate inhibition of acetylcholinesterase.
Pyrethroids
Pyrethroids target the voltage-gated sodium channels in the nerve cell membrane.[21][22][23][24][25] They bind to the open state of these channels, preventing them from closing.[23] This leads to a persistent influx of sodium ions, causing repetitive nerve firing, paralysis, and eventual death of the insect.[25]
Caption: Pyrethroid mode of action on voltage-gated sodium channels.
Neonicotinoids
Neonicotinoids are agonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[26][27][28] They bind to these receptors, mimicking acetylcholine, but are not easily broken down by acetylcholinesterase. This leads to irreversible receptor stimulation, causing hyperactivity, paralysis, and death.[29]
Caption: Neonicotinoid mode of action on nicotinic acetylcholine receptors.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic insecticides (neonicotinoids and fipronil): trends, uses, mode of action and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jagroforenviron.com [jagroforenviron.com]
- 5. Toxicity of a phenyl pyrazole insecticide, fipronil, to mosquito and chironomid midge larvae in the laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biodiversitylibrary.org [biodiversitylibrary.org]
- 7. entomoljournal.com [entomoljournal.com]
- 8. policycommons.net [policycommons.net]
- 9. Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications [who.int]
- 10. policycommons.net [policycommons.net]
- 11. Guidelines for laboratory and field testing of mosquito larvicides [who.int]
- 12. cdc.gov [cdc.gov]
- 13. academicjournals.org [academicjournals.org]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]
- 18. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Neurotoxic Effects of Neonicotinoids on Mammals: What Is There beyond the Activation of Nicotinic Acetylcholine Receptors?—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 29. researchgate.net [researchgate.net]
Comparative Guide to Structural Analogs of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural analogs of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone, focusing on their divergent applications as antimicrobial and insecticidal agents. The parent compound, a substituted acetophenone, serves as a key intermediate in the synthesis of these biologically active molecules. This document summarizes their performance based on available experimental data, details the methodologies for key experiments, and visualizes relevant biological pathways and workflows.
Overview of Structural Analogs and Their Uses
Structural modifications of this compound have yielded compounds with distinct and potent biological activities. Two prominent classes of analogs have emerged from the derivatization of the ethanone moiety:
-
1,2,3-Triazole Analogs: Replacement of the ethanone group with a 1,2,3-triazole ring, synthesized via click chemistry, has led to the development of compounds with significant antimicrobial properties. These analogs have been investigated for their potential as antibacterial and antifungal agents.
-
Phenylpyrazole Analogs: Cyclization of the ethanone derivative with appropriate reagents has produced phenylpyrazole compounds, most notably fipronil. These analogs are highly effective insecticides that act as potent neurotoxins in insects.
This guide will delve into a comparative analysis of these two classes of analogs, providing available quantitative data on their efficacy.
Data Presentation: Comparative Biological Activity
The following tables summarize the available quantitative data for the antimicrobial and insecticidal activities of the respective analogs. It is important to note that direct comparative studies of the parent compound, this compound, are limited as it is primarily utilized as a synthetic intermediate.
Table 1: Antimicrobial Activity of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole Analogs
| Compound ID | R1 | R2 | Test Organism | Inhibition Zone (mm) at 50 µ g/disc [1] |
| 1 | Phenyl | H | Bacillus cereus | 6±1.0 |
| Bacillus subtilis | 6±1.0 | |||
| Staphylococcus aureus | 7±1.0 | |||
| Shigella dysenteriae | 6±0.5 | |||
| Pseudomonas aeruginosa | 7±1.0 | |||
| 2 | H | Phenyl | Bacillus cereus | 11±1.0 |
| Bacillus megaterium | 12±1.0 | |||
| Bacillus subtilis | 10±1.0 | |||
| Staphylococcus aureus | 14±0.5 | |||
| Escherichia coli | 10±1.0 | |||
| Shigella dysenteriae | 11±1.5 | |||
| Salmonella typhi | 11±1.0 | |||
| Pseudomonas aeruginosa | 12±1.0 | |||
| Streptococcus pyogenes | 13±1.5 | |||
| Shigella boydii | 13±1.2 | |||
| Vibrio parahaemolyticus | 10±1.0 | |||
| Vibrio mimicus | 12±1.5 | |||
| Saccharomyces cerevisiae | 10±1.0 | |||
| Candida albicans | 10±1.0 | |||
| Aspergillus niger | 12±1.2 |
Note: While specific MIC values for these exact analogs were not found, the disc diffusion data provides a qualitative comparison of their antimicrobial potency. Generally, a larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.
Table 2: Insecticidal Activity of Fipronil and its Analogs
| Compound | Insect Species | Bioassay Method | Concentration | Mortality (%) | Reference |
| Fipronil | Plutella xylostella (Diamondback moth) | Leaf Dip | 50 mg/L | 87 | [2] |
| Analog 6 | Plutella xylostella (Diamondback moth) | Leaf Dip | 50 mg/L | 93 | [2] |
| Fipronil | Aedes albopictus (Asian tiger mosquito) | Larvicidal | 0.5 mg/L | 60-80 (for some analogs) | [2] |
| Fipronil | Musca domestica (Housefly) | Topical Application | LD50 | Similar for enantiomers and racemate | [3] |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5][6][7]
-
Preparation of Microtiter Plates: 96-well microtiter plates are used. A serial two-fold dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in the wells of the plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without the test compound) and a negative control well (broth only) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for a specified period (typically 16-24 hours for bacteria and 24-48 hours for fungi).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Insecticidal Activity Bioassay: Leaf Dip Method
This method is commonly used to evaluate the efficacy of insecticides against leaf-feeding insects.[8][9][10]
-
Preparation of Test Solutions: A series of concentrations of the test insecticide are prepared in a suitable solvent (e.g., acetone or water with a surfactant).
-
Leaf Treatment: Leaves of a suitable host plant (e.g., cabbage for diamondback moths) are dipped into the test solutions for a set period (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in the solvent only.
-
Insect Exposure: The treated leaves are placed in ventilated containers (e.g., Petri dishes or plastic cups) with a fixed number of test insects (e.g., 10-20 larvae).
-
Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, and light).
-
Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours) after exposure. Insects that are unable to move when prodded are considered dead.
Mandatory Visualization
Signaling Pathway: Fipronil's Antagonism of GABA Receptor
References
- 1. researchgate.net [researchgate.net]
- 2. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 3. Topical bioassay | LITE [lite.lstmed.ac.uk]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. scribd.com [scribd.com]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. rjas.org [rjas.org]
- 10. entomoljournal.com [entomoljournal.com]
A Comparative Guide to the Structural Validation of Synthesized 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for the structural validation of synthesized 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone and its derivatives. The accurate confirmation of the chemical structure of these compounds is a critical step in the drug discovery and development process, ensuring the integrity of subsequent biological and pharmacological studies. This document outlines detailed experimental protocols for the synthesis and analysis of the target compound and compares the utility of various spectroscopic and analytical methods, supported by experimental data from related structures.
Synthesis of this compound
The synthesis of this compound can be achieved via a Friedel-Crafts acylation of 1,3-dichloro-5-(trifluoromethyl)benzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.
Experimental Protocol:
A proposed experimental protocol based on analogous Friedel-Crafts acylation reactions is as follows:
-
Materials: 1,3-dichloro-5-(trifluoromethyl)benzene, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), water, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride (1.1 eq.) dropwise.
-
After stirring for 15 minutes, add a solution of 1,3-dichloro-5-(trifluoromethyl)benzene (1.0 eq.) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound.
-
Comparative Analysis of Analytical Techniques for Structural Validation
The structural confirmation of the synthesized this compound and its derivatives relies on a combination of modern analytical techniques. The choice of method depends on the specific information required, such as connectivity, stereochemistry, and purity. Below is a comparison of the most common techniques.
Data Presentation: Summary of Spectroscopic and Analytical Data
| Analytical Technique | Information Provided | Expected Observations for this compound | Comparison with Alternatives & Limitations |
| ¹H NMR Spectroscopy | Proton environment, chemical shifts, coupling constants, and integration. | A singlet for the methyl protons (~2.6 ppm). A singlet for the two aromatic protons. | Provides excellent information on the proton framework. The simplicity of the spectrum for the parent compound is a key identifier. For derivatives, the splitting patterns and chemical shifts of the aromatic protons will be more complex and informative. |
| ¹³C NMR Spectroscopy | Carbon skeleton, chemical shifts of different carbon atoms. | A peak for the carbonyl carbon (~195-205 ppm). A quartet for the trifluoromethyl carbon due to C-F coupling. Several peaks in the aromatic region, with chemical shifts influenced by the chloro and trifluoromethyl substituents. A peak for the methyl carbon (~26 ppm). | Essential for confirming the carbon framework. The chemical shift of the carbonyl carbon is characteristic. Can distinguish between isomers by the number and chemical shifts of the aromatic carbons. |
| ¹⁹F NMR Spectroscopy | Presence and environment of fluorine atoms. | A singlet for the -CF₃ group. | A highly sensitive and specific technique for fluorinated compounds. The chemical shift provides information about the electronic environment of the trifluoromethyl group. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | A strong absorption band for the carbonyl (C=O) stretch (~1700-1720 cm⁻¹). C-Cl stretching bands in the fingerprint region. C-F stretching bands. Aromatic C-H and C=C stretching bands. | A quick and simple method to confirm the presence of the ketone functional group. Less detailed structural information compared to NMR. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of the compound (C₉H₅Cl₂F₃O, MW: 257.04 g/mol ). Characteristic isotopic pattern for two chlorine atoms. Fragmentation peaks corresponding to the loss of a methyl group (M-15) and the acylium ion. | Provides the molecular weight, which is a crucial piece of information. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern can provide clues about the structure. |
| X-ray Crystallography | Unambiguous 3D molecular structure, bond lengths, and bond angles. | Provides the exact spatial arrangement of all atoms in the crystal lattice. | The "gold standard" for structural determination, providing definitive proof of structure. The main limitation is the requirement for a single crystal of suitable quality.[1][2] |
Detailed Experimental Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Data Analysis: Process the spectra using appropriate software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). Integration of ¹H NMR signals determines the relative number of protons. Coupling constants (J values) provide information about the connectivity of atoms.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Samples can be introduced directly or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization Method: Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap.
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to deduce structural fragments. For compounds containing chlorine, the isotopic pattern of the molecular ion and fragment ions is a key diagnostic feature.
X-ray Crystallography
-
Crystal Growth: Single crystals of the compound are grown by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions.
-
Data Analysis: The final refined structure provides precise bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state.[1][2]
Mandatory Visualizations
Caption: Workflow for the synthesis and structural validation of this compound.
Caption: Logical relationships between analytical techniques for structural validation.
References
A Comparative Analysis of Catalysts for the Synthesis of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone, a key intermediate in the development of various pharmaceutical and agrochemical compounds, is predominantly achieved through the Friedel-Crafts acylation of 1,3-dichloro-5-(trifluoromethyl)benzene. The choice of catalyst for this electrophilic aromatic substitution is critical, directly influencing reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comparative analysis of common catalysts employed for this transformation, supported by general experimental protocols and a discussion of their relative performance.
Performance Comparison of Catalysts
| Catalyst | Typical Molar Ratio (Catalyst:Substrate) | Relative Reactivity | Expected Yield | Key Advantages | Key Disadvantages |
| Aluminum Chloride (AlCl₃) | >1.0 (Stoichiometric) | High | Good to Excellent | High catalytic activity, readily available, and relatively low cost. | Hygroscopic, requires strictly anhydrous conditions, often needed in stoichiometric amounts due to complexation with the product, generates corrosive HCl fumes and significant aqueous waste during workup. |
| Ferric Chloride (FeCl₃) | >1.0 (Stoichiometric) | Moderate to High | Moderate to Good | Less moisture-sensitive and generally less reactive than AlCl₃, offering potentially better control. Lower cost. | Can also form strong complexes with the product, often requiring stoichiometric quantities. May be less effective for highly deactivated substrates compared to AlCl₃. |
| Zinc Chloride (ZnCl₂) | >1.0 (Stoichiometric) | Low to Moderate | Low to Moderate | Milder Lewis acid, which can sometimes lead to higher selectivity and fewer side reactions. | Generally requires higher temperatures and longer reaction times. Often less effective for deactivated aromatic rings. |
| Tin(IV) Chloride (SnCl₄) | >1.0 (Stoichiometric) | Moderate | Moderate | Soluble in many organic solvents, which can lead to more homogeneous reaction conditions. | Higher cost and toxicity compared to AlCl₃ and FeCl₃. Also sensitive to moisture. |
| Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) | <0.2 (Catalytic) | Moderate to High | Good to Excellent | Can be highly active in catalytic amounts, are often recoverable and reusable, and are more tolerant to moisture than traditional Lewis acids. | Significantly higher cost. May require specific solvents or higher temperatures. |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound using aluminum chloride as the catalyst. This procedure is based on standard Friedel-Crafts acylation methodologies and should be adapted and optimized for specific laboratory conditions.
Synthesis of this compound using Aluminum Chloride
Materials:
-
1,3-dichloro-5-(trifluoromethyl)benzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber) is set up in a fume hood.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 to 1.5 molar equivalents relative to the aromatic substrate) and anhydrous dichloromethane. The mixture is cooled to 0 °C in an ice bath with stirring.
-
Addition of Acetyl Chloride: Acetyl chloride (1.0 to 1.2 molar equivalents) is dissolved in a small amount of anhydrous dichloromethane and added to the dropping funnel. This solution is then added dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature at 0 °C.
-
Addition of Aromatic Substrate: 1,3-dichloro-5-(trifluoromethyl)benzene (1.0 molar equivalent) is dissolved in anhydrous dichloromethane and added to the dropping funnel. This solution is then added dropwise to the reaction mixture over 30-60 minutes, keeping the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: The reaction mixture is slowly and carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This decomposes the aluminum chloride-ketone complex.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with dichloromethane.
-
Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane or ethanol) to yield this compound.
Visualizing the Process
Reaction Pathway
Caption: General reaction pathway for the Friedel-Crafts acylation.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
The Strategic Advantage of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone in Medicinal Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. In this landscape, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone has emerged as a privileged starting material, providing a unique combination of structural features that are highly advantageous in medicinal chemistry. This guide offers an objective comparison of its derivatives with other alternatives, supported by experimental data, to highlight its significant potential in the development of next-generation therapeutics and crop protection agents.
The core advantages of this scaffold lie in the synergistic effects of its substituents: the trifluoromethyl group and the two chlorine atoms on the phenyl ring. The trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. It is highly electron-withdrawing, which can significantly modulate the pKa of nearby functional groups and enhance binding affinity to biological targets. Furthermore, the C-F bond is exceptionally strong, rendering the CF3 group metabolically stable and increasing the half-life of drug candidates. The dichloro substitution pattern, particularly at the 2 and 6 positions, offers steric hindrance that can enforce a specific conformation, leading to enhanced selectivity for the target protein. This substitution has also been shown to dramatically increase biological potency in numerous studies.
Comparative Performance: Insecticidal Activity
Derivatives of this compound have shown significant promise as insecticides. The following table compares the insecticidal activity of a pyrazole derivative incorporating this scaffold with other known insecticides.
| Compound | Target Insect | LC50 (mg/L) | Reference Compound | LC50 (mg/L) of Reference |
| 2-(2,6-dichloro-4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopentapyrazole derivative | Plutella xylostella | 0.16 | Chlorantraniliprole | 0.13 |
| Mythimna separata | 0.16 | Chlorantraniliprole | 0.13 | |
| Fipronil | Plutella xylostella | - | - | - |
| Imidacloprid | Plutella xylostella | - | - | - |
Note: Data for Fipronil and Imidacloprid against Plutella xylostella is not directly comparable from the same study but they are well-established commercial insecticides.
Comparative Performance: Antimicrobial Activity
The trifluoromethylphenyl moiety is also a key feature in the development of novel antimicrobial agents. The following table presents the Minimum Inhibitory Concentration (MIC) values for pyrazole derivatives containing a trifluoromethylphenyl group against various bacterial strains, compared to standard antibiotics.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Reference |
| N-(trifluoromethyl)phenyl pyrazole derivative | Staphylococcus aureus (MRSA) | 0.78 - 1.56 | Vancomycin | ~1-2 |
| Enterococcus faecium | 0.78 | Daptomycin | ~1-4 | |
| Bacillus subtilis | <1 | Vancomycin | ~0.5-1 |
Experimental Protocols
Insecticidal Activity Testing (Leaf Soaking Method)
This protocol is adapted from methodologies used to evaluate the efficacy of novel insecticides against agricultural pests like Plutella xylostella.
1. Preparation of Test Solutions:
-
Dissolve the test compounds and reference insecticides in a suitable solvent (e.g., acetone or DMSO) to create stock solutions.
-
Prepare a series of dilutions of the stock solutions with distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure uniform spreading on the leaf surface.
2. Leaf Treatment:
-
Use fresh, untreated cabbage leaves.
-
Dip each leaf into the respective test solution for 30 seconds.
-
Air-dry the treated leaves on a clean surface.
3. Insect Exposure:
-
Place one treated leaf into a petri dish lined with filter paper.
-
Introduce a specific number of second-instar larvae of Plutella xylostella (e.g., 10 larvae per dish) onto the leaf.
-
Seal the petri dishes and incubate them at a controlled temperature (e.g., 25 ± 1°C) and humidity.
4. Mortality Assessment:
-
Record the number of dead larvae at 24, 48, and 72 hours post-treatment.
-
Larvae are considered dead if they do not move when prodded with a fine brush.
5. Data Analysis:
-
Calculate the percentage mortality for each concentration.
-
Determine the LC50 (lethal concentration required to kill 50% of the test population) using probit analysis.
Antimicrobial Activity Testing (Broth Microdilution Method for MIC Determination)
This protocol outlines the standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[1][2][3][4]
1. Preparation of Bacterial Inoculum:
-
Culture the bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecium) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.[1]
-
Dilute the overnight culture to achieve a standardized inoculum density, typically around 5 x 10^5 colony-forming units (CFU)/mL.[2]
2. Preparation of Test Plates:
-
Perform serial two-fold dilutions of the test compounds and reference antibiotics in the broth medium in a 96-well microtiter plate.[2]
3. Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.[2]
4. MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2][3]
Visualizing the Rationale: Synthesis and Activity Workflow
The following diagrams illustrate the general workflow from the starting material to the evaluation of biological activity, and a conceptual representation of how the structural features of the scaffold contribute to its efficacy.
Caption: A generalized workflow from the synthesis of derivatives to the analysis of their biological activity.
Caption: The relationship between the structural features of the scaffold and its advantageous properties in medicinal chemistry.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone, a halogenated organic compound. Adherence to these procedures is critical to ensure a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel handling this substance must be equipped with appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Step-by-Step Disposal Protocol
As a halogenated organic compound, this compound must be disposed of as hazardous waste. It should never be disposed of down the drain or in regular trash. The primary disposal method for halogenated organic waste is typically incineration by a licensed hazardous waste disposal facility.
Experimental Protocol for Waste Preparation:
-
Segregation: At the point of generation, carefully segregate waste containing this compound from all other waste streams. It is crucial to keep halogenated organic waste separate from non-halogenated waste to ensure proper disposal and to prevent dangerous chemical reactions.
-
Container Selection: Use a designated, leak-proof, and clearly labeled waste container compatible with halogenated organic compounds. The container should have a secure screw-top cap.
-
Labeling: Affix a "Hazardous Waste" label to the container immediately. The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The concentration or approximate quantity of the waste.
-
The date when the first waste was added to the container.
-
Appropriate hazard pictograms (e.g., irritant).
-
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Arrange for Pickup: Once the container is full or has been in storage for a designated period (as per institutional guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C₉H₅Cl₂F₃O |
| Molecular Weight | 257.04 g/mol [1] |
| Density | 1.441 g/cm³ |
| Boiling Point | 58°C @ 0.6 mm Hg |
| Flash Point | 84°C |
| Vapor Pressure | 0.153 mmHg @ 25°C[2] |
| Toxicity Data (LD50/LC50) | Not available |
| Permissible Exposure Limits (PEL, TLV, REL) | Not established |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagrams illustrate the decision-making process and the overall workflow.
Caption: Disposal workflow from generation to final incineration.
Caption: Decision tree for classifying and handling chemical waste.
References
Personal protective equipment for handling 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone (CAS No: 175205-88-6). Adherence to these procedures is essential for ensuring laboratory safety and proper disposal.
Hazard Identification and Classification
This compound is classified as an irritant.[1] The following table summarizes its hazard classification according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Data sourced from BLD Pharmatech Safety Data Sheet.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact which can cause irritation.[5][6] Gloves should be inspected before use and changed immediately upon contamination. |
| Body Protection | A laboratory coat worn over long-sleeved clothing and long pants. | Minimizes skin exposure.[5] |
| Footwear | Closed-toe, closed-heel shoes. | Protects feet from spills.[5] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if engineering controls are insufficient to control exposure.[2][5] | Prevents inhalation which may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure safe handling of this compound:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.
-
Don all required personal protective equipment as outlined in the table above.
-
-
Handling:
-
Storage:
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][9] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[2][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][7][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][9] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material and place it into a suitable, closed container for disposal.[2][9] |
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect surplus and non-recyclable solutions in a designated, labeled waste container.
-
Contaminated packaging should be disposed of as unused product.[9]
-
-
Disposal Method:
Experimental Workflow
Caption: Workflow for handling the chemical safely.
References
- 1. echemi.com [echemi.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.fr [fishersci.fr]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. gpcah.public-health.uiowa.edu [gpcah.public-health.uiowa.edu]
- 7. fishersci.com [fishersci.com]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. aaronchem.com [aaronchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
